Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Chemical Identity 4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one is a specia...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Executive Summary & Chemical Identity
4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one is a specialized aliphatic amide characterized by a pyrrolidine ring covalently bound to a 4-hydroxybutyryl chain. In the context of neuropharmacology and synthetic chemistry, this compound is recognized as the pyrrolidine amide derivative of
-hydroxybutyric acid (GHB).
The strategic conversion of a terminal carboxylic acid into a tertiary amide fundamentally alters the molecule's physicochemical profile. By eliminating the ionizable proton of the carboxylic acid, the compound exhibits significantly enhanced lipophilicity and altered hydrogen-bonding dynamics. This structural modification is of high interest in drug development for designing prodrugs or novel neuromodulators that require efficient blood-brain barrier (BBB) penetration before interacting with the GHBergic or GABAergic systems.
Physicochemical Properties & Analytical Data
The properties of 4-hydroxy-1-(pyrrolidin-1-yl)butan-1-one are dictated by the balance between the lipophilic pyrrolidine ring and the polar terminal hydroxyl group. The tertiary amide bond restricts molecular rotation, influencing the compound's 3D conformation and receptor-binding thermodynamics.
Property
Value
Causality / Significance
IUPAC Name
4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one
Defines the exact connectivity of the core structure.
Molecular Formula
C₈H₁₅NO₂
-
Molecular Weight
157.21 g/mol
Low molecular weight (<500 Da) aligns with Lipinski’s Rule of 5 for CNS-active drugs.
SMILES String
O=C(CCCO)N1CCCC1
Useful for computational modeling and in silico docking.
H-Bond Donors
1 (Terminal -OH)
Reduced from 2 in GHB, increasing lipophilicity.
H-Bond Acceptors
2 (Carbonyl & Hydroxyl O)
Facilitates interaction with aqueous solvent and receptor pockets.
Topological Polar Surface Area
40.5 Ų
TPSA < 90 Ų strongly correlates with excellent BBB permeability.
Synthetic Methodologies & Mechanistic Causality
The most efficient and atom-economical route to synthesize 4-hydroxy-1-(pyrrolidin-1-yl)butan-1-one is the direct aminolysis of
GBL is a 5-membered cyclic ester. The inherent ring strain of the lactone makes the carbonyl carbon highly electrophilic compared to acyclic aliphatic esters. Pyrrolidine, a secondary cyclic amine, is a potent nucleophile. The reaction proceeds via a nucleophilic acyl substitution pathway. The amine attacks the lactone carbonyl to form a tetrahedral intermediate. Subsequent collapse of this intermediate drives the irreversible ring-opening, yielding the stable
-hydroxy amide.
While the reaction can proceed neat under thermal stress, the use of mild Lewis acid catalysts, such as Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂), can significantly enhance the electrophilicity of the lactone carbonyl, allowing the reaction to proceed with strict stoichiometric quantities of the amine [2].
Caption: Nucleophilic acyl substitution mechanism for the synthesis of the target amide.
This protocol is designed as a self-validating system to ensure high yield and purity.
Reagent Preparation: In a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent (e.g., 10 mmol) of anhydrous
-butyrolactone in dry chloroform (CHCl₃, 0.5 mL/mmol).
Catalyst Addition: Add 0.5 equivalents of LiNTf₂ to the solution. Causality: The lithium ion coordinates to the carbonyl oxygen of GBL, withdrawing electron density and lowering the activation energy required for nucleophilic attack.
Nucleophile Introduction: Slowly add 1.0 equivalent of anhydrous pyrrolidine dropwise at room temperature.
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 85 °C (reflux) for 40 hours.
In-Process Monitoring (Self-Validation): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The disappearance of the GBL spot (visualized via KMnO₄ stain) confirms complete lactone consumption.
Work-up & Quenching: Cool the mixture to room temperature. Wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts and remove the catalyst. Extract the aqueous phase twice with CHCl₃.
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting product is typically a clean, viscous oil of 4-hydroxy-1-(pyrrolidin-1-yl)butan-1-one, requiring minimal further purification.
Pharmacological Context & The GHBergic System
The structural homology between 4-hydroxy-1-(pyrrolidin-1-yl)butan-1-one and endogenous neurotransmitters makes it a highly valuable compound in neuropharmacological research.
-Hydroxybutyric acid (GHB) is a naturally occurring neuromodulator that interacts with specific GHB high-affinity binding sites and acts as a weak agonist at GABA_B receptors [3]. However, the therapeutic utility of GHB is often limited by its rapid metabolism and poor pharmacokinetic profile due to its highly polar carboxylic acid moiety.
By masking the carboxylic acid as a pyrrolidine amide, researchers achieve two critical pharmacological objectives:
Enhanced BBB Penetration: The removal of the negative charge at physiological pH drastically lowers the Topological Polar Surface Area (TPSA), allowing the molecule to cross the blood-brain barrier via passive diffusion rather than relying solely on monocarboxylate transporters (MCTs).
Enzymatic Resistance & Prodrug Potential: Amides are generally more resistant to hydrolysis than esters (like GBL). Once in the central nervous system, this compound may act as a sustained-release prodrug, slowly hydrolyzing to yield active GHB, or it may possess intrinsic affinity for GHB/GABA receptors due to the spatial bulk of the pyrrolidine ring mimicking certain racetam-like nootropics.
Caption: Metabolic and synthetic relationships between GABA, GHB, GBL, and the target amide.
References
Title: LiNTf₂-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines
Source: Synlett (Organic Chemistry Portal Abstract)
URL: [Link]
Title
-Hydroxybutyric acid (GHB) and its chemical modifications: A review of the GHBergic system
Source: Polish Journal of Pharmacology (via ResearchGate)
URL: [Link]
N-(4-hydroxybutyryl)pyrrolidine: Physicochemical Properties, Synthetic Methodologies, and Prodrug Applications
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary N-(4-hydroxybutyryl)pyrrolidine (also known as 1-(4-hydroxybutanoyl)pyrrolidi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Type: In-Depth Technical Guide
Executive Summary
N-(4-hydroxybutyryl)pyrrolidine (also known as 1-(4-hydroxybutanoyl)pyrrolidine) is a specialized tertiary amide formed via the condensation of γ-butyrolactone (GBL) and pyrrolidine. In modern chemical research, this molecule serves a dual purpose: it acts as a highly stable, polar open-chain intermediate in organic synthesis, and it functions as a targeted prodrug scaffold for γ-hydroxybutyric acid (GHB) in neuropharmacology. This guide details its physicochemical profile, the mechanistic causality behind its synthesis, and its pharmacological utility.
Chemical Identity & Physicochemical Profiling
Understanding the physical properties of N-(4-hydroxybutyryl)pyrrolidine is critical for predicting its behavior as both a solvent and a biological ligand. The presence of a terminal hydroxyl group and a tertiary amide linkage renders it highly polar and capable of extensive hydrogen bonding.
Property
Value / Description
IUPAC Name
4-hydroxy-1-(pyrrolidin-1-yl)butan-1-one
Common Synonyms
N-(4-hydroxybutyryl)pyrrolidine, GHB pyrrolidide
Molecular Formula
C₈H₁₅NO₂
Molar Mass
157.21 g/mol
Hydrogen Bond Donors
1 (Terminal Hydroxyl -OH)
Hydrogen Bond Acceptors
2 (Carbonyl Oxygen, Hydroxyl Oxygen)
Topological Polar Surface Area (tPSA)
40.5 Ų
Predicted LogP
~0.2 - 0.5 (Highly Hydrophilic)
Physical State (Standard Cond.)
Viscous, colorless to pale-yellow liquid
Mechanistic Chemistry: The Aminolysis Dichotomy
The synthesis of pyrrolidone derivatives typically relies on the ring-opening aminolysis of γ-butyrolactone (GBL) followed by dehydration. When GBL reacts with ammonia or a primary amine (such as methylamine), the reaction proceeds through an intermediate N-alkyl-4-hydroxybutyramide. Because this intermediate possesses an N-H bond, it readily undergoes intramolecular dehydration at elevated temperatures (250–290 °C) to form a cyclized lactam, such as N-methyl-2-pyrrolidone (NMP)[1][2][3].
Conversely, the reaction of GBL with a secondary amine like pyrrolidine fundamentally alters the thermodynamic endpoint. The initial aminolysis yields N-(4-hydroxybutyryl)pyrrolidine, a tertiary amide. Because the amide nitrogen is fully substituted and lacks a labile proton, the subsequent dehydration and cyclization step is mechanistically impossible without the high-energy cleavage of a carbon-nitrogen bond. Consequently, the reaction irreversibly arrests at the open-chain hydroxyamide stage.
Divergent reactivity of γ-butyrolactone with primary vs. secondary amines.
Experimental Methodology: Synthesis Protocol
The following protocol outlines the synthesis of N-(4-hydroxybutyryl)pyrrolidine.
Causality & Design : Unlike the industrial synthesis of NMP which requires extreme heat and pressure to force dehydration[2], this protocol utilizes mild heating (90 °C). The mild temperature provides sufficient kinetic energy to overcome the activation barrier for the nucleophilic attack of pyrrolidine on the lactone carbonyl, while strictly avoiding thermal degradation of the amine. Toluene is used as a non-polar solvent to help moderate the mild exotherm of the aminolysis and prevent localized overheating.
Step-by-Step Workflow:
Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 86.1 g (1.0 mol) of γ-butyrolactone (GBL) in 100 mL of anhydrous toluene.
Addition : Purge the system with inert nitrogen. Using an addition funnel, slowly introduce 78.2 g (1.1 mol, a 10% stoichiometric excess) of pyrrolidine dropwise over 30 minutes at room temperature.
Thermal Activation : Gradually heat the reaction mixture to 90 °C using an oil bath. Maintain this temperature with continuous stirring for 12 hours.
Self-Validation Checkpoint (FTIR Analysis) : To ensure trustworthiness and completion, extract a 0.5 mL aliquot and analyze it via Fourier Transform Infrared Spectroscopy (FTIR). The protocol is self-validating: the reaction is deemed complete only when the sharp lactone carbonyl stretch at ~1770 cm⁻¹ is completely eradicated. It must be replaced by a broad O-H stretch at ~3400 cm⁻¹ and a strong tertiary amide C=O stretch at ~1630–1640 cm⁻¹. If the 1770 cm⁻¹ peak persists, heating must continue.
Purification : Once validated, cool the mixture to room temperature. Remove the toluene solvent and unreacted pyrrolidine under reduced pressure using a rotary evaporator. The resulting crude viscous liquid is purified via vacuum distillation to yield high-purity N-(4-hydroxybutyryl)pyrrolidine.
Pharmacological Relevance: The GHB Prodrug Scaffold
γ-Hydroxybutyric acid (GHB) is a potent endogenous neuromodulator and an FDA-approved therapeutic (sodium oxybate) for treating cataplexy associated with narcolepsy[4]. However, clinical application of GHB is heavily hindered by its extremely short biological half-life (necessitating multiple nightly doses) and its high potential for illicit abuse due to its rapid onset and high aqueous solubility[5][6].
To circumvent these limitations, drug development professionals utilize prodrug strategies. N-(4-hydroxybutyryl)pyrrolidine serves as an exemplary GHB prodrug. By covalently masking the carboxylic acid of GHB with a pyrrolidine ring via an amide bond, the physicochemical properties of the molecule are fundamentally altered[5].
Pharmacokinetic Causality : The tertiary amide linkage is highly stable in aqueous environments, preventing the drug from dissolving instantly into a clear, tasteless solution—thereby deterring illicit use[5][6]. Upon oral administration, the prodrug is absorbed and transported to the liver. Here, hepatic amidases recognize the amide bond and slowly hydrolyze it. This enzymatic bottleneck ensures a sustained, controlled release of active GHB into the systemic circulation, smoothing out the pharmacokinetic curve (lowering
and extending ) and reducing the risk of acute respiratory depression associated with GHB toxicity.
Enzymatic hydrolysis of N-(4-hydroxybutyryl)pyrrolidine into active GHB.
Synthesis and Characterization of 1-(4-Hydroxybutanoyl)pyrrolidine: A Technical Guide to the Aminolysis of Gamma-Butyrolactone
Executive Summary The ring-opening aminolysis of gamma-butyrolactone (GBL) is a foundational reaction in synthetic organic chemistry and materials science. When GBL is reacted with a secondary amine such as pyrrolidine,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The ring-opening aminolysis of gamma-butyrolactone (GBL) is a foundational reaction in synthetic organic chemistry and materials science. When GBL is reacted with a secondary amine such as pyrrolidine, the reaction predictably diverges from the industrial pathways used to synthesize lactams (like 2-pyrrolidone) . Instead, it yields 1-(4-hydroxybutanoyl)pyrrolidine (also known as N-(4-hydroxybutyryl)pyrrolidine), a highly stable gamma-hydroxyamide.
This technical whitepaper details the mechanistic causality, kinetic optimization, and self-validating experimental protocols required to synthesize this compound with high purity. It is designed for researchers and drug development professionals seeking to utilize gamma-hydroxyamides as cross-linking agents, specialized solvents, or active pharmaceutical ingredient (API) precursors.
Mechanistic Pathway: The Causality of Secondary Aminolysis
The reaction between GBL and pyrrolidine is governed by a nucleophilic acyl substitution mechanism [1][1]. Understanding the electron flow is critical for predicting product stability and optimizing reaction conditions.
Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of pyrrolidine attacks the electrophilic carbonyl carbon of the GBL ring.
Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate is formed, altering the hybridization of the carbonyl carbon from sp² to sp³.
Ring Cleavage: The intermediate collapses, breaking the endocyclic C-O ester bond and generating an alkoxide.
Proton Transfer: An intermolecular or intramolecular proton transfer occurs, converting the alkoxide into a terminal hydroxyl group and stabilizing the newly formed amide bond.
Crucial Mechanistic Distinction: When GBL reacts with primary amines (e.g., methylamine) or ammonia, the resulting hydroxyamide undergoes a subsequent intramolecular dehydration to form a cyclic lactam (e.g., N-methyl-2-pyrrolidone) . However, because pyrrolidine is a secondary amine, the nitrogen in the resulting amide lacks a cleavable proton. Consequently, the cyclization pathway is completely blocked, and the reaction halts at the highly stable 1-(4-hydroxybutanoyl)pyrrolidine stage [1][1].
Figure 1: Mechanistic pathway of GBL aminolysis by pyrrolidine yielding a stable hydroxyamide.
Kinetic Optimization and Thermodynamic Control
Lactones are inherently less reactive toward aminolysis than acid chlorides or anhydrides [2][2]. The aminolysis of GBL requires thermal activation to overcome the activation energy barrier. If the reaction proceeds too slowly, it is industrially inefficient; if pushed with excessive heat without pressure control, side reactions or degradation may occur [2][2].
Table 1 summarizes the quantitative data for optimizing the aminolysis of GBL with secondary amines based on established kinetic profiles [1][1].
Table 1: Comparative Reaction Parameters for GBL Aminolysis
Reaction Condition
Molar Ratio (GBL:Pyrrolidine)
Temperature (°C)
Time (hours)
Yield (%)
Purity Profile
Solvent-Free (Neat)
1.0 : 1.2
85 - 100
6 - 8
>90%
Trace unreacted amine
Reflux in Ethanol
1.0 : 1.5
78
24
70 - 75%
Moderate
Base Catalyzed (K₂CO₃)
1.0 : 1.1
85
4 - 6
95%
High
High-Pressure Reactor
1.0 : 1.1
150
2
98%
High
Experimental Protocol: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocol is designed with built-in validation steps. The primary chemical challenge in this synthesis is the quantitative removal of unreacted pyrrolidine, which can interfere with downstream applications.
Step-by-Step Methodology
Step 1: Reagent Preparation
In a clean, dry round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of gamma-butyrolactone with 1.2 equivalents of anhydrous pyrrolidine. The slight excess of amine drives the equilibrium toward the product [1][1].
Step 2: Thermal Activation
Heat the reaction mixture to 85 °C under an inert nitrogen atmosphere. Maintain vigorous stirring. The solvent-free (neat) condition maximizes the collision frequency between the reactants, enhancing the reaction rate without the need for high-pressure equipment.
Step 3: Reaction Monitoring (Validation)
Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) using a highly polar eluent (e.g., DCM:MeOH 9:1). The reaction is considered complete when the GBL peak/spot is completely consumed. This typically occurs within 6 to 8 hours.
Step 4: Purification and Amine Scavenging
Because the resulting 1-(4-hydroxybutanoyl)pyrrolidine is highly polar and miscible with water, traditional aqueous acidic workups (to remove basic pyrrolidine) can lead to significant product loss. Instead, utilize one of the following advanced purification methods:
Vacuum Distillation: Remove the highly volatile unreacted pyrrolidine (b.p. 87 °C at atmospheric pressure) under reduced pressure, leaving the heavier hydroxyamide behind.
Cation Exchange Resin: Pass the crude mixture through a strongly acidic cation exchange resin. The basic pyrrolidine will bind to the resin, while the neutral hydroxyamide elutes cleanly [3][3].
Figure 2: Step-by-step experimental workflow for the synthesis and purification of the product.
Applications in Advanced Materials and Pharmacology
The resulting gamma-hydroxyamide serves as a high-value intermediate across multiple disciplines. In polymer chemistry and industrial coatings, gamma-hydroxyamides are utilized as highly effective cross-linking agents [2][2]. They provide a safer, isocyanate-free alternative for curing prepolymers at room temperature or under baking conditions [2][2]. Furthermore, the unique combination of a terminal hydroxyl group and a tertiary amide makes 1-(4-hydroxybutanoyl)pyrrolidine an excellent specialized polar aprotic solvent and a versatile synthon for the development of complex active pharmaceutical ingredients (APIs).
References
Benchchem. "Technical Support Center: Optimizing Gamma-Butyrolactone (GBL) Aminolysis".
Google Patents. "EP1222184B1 - Preparation and use of gamma-butyrolactones as cross-linking agents".
Google Patents. "US9695140B2 - Gamma-butyrolactone composition and method for producing same".
The Open-Chain Intermediate in 2-Pyrrolidone Synthesis: A Mechanistic and Methodological Guide for Researchers and Drug Development Professionals
Executive Summary 2-Pyrrolidone, the simplest γ-lactam, is a cornerstone chemical building block with extensive applications ranging from being a versatile industrial solvent to a critical precursor in the synthesis of p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Pyrrolidone, the simplest γ-lactam, is a cornerstone chemical building block with extensive applications ranging from being a versatile industrial solvent to a critical precursor in the synthesis of pharmaceuticals, including the racetam family of drugs, and the high-volume polymer polyvinylpyrrolidone (PVP).[1][2] The efficiency, selectivity, and environmental impact of its synthesis are of paramount importance to the chemical and pharmaceutical industries. Understanding the formation and cyclization of its open-chain intermediates is fundamental to mastering its production.
This technical guide provides an in-depth exploration of the key open-chain intermediates that precede the formation of the 2-pyrrolidone ring. It moves beyond a simple recitation of synthetic routes to offer a detailed mechanistic analysis and practical, field-proven insights. We will dissect the two primary pathways defined by their open-chain precursors: the direct cyclization of γ-aminobutyric acid (GABA) and the industrially dominant routes proceeding through intermediates derived from γ-butyrolactone (GBL) and 1,4-butanediol (BDO). For each pathway, we will examine the underlying chemical principles, provide detailed experimental protocols, and present critical process parameters. This guide is designed for researchers, chemists, and drug development professionals seeking a comprehensive understanding of 2-pyrrolidone synthesis from a foundational, intermediate-centric perspective.
Introduction to 2-Pyrrolidone (γ-Butyrolactam)
2-Pyrrolidone (also known as 2-pyrrolidinone or butyrolactam) is a five-membered lactam, an intramolecular cyclic amide. It is a colorless liquid or low-melting-point solid (m.p. 25°C) that is fully miscible with water and a wide array of common organic solvents, making it a highly effective and versatile polar, aprotic solvent.[1][3]
Its significance stems from both its direct applications and its role as a synthetic intermediate. It is used directly in applications like inkjet cartridges and as a solvent for polymers and in industrial cleaning.[1][4] However, its primary value lies in its function as a precursor. It is the immediate raw material for N-vinyl-2-pyrrolidone (NVP), the monomer for PVP, and serves as a foundational scaffold for numerous pharmaceutical agents, including cotinine, doxapram, and various nootropic drugs of the racetam class.[1]
The synthesis of 2-pyrrolidone can be broadly categorized into two major paradigms:
Biocatalytic and Bio-based Routes: These methods leverage biological systems or precursors, with γ-aminobutyric acid (GABA) being the central open-chain intermediate.[5][6]
Industrial Petrochemical Routes: These large-scale processes typically start from feedstocks like 1,4-butanediol (BDO) or maleic anhydride and proceed through the key intermediate γ-butyrolactone (GBL).[1][7][8]
Understanding the transient, open-chain species in these reactions is the key to optimizing reaction conditions, maximizing yield, and ensuring product purity.
The Primary Open-Chain Intermediate: γ-Aminobutyric Acid (GABA)
The most conceptually direct synthesis of 2-pyrrolidone involves the intramolecular cyclization of γ-aminobutyric acid (GABA). In this reaction, GABA itself is the open-chain intermediate, and the reaction is a dehydration, forming the lactam ring with the elimination of a water molecule.[3][9] This pathway is not only a laboratory method but also the basis for emerging bio-based production routes, which aim to provide a more sustainable alternative to petrochemical processes.[5][7][10]
Mechanism of Cyclization: From Amino Acid to Lactam
The conversion of GABA to 2-pyrrolidone is an endergonic equilibrium reaction that requires energy input to drive the dehydration. The accumulation of GABA, whether through enzymatic deficiency in biological systems or as a starting material in a reactor, can lead to its cyclization into 2-pyrrolidone.[9][11][12]
Thermal Dehydration: The most straightforward method to effect this transformation is through heating. When GABA is heated above its melting point (202°C), it undergoes thermal dehydration to yield 2-pyrrolidone.[13] The reaction can be performed at lower temperatures (e.g., 118-148°C) if carried out in the presence of 2-pyrrolidone itself, which acts as a solvent for the GABA, facilitating a more controlled conversion.[13] The continuous removal of water, for instance under reduced pressure, is crucial to drive the equilibrium toward the cyclized product and increase the conversion rate.[13]
Enzymatic Synthesis: Nature has evolved enzymes capable of catalyzing this lactamization under mild, physiological conditions. A novel 2-pyrrolidone synthase has been identified that catalyzes the ring-closing dehydration of GABA, offering a potential pathway for environmentally friendly biosynthesis from renewable feedstocks like glutamate.[7][14] This biological route involves two key enzymatic steps: the decarboxylation of glutamate to form GABA, followed by the enzymatic cyclization of GABA to 2-pyrrolidone.[7]
DOT Script for GABA Cyclization MechanismFigure 1: Mechanism of 2-pyrrolidone synthesis from GABA.
Open-Chain Intermediates in Industrial Synthesis
While the GABA pathway is direct, the bulk of global 2-pyrrolidone production relies on petrochemical feedstocks, primarily γ-butyrolactone (GBL).[1][8] GBL itself is often produced from 1,4-butanediol (BDO). These routes involve transient open-chain intermediates that are formed and consumed in situ.
The GBL and Ammonia Pathway
The reaction of GBL with ammonia is the most prevalent industrial method for 2-pyrrolidone synthesis.[1][8] This process is typically conducted in the liquid phase at high temperatures (250–290°C) and pressures (8.0–16.0 MPa) and can achieve near-quantitative conversion of GBL with high selectivity for 2-pyrrolidone.[8][15]
The Transient Intermediate: γ-Hydroxybutyramide
The mechanism involves a nucleophilic attack by ammonia on the electrophilic carbonyl carbon of the GBL ester. This attack opens the lactone ring to form a linear, open-chain intermediate: γ-hydroxybutyramide . This intermediate is generally not isolated. Under the high-temperature reaction conditions, it rapidly undergoes an intramolecular cyclization. The terminal amine group attacks the carbonyl carbon, eliminating a molecule of water to form the stable five-membered lactam ring of 2-pyrrolidone. The presence of water in the reaction system has been found to improve selectivity.[8]
DOT Script for GBL Aminolysis Pathway
Figure 2: Pathway of GBL aminolysis via an open-chain intermediate.
The 1,4-Butanediol (BDO) Dehydrogenative Pathway
Another major industrial route begins with 1,4-butanediol (BDO), which is first converted to GBL.[7] This process is a dehydrogenative cyclization typically carried out in the vapor phase over copper-based catalysts.[16]
The mechanism proceeds through several key steps involving open-chain intermediates:
Initial Dehydrogenation: BDO is first dehydrogenated at a hydroxyl group to form 4-hydroxybutanal , the first critical open-chain intermediate.[16]
Hemiacetal Formation: This aldehyde-alcohol rapidly undergoes an intramolecular cyclization to form a five-membered cyclic hemiacetal.
Second Dehydrogenation: The hemiacetal is then dehydrogenated to yield the stable lactone, GBL.
Conversion to 2-Pyrrolidone: The GBL produced is then fed into the amination process described in section 4.1 to produce 2-pyrrolidone.
The entire sequence transforms a linear diol into a lactam, with 4-hydroxybutanal being the pivotal, albeit transient, open-chain species that enables the initial ring formation.
Experimental Protocols and Methodologies
The following sections provide structured overviews of both a laboratory-scale synthesis from GABA and the conditions for industrial-scale production from GBL.
Protocol 1: Laboratory-Scale Synthesis via Thermal Cyclization of GABA
This protocol is based on the principle of thermal dehydration, which can be achieved by heating GABA in a solvent with a high boiling point or, more efficiently, in the presence of the product itself.[13]
Objective: To synthesize 2-pyrrolidone from γ-aminobutyric acid via thermal dehydration.
Setup: Assemble the three-neck flask with a heating mantle, a thermometer, and a distillation head connected to a condenser and receiving flask. The system should be connectable to a vacuum source.
Charging Reactor: Charge the flask with 2-pyrrolidone and GABA. A patented method suggests a process where GABA is dissolved in pre-existing 2-pyrrolidone.[13]
Reaction: Heat the mixture to a temperature range of 118-148°C.[13]
Water Removal: Apply a vacuum (e.g., 10-110 mmHg) to the system.[13] Water generated during the lactamization will be continuously removed by distillation, driving the reaction to completion.
Monitoring: The reaction can be monitored by observing the cessation of water distillation.
Purification: The resulting 2-pyrrolidone can be purified by fractional vacuum distillation to remove any unreacted starting material and impurities.
Parameter
Value/Range
Rationale & Insights
Temperature
118 - 148 °C
This range is significantly lower than the melting point of pure GABA (202°C), preventing degradation and allowing for a controlled reaction in a liquid phase facilitated by the 2-pyrrolidone solvent.[13]
Pressure
10 - 110 mmHg (Vacuum)
Applying a vacuum lowers the boiling point of the water by-product, enabling its efficient removal and shifting the reaction equilibrium towards the product side, thus increasing the conversion rate.[13]
Reactant State
GABA dissolved in 2-Pyrrolidone
Using the product as the solvent creates a homogeneous reaction medium and avoids the need for an additional solvent that would require later separation.[13]
Reported Yield
Up to 99%
High yields are achievable due to the efficient removal of water, which drives the reversible reaction to completion.[13]
Table 1: Process Parameters for Laboratory-Scale 2-Pyrrolidone Synthesis from GABA.
Protocol 2: Industrial Synthesis via Ammonolysis of γ-Butyrolactone
This process describes the continuous production of 2-pyrrolidone, which is the dominant industrial method.[1][8][15]
Objective: To continuously synthesize high-purity 2-pyrrolidone from γ-butyrolactone and ammonia.
Methodology Overview:
The reaction is typically performed in a continuous-flow tubular reactor.[8] Aqueous GBL and excess ammonia are pre-heated and fed into the reactor, which is maintained at high temperature and pressure. The reaction mixture flows through the reactor for a defined residence time, during which the aminolysis and cyclization occur. The output stream, containing 2-pyrrolidone, water, and unreacted ammonia, is then sent to a series of separation and purification units. Unreacted ammonia is typically recovered and recycled. The final product is purified by multi-stage vacuum distillation to achieve >99.5% purity.[1]
Parameter
Value/Range
Rationale & Insights
Temperature
250 - 300 °C
High temperature is required to provide the activation energy for both the GBL ring-opening and the subsequent dehydration of the γ-hydroxybutyramide intermediate.[1][15]
Pressure
8.0 - 18.0 MPa (80 - 180 bar)
High pressure is necessary to maintain the reactants (especially ammonia and water) in the liquid phase at the high operating temperatures, ensuring high reactant concentration and reaction rates.[8][15]
Reactant Ratio
NH₃ : GBL > 2:1 (molar)
A molar excess of ammonia is used to maximize the rate of the initial nucleophilic attack on GBL and to shift the equilibrium towards the formation of the open-chain intermediate.
Catalyst
None (typically)
The reaction is generally self-catalyzed at these high temperatures and pressures, proceeding without the need for an external catalyst.[8] Some older gas-phase processes used solid catalysts like magnesium silicate.[1]
Residence Time
20 - 120 min
The time the reactants spend in the reactor is optimized to achieve maximum conversion without promoting side reactions or product degradation.[8]
Reported Yield
>94% Selectivity
This robust industrial process is highly optimized for selectivity towards 2-pyrrolidone, minimizing by-product formation.[8]
Table 2: Industrial Process Conditions for 2-Pyrrolidone Synthesis from GBL.
Conclusion: The Centrality of the Open-Chain Intermediate
The synthesis of 2-pyrrolidone, a deceptively simple molecule, is a study in the controlled formation and cyclization of open-chain intermediates. Whether through the deliberate dehydration of γ-aminobutyric acid in bio-inspired syntheses or the high-temperature, high-pressure industrial conversion of γ-butyrolactone via a transient γ-hydroxybutyramide intermediate, the linear precursor is the lynchpin of the entire process. A thorough understanding of the thermodynamics and kinetics governing the equilibrium between the open-chain form and the cyclized lactam is essential for process optimization, catalyst design, and the development of next-generation sustainable production methods. For the researcher and drug development professional, this foundational knowledge is critical for troubleshooting syntheses and innovating new pathways to this vital chemical scaffold.
Shimasaki, Y., Yano, H., Sugiura, H., & Kambe, H. (2008). Development of a New Production Process for N-Vinyl-2-pyrrolidone. Bulletin of the Chemical Society of Japan, 81(4), 526-535. Available at: [Link]
Zhang, J. Z., Li, X., Wang, J., & Zhou, Z. (2016). Metabolic Engineering of Escherichia coli for the Biosynthesis of 2-Pyrrolidone. ACS Synthetic Biology, 5(12), 1428-1435. Available at: [Link]
De bruyn, M., De Vleeschouwer, F., Coman, S. M., & De Vos, D. E. (2016). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry, 18(18), 4914-4921. Available at: [Link]
N-Vinylpyrrolidone - Wikipedia. Available at: [Link]
Synthesis of N-vinyl-2-pyrrolidone - PrepChem.com. Available at: [Link]
Grewal, J., & Khare, S. K. (2017). 2-Pyrrolidone synthesis from γ-aminobutyric acid produced by Lactobacillus brevis under solid-state fermentation utilizing toxic deoiled cottonseed cake. Bioprocess and Biosystems Engineering, 40(1), 145-152. Available at: [Link]
Atwal, S., Donti, T. R., Cardon, A. L., et al. (2019). 2-Pyrrolidinone and Succinimide as Clinical Screening Biomarkers for GABA-Transaminase Deficiency: Anti-seizure Medications Impact Accurate Diagnosis. Frontiers in Molecular Biosciences, 6, 33. Available at: [Link]
Atwal, S., Donti, T. R., Cardon, A. L., et al. (2019). 2-Pyrrolidinone and Succinimide as Clinical Screening Biomarkers for GABA-Transaminase Deficiency: Anti-seizure Medications Impact Accurate Diagnosis. Frontiers in Molecular Biosciences. Available at: [Link]
Monge, D., et al. (2012). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. ResearchGate. Available at: [Link]
Kim, T. W., et al. (2014). Method for preparing 2-pyrrolidone using a microorganism containing glutamate decarboxylase. Google Patents, US8728775B2.
Lange, J. P., et al. (2019). Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids. Green Chemistry, 21(21), 5864-5870. Available at: [Link]
Miller, J. E., et al. (2003). Methods of making pyrrolidones. Google Patents, US20030120087A1.
Grewal, J., & Khare, S. K. (2017). 2-Pyrrolidone synthesis from γ-aminobutyric acid produced by Lactobacillus brevis under solid-state fermentation utilizing toxic deoiled cottonseed cake. Request PDF on ResearchGate. Available at: [Link]
Zhang, J. Z., et al. (2016). Routes for production of 2-pyrrolidone. (A) BASF petrochemical route... ResearchGate. Available at: [Link]
Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. (2025, December 28). Available at: [Link]
Preparation method of gamma-aminobutyric acid - Google Patents. (CN102126971A).
Dehydrogenative cyclization of 1,4-butanediol over copper-based catalyst. ResearchGate. Available at: [Link]
Production of Gamma-Aminobutyric Acid from Lactic Acid Bacteria: A Systematic Review. Available at: [Link]
2-Pyrrolidone: Properties and Uses. Scribd. Available at: [Link]
Biosynthesis of Gamma-AminoButyric Acid (GABA) by Lactiplantibacillus plantarum in Fermented Food Production. Preprints.org. (2023, November 28). Available at: [Link]
Corrigendum: 2-Pyrrolidinone and Succinimide as Clinical Screening Biomarkers for GABA-Transaminase Deficiency: Anti-seizure Medications Impact Accurate Diagnosis. Frontiers. (2020, January 29). Available at: [Link]
Strategies for improvement of gamma-aminobutyric acid (GABA) biosynthesis via lactic acid bacteria (LAB) fermentation. Food & Function (RSC Publishing). Available at: [Link]
Biosynthesis of Gamma-Aminobutyric Acid (GABA) by Lactiplantibacillus plantarum in Fermented Food Production. MDPI. (2023, December 26). Available at: [Link]
Method for the production of 2-pyrrolidone - Google Patents. (US7164031B2).
Dehydrogenation catalyst and preparation method and application thereof - Google Patents. (CN116173977B).
Synthetic Production of 2-Pyrrolidone EJIB-3307 - Intellectual Property Office - Berkeley Lab. (2016, June 27). Available at: [Link]
Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium - PMC. Available at: [Link]
Differentiating Tobacco Biomarkers: HPB Metabolites vs. Hydroxy-Pyrrolidine Amides
Executive Summary In the fields of molecular toxicology and pharmacokinetic drug development, distinguishing between specific classes of tobacco-derived metabolites is critical for accurate exposure assessment. Two frequ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the fields of molecular toxicology and pharmacokinetic drug development, distinguishing between specific classes of tobacco-derived metabolites is critical for accurate exposure assessment. Two frequently discussed, yet fundamentally distinct, chemical entities are HPB (4-hydroxy-1-(3-pyridyl)-1-butanone) and hydroxy-pyrrolidine amides (most notably represented by the nicotine metabolite trans-3'-hydroxycotinine).
While both originate from tobacco alkaloids, their structural divergence dictates entirely different toxicological profiles and analytical requirements. HPB is an acyclic, highly reactive intermediate surrogate linked to the carcinogenic potential of Tobacco-Specific Nitrosamines (TSNAs). In contrast, hydroxy-pyrrolidine amides are cyclic, non-carcinogenic lactams used primarily to phenotype nicotine clearance rates. This whitepaper provides an in-depth technical analysis of their chemical divergence, metabolic origins, and the self-validating analytical protocols required for their quantification.
Structural and Chemical Divergence
The fundamental difference between these two entities lies in the integrity of the pyrrolidine ring during metabolism.
HPB (4-hydroxy-1-(3-pyridyl)-1-butanone): HPB is an acyclic ketone. It is formed when the 5-membered pyrrolidine ring of N'-nitrosonornicotine (NNN) is metabolically cleaved, or via the metabolism of the already acyclic 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). The molecule features a pyridine ring attached to a butanone chain terminating in a hydroxyl group.
Hydroxy-Pyrrolidine Amide (trans-3'-hydroxycotinine): This compound retains the cyclic 5-membered nitrogen heterocycle. During the metabolism of nicotine, the pyrrolidine ring is oxidized to a lactam (an endocyclic amide) to form cotinine, which is subsequently hydroxylated. The resulting structure is a highly polar, stable cyclic amide.
Metabolic Pathways & Causality
The biological significance of these two metabolites is defined by the cytochrome P450 (CYP450) isoenzymes that process their parent compounds.
The Carcinogenic Pathway: HPB Formation
TSNAs such as NNK and NNN undergo
-hydroxylation mediated by various CYP450 enzymes. For NNN, -hydroxylation at the 2'-position destabilizes the pyrrolidine ring, causing it to spontaneously open. This generates a highly reactive electrophile: the 4-(3-pyridyl)-4-oxobutanediazonium ion. This diazonium ion rapidly alkylates nucleophilic sites on DNA (forming pyridyloxobutyl adducts) and hemoglobin (Hb). When these covalent adducts are subjected to hydrolysis in vitro, they release HPB. Thus, HPB serves as a direct dosimeter for carcinogenic DNA alkylation[1].
The Clearance Pathway: Hydroxy-Pyrrolidine Amide Formation
Nicotine is primarily metabolized by CYP2A6. The enzyme oxidizes the pyrrolidine ring to form cotinine (a pyrrolidinone). CYP2A6 further hydroxylates cotinine at the 3'-position to yield trans-3'-hydroxycotinine. Because the ring does not open, no reactive diazonium intermediate is formed. The ratio of this hydroxy-pyrrolidine amide to cotinine in biofluids is highly correlated with the rate of nicotine metabolism, making it the gold standard biomarker for phenotyping CYP2A6 activity[2].
Divergent metabolic pathways of nicotine and TSNAs leading to distinct biomarker classes.
Analytical Workflows & Protocols
Because HPB is a trace-level cleavage product of macromolecular adducts and hydroxy-pyrrolidine amides are highly abundant free metabolites, their analytical workflows are entirely distinct.
Protocol A: Quantification of HPB-Releasing Hemoglobin Adducts
This protocol is designed to extract femtomolar quantities of HPB covalently bound to hemoglobin, as established by[1].
Erythrocyte Isolation: Centrifuge whole blood to isolate red blood cells (RBCs). Wash with isotonic saline to remove plasma proteins and free metabolites.
Cell Lysis and Dialysis: Lyse RBCs using hypotonic shock (distilled water). Dialyze the hemolysate against water to remove any unbound, low-molecular-weight interferences.
Mild Alkaline Hydrolysis: Add 1N NaOH to the dialyzed hemoglobin and incubate at room temperature for 1–2 hours.
Causality: HPB is bound to hemoglobin cysteine residues via base-labile ester/thioester linkages. Mild alkaline treatment selectively cleaves these bonds to release intact HPB without degrading the pyridine ring[1].
Solid-Phase Extraction (SPE): Neutralize the hydrolysate and pass it through a C18 SPE cartridge. Elute the enriched HPB fraction with a dichloromethane/methanol mixture.
Derivatization: React the dried eluate with pentafluorobenzoyl chloride (PFBCl) in the presence of a base catalyst.
Causality: HPB is polar and poorly suited for trace GC analysis. PFBCl masks the hydroxyl group to increase volatility and introduces a highly electronegative pentafluorophenyl group. This enables ultra-sensitive electron capture.
GC-NICI-MS Analysis: Inject the derivative into a gas chromatograph coupled to a mass spectrometer in Negative Ion Chemical Ionization (NICI) mode. Monitor the molecular ions of the PFB-derivatives against a
-HPB internal standard.
Protocol B: Quantification of Hydroxy-Pyrrolidine Amides (trans-3'-hydroxycotinine)
This protocol leverages the high physiological abundance and favorable ionization properties of the intact cyclic amide, as validated by [2].
Sample Aliquoting: Aliquot 100 µL of human urine. Spike with an isotopically labeled internal standard (
-trans-3'-hydroxycotinine).
Protein Precipitation: Add 900 µL of cold acetonitrile. Vortex vigorously and centrifuge at 14,000 x g for 10 minutes.
Causality: Acetonitrile efficiently denatures and precipitates residual urinary proteins. Because hydroxy-pyrrolidine amides are highly polar, they remain completely soluble in the organic supernatant, eliminating the need for time-consuming SPE.
LC-MS/MS (ESI+) Detection: Inject the supernatant directly onto a reversed-phase LC column. Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.
Causality: The basic pyridine nitrogen readily accepts a proton in ESI+. High physiological concentrations (ng/mL to µg/mL) allow for direct Multiple Reaction Monitoring (MRM) without prior derivatization[2].
Comparative analytical workflows for HPB adducts and hydroxy-pyrrolidine amides.
Quantitative Data Summary
The distinct structural and metabolic profiles of these compounds translate directly into their analytical behavior and toxicological utility.
Non-carcinogenic; biomarker for nicotine clearance
Analytical Concentration
Ultra-trace (fmol/g Hb or pmol/mg DNA)
High abundance (ng/mL to µg/mL in urine)
Preferred Analytical Method
Mild hydrolysis + Derivatization + GC-NICI-MS
Direct protein precipitation + LC-MS/MS (ESI+)
References
Schäffler G, Betz C, Richter E. "Mass spectrometric analysis of tobacco-specific hemoglobin adducts." Environmental Health Perspectives, 1993.[Link]
Jacob P 3rd, Yu L, Duan M, Ramos L, Yturralde O, Benowitz NL. "Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity." Journal of Chromatography B, 2011.[Link]
Protocol for aminolysis of gamma-butyrolactone with pyrrolidine
Application Note: Precision Aminolysis of -Butyrolactone with Pyrrolidine Part 1: Executive Summary & Regulatory Compliance Abstract This application note details the protocol for the aminolysis of -butyrolactone (GBL) w...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Aminolysis of
-Butyrolactone with Pyrrolidine
Part 1: Executive Summary & Regulatory Compliance
Abstract
This application note details the protocol for the aminolysis of
-butyrolactone (GBL) with pyrrolidine to synthesize N-(4-hydroxybutyryl)pyrrolidine (CAS: 73200-24-5). Unlike complex multi-step syntheses, this protocol utilizes a high-atom-economy, solvent-free thermal approach, with a secondary catalytic variant for rate acceleration. The resulting hydroxy-amide is a critical intermediate in the synthesis of pyrrolidone-based pharmaceuticals and GABA analogs.
⚠️ Regulatory & Safety Warning (Critical)
Controlled Substance Precursor:
-Butyrolactone (GBL) is a List I Chemical in the United States (DEA) and a controlled drug precursor in many other jurisdictions (EU, UK, Canada) due to its conversion to -hydroxybutyric acid (GHB).
Compliance: Researchers must verify local regulations regarding possession, storage, and usage logs before acquiring GBL.
Chemical Safety: Pyrrolidine is highly flammable (Flash point: 3°C) and corrosive. All manipulations must occur in a functioning fume hood.
Part 2: Scientific Foundation & Mechanism
Mechanistic Insight
The reaction is a nucleophilic acyl substitution where pyrrolidine (a secondary amine) attacks the carbonyl carbon of the lactone.
Nucleophilic Attack: The lone pair on the pyrrolidine nitrogen attacks the carbonyl carbon of GBL, breaking the
-bond to form a tetrahedral intermediate.
Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond and breaking the carbon-oxygen bond of the lactone ring.
Proton Transfer: An intramolecular or intermolecular proton transfer occurs from the positively charged nitrogen to the alkoxide oxygen, yielding the final alcohol product.
Thermodynamic Considerations:
While the formation of an amide from an ester (lactone) is thermodynamically favorable (amide resonance stabilization > ester resonance), the reaction is reversible. High temperatures or removal of the product drives the equilibrium toward the open-chain amide.
Visualizing the Mechanism
The following diagram illustrates the reaction pathway and transition states.
Caption: Figure 1. Reaction mechanism showing the progression from reagents to the ring-opened hydroxy-amide product.
Pressure-rated glass reaction vessel (Ace pressure tube or heavy-wall flask).
Magnetic stirrer with oil bath.
Rotary evaporator with high-vacuum pump.
Short-path distillation setup (for purification).
Method A: Solvent-Free Thermal Protocol (The "Green" Standard)
Best for: High throughput, minimizing waste, and simple workup.
Stoichiometry Setup: Calculate a molar ratio of 1.0 : 1.2 (GBL : Pyrrolidine). The excess pyrrolidine drives the equilibrium and is easily removed.
Addition: Charge the reaction vessel with GBL (e.g., 8.6 g, 100 mmol).
Amine Introduction: Add pyrrolidine (8.5 g, 120 mmol) dropwise at room temperature with stirring. Note: The reaction is slightly exothermic; monitor temperature.
Thermal Phase: Seal the vessel and heat to 100°C for 12–16 hours .
Why 100°C? This temperature provides sufficient activation energy to overcome the steric hindrance of the secondary amine without causing significant thermal decomposition or polymerization.
IPC (In-Process Control): Analyze an aliquot by TLC (10% MeOH in DCM). Stain with KMnO
(product shows as a yellow/brown spot, distinct from GBL).
Workup:
Cool the mixture to room temperature.
Transfer to a rotary evaporator.
Remove unreacted pyrrolidine under reduced pressure (50°C bath, <20 mbar).
Result: The residue is typically a viscous, pale-yellow oil of >95% purity.
Method B: Catalytic Acceleration (NaEH Promoted)
Best for: Temperature-sensitive substrates or faster kinetics.
Catalyst Loading: To the mixture of GBL (1 equiv) and Pyrrolidine (1.1 equiv), add Sodium 2-ethylhexanoate (NaEH) at 1–5 mol% .
Reaction: Heat at 80°C for 4–6 hours .
Mechanism:[1][2] The carboxylate acts as a bifunctional catalyst, activating the nucleophile via general base catalysis and stabilizing the proton transfer steps.
Workup: Dilute with Dichloromethane (DCM). Wash with a small volume of saturated brine to remove the catalyst. Dry over
and evaporate.
Part 4: Purification & Characterization[1][4]
Purification Strategy
The product, N-(4-hydroxybutyryl)pyrrolidine, is highly polar and water-soluble, making aqueous extraction difficult (it prefers the water phase).
Method
Suitability
Protocol
High Vacuum Distillation
High
Distill at 0.1–0.5 mmHg. Expect boiling point >140°C at high vac.
Salting-Out Extraction
Medium
Saturate aqueous phase with NaCl. Extract exhaustively with or DCM/iPrOH (3:1).
Flash Chromatography
High
Silica gel. Eluent: 5% 10% MeOH in DCM.
Characterization (Self-Validating Data)
Use these predicted NMR shifts to validate your product structure.
Appearance: Viscous, colorless to pale yellow oil.
H NMR (400 MHz, ):
3.65 (t, 2H, ): Distinctive triplet, shifts with concentration/solvent.
3.45 (t, 4H, Pyrrolidine ): Two triplets often overlapping or broadened due to restricted rotation.
2.40 (t, 2H, ): Alpha-carbonyl protons.
1.85–1.95 (m, 6H): Overlapping multiplets from pyrrolidine ring () and butyryl chain ().
2.5–3.5 (br s, 1H, ): Exchangeable with .
Workflow Diagram
Caption: Figure 2. Operational workflow from reagent setup to purified product.
Part 5: Troubleshooting
Issue
Probable Cause
Corrective Action
Low Conversion
Equilibrium limitation or wet reagents.
Ensure reagents are dry (anhydrous). Increase amine equivalents to 1.5x.
Product in Aqueous Layer
High water solubility of hydroxy-amide.
Do not use standard water wash. Use "salting out" method or direct evaporation.
Dark Coloration
Oxidation of pyrrolidine or high temp.
Degas reagents with . Ensure pyrrolidine is colorless before use.
Part 6: References
Lalli, C., et al. (2008). "LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines." Synlett, 2008(2), 189-192.
Caldwell, J. J., et al. (2010). "Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis." Organic Process Research & Development, 14(3).
ChemicalBook. "2-Pyrrolidinone Synthesis and Derivatives." (General reference for pyrrolidone/lactone chemistry).
PubChem. "Pyrrolidine - Safety and Physical Properties." National Library of Medicine.
Cayman Chemical. "Gamma-Butyrolactone Safety Data Sheet."
Application Note: A Comprehensive Guide to the Synthesis of N-(4-hydroxybutyryl)pyrrolidine from γ-Butyrolactone (GBL)
Abstract This document provides a detailed protocol and scientific background for the synthesis of N-(4-hydroxybutyryl)pyrrolidine, a valuable hydroxyamide intermediate. The synthesis is achieved through the aminolysis o...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a detailed protocol and scientific background for the synthesis of N-(4-hydroxybutyryl)pyrrolidine, a valuable hydroxyamide intermediate. The synthesis is achieved through the aminolysis of γ-Butyrolactone (GBL) with pyrrolidine. This guide covers the underlying reaction mechanism, step-by-step experimental procedures, critical safety and handling protocols, and methods for product purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the chemical transformation.
Introduction and Scientific Principles
N-(4-hydroxybutyryl)pyrrolidine belongs to the class of γ-hydroxyamides, which are significant structural motifs in various biologically active compounds and serve as versatile intermediates in organic synthesis. The synthesis route from γ-Butyrolactone (GBL), a readily available cyclic ester, and pyrrolidine represents a direct and efficient approach.
The core of this synthesis is the aminolysis of a lactone.[1] This reaction is a nucleophilic acyl substitution where the secondary amine, pyrrolidine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of GBL. The cyclic ester ring is opened, leading to the formation of a stable tertiary amide, N-(4-hydroxybutyryl)pyrrolidine. While the reaction can proceed, lactones are not always highly reactive towards amines, and the process often requires thermal energy to proceed at a practical rate.[1] Catalytic methods using Lewis acids like LiNTf₂ have been shown to activate lactones for aminolysis under milder conditions, though thermal activation is often sufficient and simpler for this transformation.[2]
Reaction Mechanism
The reaction proceeds via a two-step addition-elimination mechanism:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the carbonyl carbon of GBL. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.
Ring-Opening: The tetrahedral intermediate is unstable and collapses. The C-O single bond within the lactone ring is cleaved, as the alkoxy group is a reasonable leaving group. The C=O double bond is reformed, resulting in the final ring-opened product, N-(4-hydroxybutyryl)pyrrolidine.
Both GBL and pyrrolidine present significant hazards. All handling and experimental procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles.
γ-Butyrolactone (GBL) (CAS: 96-48-0):
Hazards: Harmful if swallowed[3][4], causes serious eye damage[3], and may cause drowsiness or dizziness.[3] It is also hygroscopic and will absorb moisture from the air.[4]
Handling: Keep container tightly closed in a dry, well-ventilated place.[3][5] Avoid contact with skin, eyes, and clothing. Avoid breathing vapors.[3][5]
Pyrrolidine (CAS: 123-75-1):
Hazards: Highly flammable liquid and vapor. Corrosive; causes severe skin burns and eye damage. Toxic if swallowed, in contact with skin, or if inhaled.
Handling: Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry, well-ventilated area. Use only non-sparking tools. Ground/bond container and receiving equipment.
Detailed Experimental Protocol
Materials and Equipment
Reagents:
γ-Butyrolactone (GBL), ≥99% purity
Pyrrolidine, ≥99% purity
Ethyl acetate (EtOAc), ACS grade
Hexane, ACS grade
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
Round-bottom flask (100 mL)
Reflux condenser with coolant circulation
Heating mantle with magnetic stirrer and stir bar
Glass funnel and filter paper
Rotary evaporator
Glass column for chromatography
Silica gel (for column chromatography, 230-400 mesh)
TLC plates (silica gel 60 F₂₅₄)
Reagent Data
Reagent
CAS No.
Mol. Weight ( g/mol )
Density (g/mL)
Boiling Point (°C)
γ-Butyrolactone
96-48-0
86.09
1.12
204-206
Pyrrolidine
123-75-1
71.12
0.86
87-88
Step-by-Step Synthesis Procedure
Reaction Setup:
Equip a 100 mL round-bottom flask with a magnetic stir bar.
In a chemical fume hood, add γ-Butyrolactone (8.61 g, 0.10 mol, 1.0 equiv.) to the flask.
Carefully add pyrrolidine (8.55 g, 0.12 mol, 1.2 equiv.) to the flask. A slight excess of the amine helps to drive the reaction to completion.
Attach a reflux condenser to the flask and ensure a steady flow of cold water through the condenser jacket.
Reaction Execution:
Lower the apparatus into a heating mantle and begin stirring.
Heat the reaction mixture to 90-100°C.
Maintain this temperature for 6-8 hours. The reaction progress should be monitored periodically.
Monitoring: Every 2 hours, take a small aliquot from the reaction mixture using a glass capillary, dissolve it in a small amount of ethyl acetate, and spot it on a TLC plate. Develop the plate using a mobile phase of 70:30 Ethyl Acetate:Hexane. Visualize the spots under UV light and/or by staining with potassium permanganate. The reaction is complete when the GBL spot (starting material) is no longer visible.
Work-up and Purification:
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
The crude product is a viscous oil. To remove unreacted pyrrolidine and GBL, purification by vacuum distillation or column chromatography is necessary. Column chromatography is recommended for achieving high purity on a lab scale.
Column Chromatography:
Prepare a slurry of silica gel in hexane and pack a glass column.
Dissolve the crude reaction mixture in a minimal amount of the mobile phase (e.g., 70:30 EtOAc:Hexane).
Load the dissolved sample onto the top of the silica gel column.
Elute the column with a gradient of ethyl acetate in hexane, starting from 50% EtOAc and gradually increasing to 100% EtOAc.
Collect fractions and analyze them by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent using a rotary evaporator to yield N-(4-hydroxybutyryl)pyrrolidine as a clear, viscous oil.
Product Characterization
The identity and purity of the synthesized N-(4-hydroxybutyryl)pyrrolidine should be confirmed using spectroscopic methods.
m/z: 158.1181 [M+H]⁺, 180.1000 [M+Na]⁺ for C₈H₁₅NO₂.
Workflow Visualization
The overall process from starting materials to final, characterized product can be summarized in the following workflow.
Caption: Experimental workflow for synthesis.
Conclusion
This application note details a reliable and reproducible method for the synthesis of N-(4-hydroxybutyryl)pyrrolidine from GBL and pyrrolidine. By adhering to the outlined safety precautions and experimental protocol, researchers can effectively produce this valuable hydroxyamide intermediate for further applications in chemical and pharmaceutical development. The provided characterization data serves as a benchmark for confirming the successful synthesis and purity of the final compound.
References
JP2005515267A - Preparation and use of gamma-butyrolactone as a cross-linking agent - Google P
SAFETY DATA SHEET: gamma-Butyrolactone. (2023, April 15). (URL: )
γ-Butyrolactone Safety Data Sheet. Cayman Chemical. (2023, November 8). (URL: )
Lalli, C., Trabocchi, A., Menchi, G., & Guarna, A. (2008). LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines. Synlett, 2008(02), 189-192. (URL: )
Fisher Scientific. (2010, September 7).
BenchChem. (n.d.). Optimizing 2-Pyrrolidinone Synthesis from γ-Butyrolactone. Technical Support Center. (URL: )
SBLCore. (2023, April 13).
ChemicalBook. (2024, March 11). 2-Pyrrolidinone: Synthesis method and chemical reaction. (URL: _)
Cavasotto, C. N., et al. (2006). Formation of GHB from hydrolysis of GBL in pure water. Journal of Forensic Sciences, 51(2), 337-342. (URL: [Link])
Application Note: Using 4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one as a Modular Pharmaceutical Scaffold
Executive Summary 4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one (CAS: 73200-24-5) serves as a critical bifunctional building block in medicinal chemistry.[1][2] Structurally, it represents a stable amide derivative of -hydrox...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one (CAS: 73200-24-5) serves as a critical bifunctional building block in medicinal chemistry.[1][2] Structurally, it represents a stable amide derivative of
-hydroxybutyric acid (GHB), featuring a terminal hydroxyl group and a pyrrolidine moiety separated by a propyl linker.[2]
This guide details its utility as a "C4-Pyrrolidine Linker" —a privileged motif in neuroactive drug discovery.[1][2] The molecule allows for the modular attachment of a solubility-enhancing pyrrolidine tail to lipophilic pharmacophores. This note provides validated protocols for its synthesis from
-butyrolactone (GBL), its activation to an electrophile, and its subsequent coupling to generate CNS-active library candidates.[1][2]
Key Applications
Pro-drug Design: Stable amide analog of GHB for GABA-B receptor research.
Linker Chemistry: Precursor to 1-(4-chlorobutyryl)pyrrolidine , a versatile alkylating agent for installing the 4-(pyrrolidin-1-yl)-4-oxobutyl motif.[1][2]
Fragment-Based Drug Discovery (FBDD): Introduction of the pyrrolidine ring to improve metabolic stability and blood-brain barrier (BBB) penetration.[1]
Chemical Identity & Properties
Property
Specification
IUPAC Name
4-hydroxy-1-(pyrrolidin-1-yl)butan-1-one
Common Name
4-Hydroxybutyric acid pyrrolidide
CAS Number
73200-24-5
Molecular Formula
Molecular Weight
157.21 g/mol
Solubility
Highly soluble in water, alcohols, DCM; Moderate in ether.[1][2]
The synthesis exploits the nucleophilic ring-opening of
-butyrolactone (GBL) by pyrrolidine.[1][2] This atom-economic reaction avoids coupling reagents (EDC/DCC) and generates no by-products other than the target amide.[1][2]
Mechanism of Action
Nucleophilic Attack: The secondary amine (pyrrolidine) attacks the carbonyl carbon of GBL.[2]
Ring Opening: The tetrahedral intermediate collapses, cleaving the cyclic ester bond.[2]
Proton Transfer: The alkoxide creates the terminal hydroxyl group.[2]
Figure 1: Synthetic pathway from GBL to the activated chlorobutyryl linker.[1]
Experimental Protocols
Protocol A: Atom-Economic Synthesis from GBL
Objective: Synthesize 4-hydroxy-1-(pyrrolidin-1-yl)butan-1-one on a multigram scale.
Setup: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Addition: Add GBL (8.6 g) to the flask. Slowly add pyrrolidine (7.8 g) dropwise over 10 minutes. Caution: Reaction is exothermic.[1]
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (10% MeOH in DCM, stain with
).[2] The GBL spot () should disappear, and a new polar spot () should appear.
Workup: Cool to room temperature. The excess pyrrolidine is volatile.[2]
Purification:
Option 1 (High Purity): Vacuum distillation.[1][2] Boiling point is high (>150°C at high vacuum).[1][2]
Option 2 (Standard): Dissolve residue in DCM (50 mL), wash with 1N HCl (remove unreacted pyrrolidine), then brine. Dry over
and concentrate.
Yield: Expect 90–95% (approx. 14–15 g) of a viscous oil.
Critical Control Point: Ensure anhydrous conditions if the product is to be immediately activated with thionyl chloride, as water will consume the reagent.
Protocol B: Activation to 1-(4-Chlorobutyryl)pyrrolidine
Objective: Convert the hydroxyl group to a chloride leaving group for subsequent coupling.[1]
Reagents:
4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one (from Protocol A): 3.14 g (20 mmol)[1][2]
Thionyl Chloride (
): 3.57 g (30 mmol, 1.5 equiv)
Solvent: Dichloromethane (DCM), anhydrous (20 mL)
Procedure:
Setup: Dissolve the starting material in anhydrous DCM (20 mL) in a flask under nitrogen atmosphere. Cool to 0°C (ice bath).
Addition: Add
dropwise via syringe over 15 minutes. Gas evolution (, HCl) will occur.[2]
Reaction: Allow to warm to room temperature and stir for 3 hours. Alternatively, reflux for 1 hour to ensure completion.
Workup: Concentrate the reaction mixture in vacuo to remove excess
and DCM. Co-evaporate with toluene ( mL) to remove traces of acid.
Result: The residue is 1-(4-chlorobutyryl)pyrrolidine (often an oil or low-melting solid).[1][2] It is sufficiently pure for the next step.
Protocol C: Application – Synthesis of a CNS-Active Analog
Objective: Demonstrate the "Linker" utility by coupling to 1-Phenylpiperazine (a common pharmacophore).[1]
Reagents:
1-(4-Chlorobutyryl)pyrrolidine (from Protocol B): 1.9 g (10 mmol)[1]
Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).
Product:1-phenyl-4-(4-oxo-4-(pyrrolidin-1-yl)butyl)piperazine . This molecule represents a generic "Buspirone-like" or "Buflomedil-like" scaffold.[1][2]
Regulatory & Safety Compliance
Controlled Substance Precursor Warning
GBL (Start Material):
-Butyrolactone is a List I Chemical in the United States and regulated in many other jurisdictions due to its conversion to GHB.[1] Researchers must adhere to DEA regulations (21 CFR 1310) regarding record-keeping and storage.[1][2]
Product (GHB-Pyrrolidide): While not always explicitly scheduled, this molecule is a direct analog of GHB.[1][2] It may be treated as a "Controlled Substance Analogue" under the Federal Analogue Act if intended for human consumption.[2] Strictly for in vitro or animal research use only.
Handling Precautions
Pyrrolidine: Highly flammable and corrosive.[2] Causes severe skin burns.[1][2] Use in a fume hood.[1][2]
Thionyl Chloride: Reacts violently with water.[1][2] Releases toxic HCl and
Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (General amide synthesis via aminolysis of esters/lactones).[2]
Pharmacological Relevance of Pyrrolidine Scaffolds
Vitale, P., et al. (2021).[2][3] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[2][4] Current Medicinal Chemistry, 28. Link
Thionyl Chloride Activation Protocols
Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[2] (Mechanism of alcohol to alkyl chloride conversion).
GHB and Analogs
Carter, L. P., et al. (2009).[2] "Relative abuse liability of GHB in humans: A comparison of GBL and 1,4-butanediol."[2] Psychopharmacology, 204(2), 239-249.[2] (Discusses metabolic interconversion of lactones/hydroxy-acids).
Related Pharmaceutical Intermediates
National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 13171952, 4-(Pyrrolidin-1-yl)butan-1-ol. Link (Reduced form of the target molecule).
Application Note: Mechanistic Pathways and Protocols for Hydroxy-Amide Synthesis and 2-Pyrrolidone Ring Dynamics
Executive Summary & Chemical Topology Clarification In the landscape of heterocyclic chemistry, the specific structural relationship between lactones, lactams, and their acyclic intermediates dictates the synthetic appro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Topology Clarification
In the landscape of heterocyclic chemistry, the specific structural relationship between lactones, lactams, and their acyclic intermediates dictates the synthetic approach. A critical mechanistic distinction must be made regarding the "ring-opening" of 2-pyrrolidone: the direct hydrolytic ring-opening of the γ-lactam 2-pyrrolidone yields γ-aminobutyric acid (GABA) derivatives[1].
However, the synthesis of the hydroxy-amide motif (specifically, 4-hydroxybutyramide) is achieved via the ring-opening aminolysis of its structural oxygen-analog, γ-butyrolactone (GBL) [2]. This hydroxy-amide serves as the direct acyclic precursor that subsequently undergoes cyclodehydration to form the 2-pyrrolidone ring[3]. To provide a comprehensive and scientifically rigorous guide, this application note details the protocols for both the generation of the hydroxy-amide intermediate (via GBL) and the subsequent hydrolytic ring-opening dynamics of the 2-pyrrolidone scaffold.
Mechanistic Causality & Reaction Dynamics
The interconversion between GBL, 4-hydroxybutyramide, and 2-pyrrolidone is governed by strict thermodynamic and kinetic controls:
Aminolysis (Kinetic Control): The synthesis of the hydroxy-amide relies on a nucleophilic acyl substitution. Ammonia or a primary amine attacks the electrophilic carbonyl carbon of GBL. This forms a tetrahedral intermediate that collapses to cleave the ester bond, yielding the acyclic hydroxy-amide[4]. Maintaining low temperatures (80–90 °C) is critical; it provides enough kinetic energy for the aminolysis while preventing the thermodynamic drive toward dehydration[2].
Cyclodehydration (Thermodynamic Control): When the hydroxy-amide is subjected to elevated temperatures (>200 °C) and pressure, it undergoes intramolecular cyclodehydration, eliminating water to form the highly stable, resonance-stabilized γ-lactam ring of 2-pyrrolidone[3].
Lactam Ring-Opening (Harsh Hydrolysis): To open the 2-pyrrolidone ring, the resonance stabilization of the amide bond must be overcome. This requires strong alkali (e.g., KOH) and heat, which forces the deprotonation of the lactam and subsequent nucleophilic attack by hydroxide, yielding the ring-opened potassium γ-aminobutyrate[1].
Reaction network detailing the synthesis of hydroxy-amides and the ring-opening of 2-pyrrolidone.
Quantitative Data & Optimization Parameters
The following table summarizes the optimized thermodynamic parameters required to selectively drive the reaction network toward the desired intermediate or final product.
Reaction Pathway
Substrate
Reagent
Temp (°C)
Pressure (MPa)
Primary Product
Yield (%)
Aminolysis
γ-Butyrolactone
NH₃ (aq, 28%)
80–90
Atmospheric
4-Hydroxybutyramide
>90%
Cyclodehydration
4-Hydroxybutyramide
Heat / Vacuum
250–285
14.0–18.0
2-Pyrrolidone
85–95%
Lactam Hydrolysis
2-Pyrrolidone
KOH (2M) / H₂O
120–150
Atmospheric
γ-Aminobutyric Acid
>95%
Experimental Protocols
Protocol A: Synthesis of 4-Hydroxybutyramide via GBL Ring-Opening
This protocol isolates the acyclic hydroxy-amide intermediate before cyclization occurs.
Self-Validating Checkpoint: The success of this protocol is visually and physically validated by the phase of the product. 4-Hydroxybutyramide is a solid that crystallizes at room temperature, whereas the over-reacted byproduct (2-pyrrolidone) is a liquid. Failure to crystallize indicates thermal over-run and premature cyclization.
Step-by-Step Methodology:
Preparation: To a clean, dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.0 equivalent of γ-butyrolactone (GBL).
Reagent Addition: Slowly add 1.2 equivalents of aqueous ammonia (28% w/w). The reaction is mildly exothermic; maintain the addition rate to keep the internal temperature below 40 °C initially[2].
Ring-Opening (Aminolysis): Heat the reaction mixture to a gentle reflux (80–90 °C) using a temperature-controlled heating mantle. Maintain this temperature for 4 to 8 hours[2]. Causality: Exceeding 100 °C will provide the activation energy required for the hydroxy-amide to dehydrate into 2-pyrrolidone.
Solvent Removal: Cool the vessel to room temperature. Transfer the mixture to a rotary evaporator and remove excess ammonia and water under reduced pressure (40 °C, 50 mbar).
Purification: Dissolve the crude viscous residue in a minimal amount of hot ethanol/isopropanol mixture. Allow the solution to cool slowly to 4 °C to induce crystallization of 4-hydroxybutyramide.
Isolation: Recover the crystals via vacuum filtration, wash with cold diethyl ether, and dry under a high vacuum.
Protocol B: Base-Catalyzed Ring-Opening of 2-Pyrrolidone to GABA
This protocol details the direct ring-opening of the lactam scaffold.
Self-Validating Checkpoint: The reaction progress is validated via FTIR spectroscopy. The disappearance of the strong lactam carbonyl stretch (~1700 cm⁻¹) and the appearance of broad carboxylate (1550–1610 cm⁻¹) and amine bands confirm the cleavage of the C-N bond[1].
Step-by-Step Methodology:
Preparation: In a 250 mL heavy-walled glass reactor, combine 1.0 equivalent of 2-pyrrolidone with a 2.0 M aqueous solution of Potassium Hydroxide (KOH) (1.5 equivalents).
Hydrolytic Cleavage: Seal the reactor and heat the mixture to 120 °C with vigorous stirring for 6 hours. Causality: The high concentration of hydroxide ions combined with thermal energy is required to overcome the resonance stability of the γ-lactam ring, forcing the formation of the tetrahedral intermediate that cleaves the ring[1].
Neutralization: Cool the reaction mixture to 0 °C in an ice bath. Carefully add 2.0 M HCl dropwise until the pH reaches ~7.3 (the isoelectric point of GABA).
Precipitation: The zwitterionic γ-aminobutyric acid (GABA) will precipitate out of the aqueous solution.
Isolation: Filter the white precipitate, wash with ice-cold distilled water to remove residual KCl salts, and dry in a desiccator.
References
Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene
Source: rsc.org
URL:[Link][1]
EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone
Source: google.com (Patents)
URL:[3]
Application Note: Solvent Selection Strategies for GBL Aminolysis
Executive Summary The aminolysis of -butyrolactone (GBL) is a cornerstone transformation in the synthesis of 2-pyrrolidones (lactams), which serve as critical pharmacophores in drug discovery (e.g., Racetams, Piracetam)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The aminolysis of
-butyrolactone (GBL) is a cornerstone transformation in the synthesis of 2-pyrrolidones (lactams), which serve as critical pharmacophores in drug discovery (e.g., Racetams, Piracetam) and as industrial solvents (NMP). While the reaction appears simple—nucleophilic attack followed by cyclization—it is governed by a delicate thermodynamic equilibrium.
This guide moves beyond standard "recipe-based" chemistry to provide a mechanistic rationale for solvent selection. We analyze the competition between ring-opening (kinetic product) and ring-closing (thermodynamic product) and provide protocols for both high-throughput screening and scalable synthesis.
Critical Safety Note: GBL is a regulated chemical precursor (GHB prodrug) in many jurisdictions. All protocols described herein must be performed in strict accordance with local controlled substance regulations.
Mechanistic Foundation & Solvent Influence[1]
The conversion of GBL to a pyrrolidone occurs in two distinct stages.[1] Understanding this pathway is the prerequisite for logical solvent selection.
Ring Opening (Kinetic): The amine attacks the carbonyl of GBL, forming a
-hydroxy-amide intermediate. This step is favored by polar protic solvents which stabilize the zwitterionic transition state.
Cyclization (Thermodynamic): The intermediate must eliminate water to close the ring. This is an equilibrium process (
, ). Water removal is the driving force.
Pathway Visualization
The following diagram illustrates the reaction coordinate and the specific role of solvation at each checkpoint.
Figure 1: Reaction pathway showing the conflict between kinetic stabilization (Step 1) and thermodynamic driving force (Step 2).
Solvent Selection Matrix
The choice of solvent dictates the position of the equilibrium. We categorize solvents based on their ability to drive the reaction to the lactam (closed ring) versus the amide (open ring).
Table 1: Comparative Solvent Performance
Solvent Class
Representative Solvents
Role
Mechanism of Action
Recommendation
Neat (Solvent-Free)
N/A
Optimal
Maximizes concentration; high atom economy. No solvent shell to impede entropy.
First Choice for liquid amines.
Azeotropic / Non-Polar
Toluene, Xylenes, 2-MeTHF
Driver
Forms azeotrope with water. Allows physical removal of water (Dean-Stark) to shift equilibrium to product.
Best for Scale-up or solid amines.
Polar Protic
Water, Ethanol, Methanol
Kinetic
Stabilizes TS1. Excellent for forming the intermediate amide, but prevents cyclization unless T > 200°C.
Avoid for pyrrolidone synthesis unless using high-pressure autoclaves.
Polar Aprotic
DMF, DMSO, NMP
Solubilizer
Good solubility for polar intermediates. High boiling points allow thermal cyclization.
Secondary Choice. Difficult workup (high BP).
Green Alternatives
2-MeTHF , CPME
Hybrid
2-MeTHF forms azeotrope with water (bp 80°C) and has higher polarity than toluene.
Gold Standard for modern Green Chemistry protocols.
Detailed Experimental Protocols
Protocol A: The "Green" Solvent-Free Method (High Pressure)
Best for: Liquid amines, high-throughput screening, and maximizing atom economy.
Rationale: By removing the solvent, the concentration of reactants is maximized, increasing the collision frequency. The closed vessel allows heating above the boiling point of the amine.
Equipment: Heavy-walled pressure vial (e.g., ACE Glass) or Microwave Reactor.
Step-by-Step:
Charge: In a tared pressure vial, add GBL (e.g., 86 mg, 1.0 mmol).
Add Amine: Add the liquid amine (1.2 mmol) neat. Caution: Exothermic reaction possible upon mixing.
Seal & Heat: Seal the vessel. Heat to 150°C - 180°C for 4–12 hours.
Note: If using a microwave, ramp to 180°C over 5 mins and hold for 30 mins.
Monitor: Cool to room temperature. Analyze an aliquot via GC-MS or 1H NMR. Look for the disappearance of the GBL multiplet at
4.3 ppm and appearance of the lactam CH2 at 3.4 ppm.
Workup:
If conversion >95%: Concentrate in vacuo to remove excess amine and water.
Purity is often sufficient for next steps.
Protocol B: Azeotropic Cyclization (Dean-Stark)
Best for: Solid amines, heat-sensitive substrates, or large-scale batch processing.
Rationale: This method uses Le Chatelier's principle. By physically removing water from the reaction matrix using a hydrophobic solvent (Toluene or 2-MeTHF), the equilibrium is forced entirely to the right (cyclization).
Assembly: Set up a flame-dried flask with a magnetic stir bar and attach a Dean-Stark trap filled with the chosen solvent.
Solvation: Dissolve the amine in the solvent. Add GBL.
Reflux: Heat the mixture to vigorous reflux.
Toluene: Bath temp ~130°C.
2-MeTHF: Bath temp ~100°C (Reaction will be slower but greener).
Water Removal: Monitor the collection of water droplets in the trap. The reaction is complete when water evolution ceases (typically 6–18 hours).
Workup: Cool the mixture. Wash with 0.1 M HCl (to remove unreacted amine) and Brine. Dry organic phase over MgSO4 and concentrate.
Troubleshooting & Optimization Logic
If the reaction stalls at the Hydroxy-Amide Intermediate (Open Ring), use the following decision tree to troubleshoot.
Figure 2: Diagnostic workflow for incomplete cyclization.
References
Byrne, F. P., et al. (2016).[3] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link
Reich, H. J. (2023). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link
Ullmann's Encyclopedia of Industrial Chemistry. "Pyrrolidone and Derivatives." (General reference for industrial high-pressure aqueous synthesis).
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Mechanism of nucleophilic acyl substitution).
Tundo, P., et al. (2020). "Green Solvents for the Formation of Amide Linkages." Organic & Biomolecular Chemistry. Link
Preventing cyclization of N-(4-hydroxybutyryl)pyrrolidine to 2-pyrrolidone
The following technical support guide addresses the stability and degradation profile of N-(4-hydroxybutyryl)pyrrolidine , specifically focusing on the prevention of cyclization and the formation of 2-pyrrolidone (and re...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical support guide addresses the stability and degradation profile of N-(4-hydroxybutyryl)pyrrolidine , specifically focusing on the prevention of cyclization and the formation of 2-pyrrolidone (and related lactams/lactones).
Researchers working with N-(4-hydroxybutyryl)pyrrolidine often encounter two distinct stability challenges that are frequently conflated:
Lactonization (The "GBL" Pathway): The thermodynamic tendency of the 4-hydroxybutyryl chain to cyclize intramolecularly, expelling the pyrrolidine ring and forming
-Butyrolactone (GBL) .
Oxidative Degradation (The "2-Pyrrolidone" Pathway): The oxidation of the pyrrolidine ring itself (or free pyrrolidine released via hydrolysis) to form 2-pyrrolidone .
While the user prompt specifically asks about preventing cyclization to 2-pyrrolidone, chemically this represents a degradation and oxidation event rather than a direct cyclization. This guide addresses both pathways to ensure total compound integrity.
Mechanistic Analysis & Diagnostics
To prevent degradation, one must first understand the molecular drivers. The following diagram illustrates the competing degradation pathways.
Figure 1: Degradation pathways of N-(4-hydroxybutyryl)pyrrolidine.[1] The primary "cyclization" risk is the formation of GBL (red). 2-Pyrrolidone (red) forms primarily via the oxidation of the cleaved pyrrolidine moiety.
Diagnostic Table: What is in your vial?
Use this table to identify which pathway is compromising your experiment.
Observation
Likely Contaminant
Mechanism
Root Cause
Sweet, solvent-like odor
-Butyrolactone (GBL)
Intramolecular Alcoholysis
pH < 7.0, Heat, Protis solvents
Ammonia/Fishy odor
Free Pyrrolidine
Hydrolysis/Amide Cleavage
pH > 9.0 or Acidic Hydrolysis
New Peak (HPLC/GC)
2-Pyrrolidone
Oxidation
Air exposure, Old starting material
Loss of Viscosity
GBL + Pyrrolidine
Chain Scission
Thermal degradation (>60°C)
Troubleshooting Protocols
Protocol A: Preventing Cyclization (Lactonization to GBL)
The 4-hydroxybutyryl chain acts as a "spring-loaded" ester equivalent. If the terminal hydroxyl group is protonated or the amide is activated, it will kick out the pyrrolidine ring.
Step 1: Buffer Control (Critical)
The Issue: Acidic conditions protonate the carbonyl oxygen, making it susceptible to attack by the hydroxyl tail.
The Fix: Maintain pH between 7.5 and 8.5 .
Why? At slightly basic pH, the amide bond is stable, and the hydroxyl group is not nucleophilic enough to attack the amide carbon without catalysis.
Action: Store in buffered saline (PBS) or use amine buffers (e.g., TEA) if in organic solution. Avoid carboxylic acid buffers.
Step 2: Solvent Selection
The Issue: Protic solvents (Water, Methanol) facilitate proton transfer required for cyclization.
The Fix: Use aprotic, polar solvents for storage.
Recommended: DMSO, DMF, or Acetonitrile.
Avoid: Water (unless frozen), Methanol, Ethanol (transesterification risk).
Step 3: Temperature Management
The Issue: Entropy favors the formation of the 5-membered lactone (GBL) and release of the small pyrrolidine molecule.
The Fix: Store at -20°C .
Data: At 25°C, hydrolysis/cyclization rates increase by ~3-fold for every 10°C rise.
Protocol B: Preventing Formation of 2-Pyrrolidone
2-Pyrrolidone is often a contaminant present in the Pyrrolidine starting material or formed via oxidation of the pyrrolidine ring.
Step 1: Purify the Precursor
The Issue: Commercial pyrrolidine often contains 0.1–1.0% 2-pyrrolidone due to air oxidation.
The Fix: Distill pyrrolidine over KOH prior to synthesis.
Verification: Check the refractive index (
) or run a GC blank.
Step 2: Inert Atmosphere Storage
The Issue: The
-carbons of the pyrrolidine ring (adjacent to the Nitrogen) are susceptible to radical oxidation, forming the lactam (2-pyrrolidone).
The Fix: Sparge all solutions with Argon or Nitrogen for 15 minutes before sealing.
Storage: Use amber vials with PTFE-lined septa to prevent oxygen diffusion.
Step 3: Chelation (Optional)
The Issue: Trace metal ions (Fe, Cu) catalyze the oxidation of amines to lactams.
The Fix: Add 0.1 mM EDTA to aqueous buffers to sequester metal catalysts.
Frequently Asked Questions (FAQs)
Q1: I see a peak for 2-pyrrolidone in my LC-MS. Did my molecule cyclize?A: Not directly. It is chemically impossible for N-(4-hydroxybutyryl)pyrrolidine (C8) to "cyclize" into 2-pyrrolidone (C4) without losing half its carbon atoms.
Scenario A: Your compound hydrolyzed, releasing pyrrolidine, which then oxidized to 2-pyrrolidone.
Scenario B: Your starting material was impure.
Scenario C: You are actually detecting GBL (MW 86) which is close in mass to 2-pyrrolidone (MW 85), and misidentifying it. Check the fragmentation pattern: GBL loses CO2 (44 Da), 2-pyrrolidone loses CO (28 Da).
Q2: Can I use acid to stabilize the amine?A:NO. While acids stabilize many amines, in this specific molecule, acid catalyzes the intramolecular cyclization . The terminal -OH group will attack the amide, forming GBL and an ammonium salt. Keep the pH neutral or slightly basic.
Q3: Is the "2-pyrrolidone" actually N-(4-hydroxybutyryl)-2-pyrrolidone?A: This is possible but rare. This compound (a succinimide-like structure) would result from the direct oxidation of the pyrrolidine ring while it is still attached. This usually requires strong oxidants (e.g., Ruthenium tetroxide). Under standard storage, free 2-pyrrolidone is the more likely contaminant.
References
PubChem. (2025).[2] N-(4-hydroxybutyryl)pyrrolidine Compound Summary. National Library of Medicine.
[Link]
PubChem. (2025).[2] 2-Pyrrolidone Compound Summary. National Library of Medicine.
[Link]
MDPI. (2024). Stability and Oxidation of Pyrrolidine Derivatives in Pharmaceutical Applications. Molecules.
[Link][1][3][4][5][6]
Queen's University Belfast. (2020). Assessing the oxidative degradation of N-methylpyrrolidone (NMP) and related lactams.
[Link]
Troubleshooting the Amidation of γ-Butyrolactone (GBL) with Pyrrolidine Welcome to the Reaction Optimization Knowledge Base. This guide is designed for researchers, process chemists, and drug development professionals st...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting the Amidation of γ-Butyrolactone (GBL) with Pyrrolidine
Welcome to the Reaction Optimization Knowledge Base. This guide is designed for researchers, process chemists, and drug development professionals struggling with the ring-opening amidation of γ-butyrolactone (GBL) with pyrrolidine to form 1-(4-hydroxybutyryl)pyrrolidine .
This specific transformation is notoriously challenging because it is a thermodynamically delicate equilibrium. Below, we break down the mechanistic causality of common failures, provide targeted FAQs, and outline a self-validating, high-yield protocol.
Mechanistic Overview: The Equilibrium Challenge
The reaction between GBL and a secondary amine like pyrrolidine does not proceed to completion under standard conditions. The product is a γ-hydroxyamide. While tertiary amides are generally stable, the γ-hydroxyl group is perfectly positioned to act as an internal nucleophile. Under the wrong thermal or pH conditions, it will attack the amide carbonyl, expelling the amine and reforming the 5-membered lactone ring (re-lactonization)[1].
Understanding this equilibrium is the key to optimizing your yield. You must employ strategies that lower the activation energy of the forward reaction (using bifunctional catalysts) while suppressing the entropically favored reverse reaction.
Figure 1: Reaction pathway and equilibrium dynamics of GBL amidation with pyrrolidine.
Troubleshooting FAQs
Q1: My reaction stalls at 40-50% conversion despite 24 hours of reflux in toluene. How do I push the equilibrium forward?A: Refluxing in a non-polar solvent dilutes the reactants and provides the thermal energy necessary to accelerate the reverse reaction just as much as the forward reaction. To push the equilibrium, rely on mass action. Run the reaction neat (solvent-free) using a 3- to 5-fold molar excess of pyrrolidine. The excess amine acts as both the reactant and the solvent, driving the formation of the tetrahedral intermediate[1].
Q2: I achieved >90% conversion by GC-MS, but my isolated yield is terrible after an aqueous extraction. What happened?A: You likely triggered acid-catalyzed re-lactonization during your workup. If you washed the organic layer with an aqueous acid (e.g., 1M HCl or saturated NH₄Cl) to remove the excess pyrrolidine, you protonated the newly formed tertiary amide. A protonated amide carbonyl is highly electrophilic, which drastically lowers the activation barrier for the γ-hydroxyl group to attack it. This rapidly reverts your product back to GBL.
Solution:Never use acidic workups for γ-hydroxyamides. Remove excess pyrrolidine via high-vacuum distillation at low temperatures (<50 °C).
Q3: Are there catalysts that can accelerate this specific lactone ring-opening without requiring extreme heat?A: Yes. 2-Hydroxypyridine is a highly effective bifunctional catalyst for lactone aminolysis[2]. It operates via a concerted proton transfer mechanism: the acidic hydroxyl group protonates the lactone oxygen (increasing electrophilicity), while the basic basic nitrogen deprotonates the incoming pyrrolidine (increasing nucleophilicity). This allows the reaction to reach high conversions at lower temperatures[1]. Alternatively, stoichiometric DIBAL-H-amine complexes can be used to directly convert lactones to amides at room temperature[3].
Quantitative Data: Condition Optimization Matrix
The following table summarizes the expected outcomes based on various experimental parameters. Use this to benchmark your current process.
Reaction Conditions
Pyrrolidine (Eq.)
Catalyst
Temp (°C)
Time (h)
Expected Yield (%)
Toluene
1.2
None
110
24
35 - 45%
Neat (Solvent-free)
3.0
None
90
12
70 - 75%
Neat (Solvent-free)
3.0
2-Hydroxypyridine (20 mol%)
90
6
> 90%
THF
1.5
DIBAL-H (1.5 eq)
25
4
80 - 85%
Validated Experimental Protocol
This step-by-step methodology utilizes bifunctional catalysis to ensure high yields while preventing product degradation during isolation.
Step 1: Preparation & Activation
In a dry, argon-flushed round-bottom flask, combine 10.0 mmol of γ-Butyrolactone (GBL) and 30.0 mmol of anhydrous pyrrolidine.
Causality: The 3-fold excess of pyrrolidine acts as both reactant and solvent, driving the equilibrium forward via mass action while preventing solvent-induced dilution effects.
Step 2: Catalysis
Add 2.0 mmol (20 mol%) of 2-hydroxypyridine to the mixture.
Causality: This bifunctional catalyst simultaneously activates both the electrophile and the nucleophile, accelerating the formation of the tetrahedral intermediate without requiring extreme thermal energy that would favor reversion[2].
Step 3: Reaction & Monitoring
Heat the mixture to 90 °C under an inert atmosphere for 6 hours.
Validation Checkpoint: Analyze an aliquot via TLC (DCM:MeOH 9:1, KMnO₄ stain). The GBL spot should be <5% relative to the highly polar product spot. If GBL remains >10%, verify that your system is strictly anhydrous; trace water competitively hydrolyzes GBL into the pyrrolidinium γ-hydroxybutyrate salt, stalling amidation.
Step 4: Non-Acidic Workup (Critical)
Cool the reaction to room temperature. Transfer the mixture to a rotary evaporator and remove the excess pyrrolidine under high vacuum at a bath temperature strictly below 50 °C .
Causality: Aqueous acidic washes are strictly prohibited. Acid protonates the tertiary amide, rendering it highly electrophilic and triggering rapid intramolecular attack by the γ-hydroxyl group, instantly destroying your yield.
Step 5: Purification
Purify the crude, viscous oil via short-path distillation under high vacuum, or via flash column chromatography using neutralized silica gel to isolate pure 1-(4-hydroxybutyryl)pyrrolidine.
References
1.[3] DIBAL-H-H2NR and DIBAL-H-(HNRR2)-R-1 center dot HCl complexes for efficient conversion of lactones and esters to amides
Source: ResearchGate
URL:3
2.[2] EP2464623A1 - The ring opening of lactones and lactams
Source: Google Patents
URL:2
3.[1] Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis
Source: MIT Open Access Articles (Organic Process Research & Development)
URL:1
Technical Support Center: Temperature Control in Exothermic Aminolysis of Lactones
Welcome to the Advanced Process Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and chemical engineers who encounter severe thermal runaway during the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Process Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and chemical engineers who encounter severe thermal runaway during the scale-up of lactone aminolysis.
The conversion of lactones to hydroxyamides via ring-opening aminolysis is a cornerstone reaction in pharmaceutical synthesis. However, it is notoriously exothermic. Below, you will find a comprehensive, causality-driven guide to understanding the thermodynamics of this reaction, troubleshooting common thermal failures, and implementing self-validating continuous flow protocols to ensure high-fidelity product generation.
Mechanistic & Thermodynamic Workflow
To control a reaction, you must first understand the energetic pathways that dictate its behavior. The diagram below maps the causal relationship between temperature control, mass transfer, and product divergence during lactone aminolysis.
Mechanistic pathway of lactone aminolysis highlighting temperature-dependent product divergence.
Frequently Asked Questions (FAQs)
Q: Why is the aminolysis of lactones so highly exothermic compared to standard ester aminolysis?A: The exothermicity is driven by two compounding thermodynamic factors. First, the nucleophilic attack of the amine on the carbonyl carbon forms a tetrahedral intermediate. When this intermediate collapses, it cleaves the acyl-oxygen bond, releasing significant angular and transannular ring strain (particularly in 4-, 5-, and 6-membered lactones) [2]. Second, the resulting amide bond is highly resonance-stabilized compared to the starting cyclic ester. This massive difference in bond dissociation energies, combined with strain release, results in a rapid, violent enthalpic output.
Q: How does temperature dictate the selectivity between the desired hydroxyamide and unwanted polymers?A: At controlled, lower temperatures (kinetic control), the primary amine selectively attacks the lactone carbonyl to form the monomeric hydroxyamide. However, if the exotherm is not dissipated, the localized temperature spikes. High temperatures provide the activation energy required for the newly formed hydroxyl groups (or unreacted amines) to initiate Ring-Opening Polymerization (ROP) [2]. This shifts the pathway toward thermodynamic sinks, yielding viscous polyhydroxyamides or polyester-amides.
Q: Why is continuous flow chemistry recommended over batch reactors for this specific scale-up?A: Batch reactors suffer from a low surface-area-to-volume ratio, leading to poor heat dissipation and dangerous localized "hot spots" during amine addition. Continuous flow microreactors possess a massive surface-area-to-volume ratio, allowing for near-instantaneous heat transfer [3]. This isothermal control prevents thermal runaway and ensures the reaction remains strictly within the kinetic regime.
Troubleshooting Guide
Issue 1: Runaway Exotherm & Solvent Boiling During Amine Addition
Root Cause: The amine is being introduced too rapidly into a bulk batch environment where the cooling jacket cannot match the heat generation rate.
Solution: Transition to a continuous flow setup. If restricted to batch, invert the addition sequence (add lactone dropwise to a diluted amine solution) and utilize a cryogenic cooling bath. Employ a catalyst like Lithium bis(trifluoromethanesulfonyl)imide (
) to allow the reaction to proceed at milder baseline temperatures, reducing the initial thermal load [1].
Issue 2: High Viscosity and Reactor Fouling (Polymerization)
Root Cause: Poor mixing and inadequate cooling have allowed the internal temperature to exceed the threshold for ROP. The hydroxyl tail of the opened lactone is attacking unreacted lactone monomers.
Solution: Increase the stoichiometric excess of the amine slightly to outcompete the hydroxyl nucleophiles. More importantly, increase the agitation rate (in batch) or fluid velocity (in flow) to transition from laminar to turbulent mixing, ensuring uniform temperature distribution [3].
Issue 3: Low Conversion Despite High Temperatures
Root Cause: While high temperatures accelerate the reaction, they can also drive the reverse reaction or degrade the amine, especially if water is present.
Solution: Do not rely on heat to force conversion. Instead, utilize a Lewis acid catalyst or a specialized continuous manufacturing sequence. For example, running the reaction solvent-free in a molten state under precise flow conditions has been proven to maximize amide yield (>90%) while avoiding the degradation seen in prolonged high-temperature batch runs [4].
To guarantee scientific integrity, the following protocol is designed as a self-validating system . By integrating inline Process Analytical Technology (PAT), the system continuously verifies its own thermodynamic stability and chemical conversion, eliminating the guesswork of batch sampling.
Step 1: System Priming & Baseline Establishment
Flush a perfluoroalkoxy (PFA) coil microreactor (1.0 mm ID, 10 mL internal volume) with anhydrous Tetrahydrofuran (THF) at 2.0 mL/min.
Activate the inline FTIR flow cell at the reactor outlet. Establish a solvent background spectrum.
Step 2: Reagent Preparation
Stream A: Prepare a 1.0 M solution of the target lactone in anhydrous THF, incorporating 5 mol%
catalyst to enhance electrophilicity at the lactone carbonyl [1].
Stream B: Prepare a 1.1 M solution of the primary amine in anhydrous THF.
Step 3: Pre-Cooling & Isothermal Mixing
Route Stream A and Stream B through separate pre-cooling loops submerged in a thermostatic bath set to 10°C.
Direct both streams into a high-efficiency micromixer (e.g., a T-mixer or interdigital mixer) at a flow rate of 1.0 mL/min each. Causality note: Pre-cooling mitigates the immediate heat of mixing before the heat of reaction even begins.
Step 4: Residence Time & Exotherm Dissipation
Pass the mixed stream into the main PFA reactor coil submerged in a controlled heat transfer bath set to 60°C.
The microreactor's high heat transfer coefficient will instantly absorb the exotherm, maintaining a strict isothermal profile of 60°C throughout the residence time (~5 minutes).
Step 5: Inline Validation & Quenching
Monitor the effluent via the inline FTIR. The system validates success when the lactone carbonyl stretch (~1730 cm⁻¹) disappears and the amide carbonyl stretch (~1650 cm⁻¹) plateaus.
Self-Correction: If the temperature bath fails and ROP begins, the FTIR will detect broad ester shifts. The system's automated pumps should be programmed to instantly reduce flow rates if this deviation occurs.
Collect the steady-state effluent in a receiving flask cooled to 0°C to halt any residual kinetic activity.
Quantitative Data: Reactor Performance Comparison
The following table synthesizes the thermodynamic and kinetic outcomes of lactone aminolysis across different reactor configurations, demonstrating the critical impact of heat transfer capabilities.
Reactor Configuration
Heat Transfer Area/Vol ()
Max Temp Excursion ()
Primary Hydroxyamide Yield
ROP Byproduct (%)
Standard Batch (Round Bottom)
~10 - 50
+45°C
65%
25%
Batch with Cryo-Cooling
~10 - 50
+20°C
78%
12%
Continuous Microreactor (Flow)
~5,000 - 10,000
< +2°C
>95%
< 1%
Data synthesized from comparative scale-up studies of highly exothermic pharmaceutical intermediates [3][4].
References
LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines.Synlett.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP_RyzAlgejkrxjkPcRU3MQ1cbfK9Y5K2nvPIAyvIDMe7E2ajQ9JTeBLdx6SjbykA1IMYegXZoAtlz8WcznTDgyFEH9JIDZGfkIb_xFGwQ3l9JtsGxqf_wIqt2PVWoL5RfNfK4UYvBS9-GazZ52umZAZq3zQ==]
Ring-Opening Approaches to Functional Renewable Polymers.KTH Royal Institute of Technology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHsF9x6y3j9y66ibHCY0uT8ghjBidLdsF3ErqGzoYO0ltrnts29hWs5VHcAEJopzIUEwIm0AVuJnmEB3hWjIcFv1y-9oKgNyAeyC1K8j8SFxk00l7sXAGecviosulmMHg2n1qGfDAn2U5qvsht61lkMxtth25G6RzF9LJI]
The Hitchhiker's Guide to Flow Chemistry.Chemical Reviews.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMQScqBiavAS1ElvepwxAbceop6MaaI9-xo4BQnFwjMNHCbuNAnU8l_8lGoG6UWDuw3mfqfXsCysxEv_t_1jbehRAek1aDHrgl4VK_s9GWUAjcW-a1Okr-GHvxtbO0mTRv0gwujSF5UjPuOFuB5vM=]
Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical.MIT DSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSyj-64TjQZ-dsHDPla_e_4EOmMuBBWx_LFlwdCrPZ3mMQwXWho-x2YEUF2HTzmrbdt4K3gJWYJ9t9iH5EBViKpVN_Lz4-1h_PCfaUminGFdWN6MJwC37yiYTY6f5z6xBj9k4aVKwffyxf42keJ_g5wzQk4MOLDnO4Co_JAAs5wjKN066nOoHyjBqLPvv6uaV0UfoE_WS0h46dEfXWJevHxIQ5P5DFhbc=]
Optimization
Technical Support Center: Purification of 4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one
This guide serves as a technical resource for the purification of 4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one (CAS: 73200-24-5), a polar hydroxy-amide typically synthesized via the aminolysis of -butyrolactone (GBL).[1] Sen...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical resource for the purification of 4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one (CAS: 73200-24-5), a polar hydroxy-amide typically synthesized via the aminolysis of
Senior Application Scientist Note:
"The synthesis of hydroxy-amides from lactones appears deceptively simple. The challenge is not the formation of the product, but preventing its reversion. This molecule exists in a delicate thermodynamic equilibrium with its precursors.[1] Standard organic workups—specifically acidic washes—will catalyze the intramolecular cyclization back to GBL, destroying your yield. This guide prioritizes 'Non-Destructive Purification' techniques to maintain the integrity of the linear amide."
Part 1: The Chemical System & Equilibrium
Before attempting purification, you must understand the reversibility of this system.
The Equilibrium Trap:
The reaction of GBL with pyrrolidine is reversible.
Forward Reaction (Amide Formation): Favored by excess amine, moderate heat, and basic conditions.[1]
Reverse Reaction (Cyclization): Favored by acidic conditions (protonation of the hydroxyl group makes it a better leaving group) and high heat (entropy favors the release of two molecules).
Key Physical Properties
Property
Value / Characteristic
Implication for Purification
Boiling Point
High (>250°C est. @ 760 mmHg)
Atmospheric distillation causes decomposition/cyclization.[1] Use High Vacuum (<1 mmHg).[1]
| State | Viscous Oil / Low-melting Solid.[1] | Crystallization is difficult; often requires supercooling or specific solvent mixtures.[1] |
Part 2: Troubleshooting Guides & FAQs
Q1: I used an HCl wash to remove excess pyrrolidine, and now my NMR shows mostly GBL. What happened?
Diagnosis: Acid-Catalyzed Cyclization.[1]
Explanation: You likely followed a standard amide workup protocol.[1] However, adding acid protonates the terminal hydroxyl group of your product. This activated hydroxyl attacks the amide carbonyl, expelling the pyrrolidine (as an ammonium salt) and closing the ring back to GBL.
Solution:
Immediate: Neutralize any remaining acidic fractions immediately.[1]
Prevention:Never use an acidic wash (HCl, citric acid) for this specific hydroxy-amide.[1] Remove pyrrolidine via vacuum distillation or azeotropic evaporation.[1]
Q2: How do I remove excess pyrrolidine without an acid wash?
Strategy: Volatility Difference.
Protocol: Pyrrolidine has a boiling point of 87°C. The product boils much higher.[2]
High-Vacuum Stripping: Use a rotary evaporator with a high-quality vacuum pump (<10 mbar) and a water bath at 50-60°C.[1]
Azeotropic Co-evaporation: Add Toluene (or Ethanol) to the crude mixture and concentrate.[1] Toluene helps co-distill the stubborn traces of amine. Repeat 2-3 times.
Verification: Check 1H NMR. The multiplets for pyrrolidine (approx.[1] 1.6 ppm and 2.8 ppm) should disappear.[1]
Q3: The product is stuck in the aqueous phase. How do I extract it?
Diagnosis: High Polarity Trap.
Explanation: The presence of both a hydroxyl group and a tertiary amide makes this molecule extremely water-soluble.[1] Standard EtOAc/Water partitioning often fails.[1]
Solution:
Salting Out: Saturate the aqueous phase with NaCl or K2CO3 to push the organic product out.[1]
Solvent Switch: Use Dichloromethane (DCM) or Chloroform for extraction (3x or continuous extraction).[1] These are better than EtOAc for polar amides.[1]
Lyophilization: If extraction fails, freeze-dry the aqueous layer to a solid residue, then triturate (wash) the solid with anhydrous DCM or Acetone to dissolve the product, leaving inorganic salts behind.[1]
Q4: Can I distill the final product?
Answer: Yes, but only under High Vacuum .
Protocol:
Equipment: Kugelrohr apparatus or Short-path distillation head.
Conditions: Vacuum must be <0.5 mmHg. Expect a boiling point range of 140-160°C at this pressure.[1]
Warning: Do not overheat the pot. If the temperature exceeds 180°C, thermal cyclization becomes significant.[1]
Part 3: Recommended Purification Workflows
Workflow A: The "Gentle" Method (Recommended)
Best for: High-yield synthesis where reagents were clean.
Reaction Termination: Do not quench with water/acid. Simply stop heating.
Volatile Removal: Connect the reaction flask directly to a high-vacuum manifold or strong rotovap.[1] Remove unreacted pyrrolidine and solvent at 50°C.
Scavenging (Optional): If pyrrolidine persists, dissolve crude in DCM and add a polymer-supported scavenger (e.g., Amberlyst 15 - Warning: Short contact time only, or better, a non-acidic scavenger like an electrophilic resin if removing excess amine).[1] Correction: Actually, simple co-evaporation with toluene is safer than acidic resins.[1]
Filtration: If solid byproducts (salts) are present, filter through a celite pad using DCM.[1]
Final Polish: Concentrate to dryness.[1] If purity is >95% by NMR, use as is.
Workflow B: Flash Column Chromatography
Best for: Complex mixtures or when GBL is still present.
Stationary Phase: Silica Gel (Neutralized).[1] Pre-wash silica with 1% Triethylamine in DCM to ensure basicity, preventing on-column cyclization.[1]
Removing unreacted pyrrolidine from amide products
Welcome to the Application Support Center . As a Senior Application Scientist, I have designed this troubleshooting hub to help you resolve one of the most persistent challenges in organic and peptide synthesis: the comp...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center . As a Senior Application Scientist, I have designed this troubleshooting hub to help you resolve one of the most persistent challenges in organic and peptide synthesis: the complete removal of unreacted pyrrolidine following amide coupling or Fmoc-deprotection steps.
Below, you will find diagnostic FAQs, a strategy comparison matrix, decision workflows, and self-validating experimental protocols designed to ensure high product purity without compromising your target amides.
Fundamentals & Diagnostic FAQs
Q: Why is pyrrolidine so difficult to remove from my crude amide product?A: Pyrrolidine is a highly nucleophilic cyclic secondary amine with a boiling point of 87–89 °C and a pKa of 11.27 . While it is volatile enough to be a liquid at room temperature, it readily forms strong hydrogen-bonding networks with the carbonyl and N-H groups of your newly synthesized amide. This intermolecular binding drastically reduces its effective vapor pressure, making it notoriously stubborn to remove via standard rotary evaporation alone.
Q: I am synthesizing an acid-sensitive amide. Can I still use an aqueous workup?A: Yes, but you must strictly control the pH. Standard 1M HCl (pH ~0) can hydrolyze sensitive amides or cleave acid-labile protecting groups (like Boc or Trityl). Instead, you should use a 10% (w/v) aqueous citric acid solution. Citric acid is a mild tricarboxylic acid that buffers the aqueous layer at a pH of ~2–3. This is sufficiently acidic to fully protonate pyrrolidine into its water-soluble pyrrolidinium salt without degrading your target molecule.
Q: When should I abandon liquid-liquid extraction and use a scavenger resin instead?A: Scavenger resins are ideal in three scenarios:
Your target amide is highly water-soluble and would be lost in an aqueous wash.
Your molecule is extremely acid-labile (even to citric acid).
You are performing high-throughput library synthesis on a small scale (< 100 mg) where liquid-liquid extraction is a bottleneck .
Strategy Comparison Matrix
Use the following quantitative data to select the most appropriate removal strategy for your specific reaction conditions.
Removal Strategy
Ideal Scale
Reagents Required
Processing Time
Pyrrolidine Removal Efficiency
Relative Cost
Mild Acidic Wash
> 50 mg
10% Citric Acid, EtOAc/DCM
30–45 mins
> 99%
Low
Scavenger Resin
< 1 g
PS-Isocyanate Resin, DCM
2–4 hours
> 95%
High
Azeotropic Distillation
> 1 g
Toluene
1–2 hours
~ 90–95%
Low
Diagnostic Decision Workflow
Use the logic tree below to determine the optimal purification route based on your reaction scale and the chemical stability of your product.
Decision tree for selecting the optimal pyrrolidine removal strategy based on scale and sensitivity.
Validated Troubleshooting Protocols
Every protocol below is designed as a self-validating system . Do not proceed to the next step until the validation checkpoint confirms the chemical state of your reaction.
Mechanism: Acid-base partitioning. The mild acid protonates pyrrolidine, converting it to a highly polar pyrrolidinium citrate salt that partitions exclusively into the aqueous layer.
Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M.
Extraction: Add an equal volume of 10% (w/v) aqueous citric acid. Vigorously mix the biphasic system for 2 minutes and allow the layers to separate.
Validation Checkpoint (Crucial): Before discarding the aqueous layer, test its pH using indicator paper. It must read pH < 4. If the pH is basic, the excess pyrrolidine has exhausted the buffering capacity of the acid, meaning unextracted pyrrolidine remains in your organic phase. Add more citric acid solution and re-extract until the aqueous layer remains acidic.
Isolation: Wash the organic layer once with brine to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Mechanism: Covalent sequestration. The highly nucleophilic secondary amine of pyrrolidine attacks the electrophilic isocyanate carbon on the resin, forming a stable, resin-bound urea linkage. The macroscopic polystyrene backbone allows the impurity to be physically filtered away .
Preparation: Dissolve the crude amide in an anhydrous, non-nucleophilic solvent (e.g., DCM or THF).
Resin Addition: Add 3–4 molar equivalents of Polystyrene-Isocyanate (PS-NCO) resin relative to the estimated unreacted pyrrolidine.
Incubation: Agitate gently on an orbital shaker for 2–4 hours at room temperature. Note: Do not use magnetic stirring, as the stir bar will mechanically shear the resin beads, clogging your filters and releasing impurities.
Validation Checkpoint: Perform a Chloranil test on a 10 µL aliquot of the supernatant. A blue/green color indicates the presence of residual secondary amine (pyrrolidine). If positive, continue shaking or add 1 more equivalent of resin until the test is negative (yellow/colorless), confirming complete scavenging.
Filtration: Filter the mixture through a fritted syringe or Celite pad, washing the resin twice with DCM. Concentrate the filtrate to yield the pure amide.
Protocol C: Azeotropic Co-Evaporation
Mechanism: Azeotropic disruption. Toluene disrupts the hydrogen-bonding networks between pyrrolidine and the amide product, forming a low-boiling azeotrope that sweeps the pyrrolidine away during evaporation.
Solvent Exchange: Dissolve the crude mixture in 10–20 mL of Toluene.
Evaporation: Concentrate the mixture using a rotary evaporator at 40–50 °C under reduced pressure.
Repetition: Repeat the toluene addition and evaporation cycle 2 to 3 times.
Validation Checkpoint: Monitor the mass of the recovery flask. Repeat the co-evaporation cycle until the mass of the crude product remains constant between two successive cycles (Δm < 1 mg). Constant mass confirms that all volatile components, including the pyrrolidine-toluene azeotrope, have been completely removed.
References
PubChem Compound Summary for CID 31268, Pyrrolidine. National Center for Biotechnology Information (NCBI). Verified at: [Link]
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, Pedersen, S. L., et al. (2021). Verified at:[Link]
Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society, Booth, R. J., & Hodges, J. C. (1997). Verified at:[Link]
Optimization
Navigating the Lability of Hydroxy-Amides: A Technical Guide to Stability Under Acidic and Basic Conditions
For researchers, scientists, and drug development professionals, understanding the stability of functional groups is paramount to ensuring the efficacy, safety, and shelf-life of therapeutic molecules. Among these, the h...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, understanding the stability of functional groups is paramount to ensuring the efficacy, safety, and shelf-life of therapeutic molecules. Among these, the hydroxy-amide moiety presents a unique set of challenges and opportunities. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of hydroxy-amide stability. Here, we dissect the causal mechanisms behind their degradation under both acidic and basic conditions, offering field-proven insights to guide your experimental choices.
Frequently Asked Questions (FAQs)
Q1: Are hydroxy-amides more or less stable than simple amides?
Generally, amides are among the most stable carboxylic acid derivatives due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double-bond character to the C-N bond.[1][2] However, the presence of a hydroxyl group can significantly influence this stability. A neighboring hydroxyl group can act as an intramolecular nucleophile, accelerating the rate of hydrolysis, particularly under basic conditions. Therefore, a hydroxy-amide may be less stable than a simple amide lacking this functionality.
Q2: How does pH affect the stability of a hydroxy-amide?
The stability of a hydroxy-amide is highly pH-dependent. Both acidic and basic conditions can promote hydrolysis, but often through different mechanisms.[3][4] In acidic solutions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4][5] Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[1] The presence of a hydroxyl group can introduce additional pH-dependent degradation pathways, such as intramolecular catalysis.
Q3: What are the primary degradation products of hydroxy-amide hydrolysis?
The hydrolysis of a hydroxy-amide breaks the amide bond, yielding a carboxylic acid (or its carboxylate salt) and an amine or ammonia.[4][6][7] If the hydroxyl group is part of the amine-containing portion that is cleaved, a hydroxylamine derivative will be formed.
Q4: What is intramolecular catalysis and how does it affect hydroxy-amide stability?
Intramolecular catalysis is the acceleration of a chemical reaction by a functional group within the same molecule. In the case of hydroxy-amides, a nearby hydroxyl group can attack the amide carbonyl, forming a cyclic intermediate that is more readily hydrolyzed. This can lead to a significant rate enhancement compared to the corresponding amide without the hydroxyl group.
Troubleshooting Guide: Experimental Challenges and Solutions
This section addresses common issues encountered during the stability assessment of hydroxy-amides in a question-and-answer format, providing explanations and actionable solutions.
Q1: My hydroxy-amide appears to be degrading even at neutral pH. What could be the cause?
While amides are generally stable at neutral pH, the presence of a hydroxyl group can facilitate hydrolysis through intramolecular nucleophilic catalysis, even without strong acid or base. The proximity and orientation of the hydroxyl group to the amide carbonyl are critical factors. Additionally, buffer components themselves can sometimes act as general acid or base catalysts.
Troubleshooting Steps:
Characterize Degradants: Use LC-MS to identify the degradation products to confirm if they are consistent with hydrolysis.
Buffer Effects: Investigate the stability in different buffer systems at the same pH to rule out buffer-specific catalysis.
Temperature Effects: Lower the temperature of your experiment to see if the degradation rate decreases, which is indicative of a chemical reaction.
Structural Analysis: Consider the 3D structure of your molecule. If the hydroxyl group is sterically hindered from approaching the amide carbonyl, intramolecular catalysis is less likely.
Q2: I'm observing poor peak shape and retention time drift when analyzing my hydroxy-amide and its degradation products by HPLC. How can I resolve this?
Poor peak shape and retention time drift are common HPLC issues, often exacerbated by the polar nature of hydroxy-amides and their degradation products.[8]
Troubleshooting Steps:
Mobile Phase pH Control: Ensure your mobile phase is adequately buffered. Small shifts in pH can significantly impact the retention of ionizable compounds.[9]
Column Choice: For highly polar analytes, a standard C18 column may not provide sufficient retention.[10][11] Consider using a polar-embedded or polar-endcapped column.
Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a much stronger or weaker solvent can lead to peak distortion.
System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially when using gradients or after the system has been idle.[12]
Check for Contamination: A contaminated guard or analytical column can lead to peak tailing and other issues.[9][12]
Q3: My forced degradation study under acidic conditions shows minimal degradation. Should I use harsher conditions?
While it's important to induce some degradation (typically 5-20%) to demonstrate the stability-indicating nature of your analytical method, excessively harsh conditions can lead to secondary degradation and unrepresentative pathways.[4][13]
Troubleshooting Steps:
Increase Temperature: Before significantly increasing the acid concentration, try performing the degradation at a higher temperature (e.g., 50-60 °C).[4]
Increase Acid Concentration Incrementally: If temperature is not effective, increase the acid concentration (e.g., from 0.1 M to 1.0 M HCl).
Extend Exposure Time: As a last resort, you can extend the duration of the study, but be mindful of potential secondary degradation.
Evaluate the Molecule's Intrinsic Stability: It's possible your hydroxy-amide is exceptionally stable under acidic conditions. Your data should reflect this intrinsic property.
Experimental Protocols
These detailed protocols provide a starting point for assessing the stability of hydroxy-amides. It is crucial to adapt these methods to the specific properties of your molecule.
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
Objective: To evaluate the stability of a hydroxy-amide under acidic and basic stress conditions and to generate potential degradation products for analytical method development.
Materials:
Hydroxy-amide of interest
HPLC-grade water
HPLC-grade acetonitrile or methanol
Hydrochloric acid (HCl), 0.1 M and 1.0 M solutions[4]
Sodium hydroxide (NaOH), 0.1 M and 1.0 M solutions[4]
Sample Preparation: Prepare a stock solution of the hydroxy-amide in a suitable solvent (e.g., water, acetonitrile/water) at a known concentration (e.g., 1 mg/mL).[4]
Acid Hydrolysis:
In a clean vial, mix a known volume of the stock solution with an equal volume of 0.1 M HCl.
Prepare a control sample by mixing the same volume of stock solution with the same volume of HPLC-grade water.
Incubate both the sample and control at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 24 hours).[14]
After incubation, cool the solutions to room temperature and neutralize the acidic sample with an equivalent amount of 0.1 M NaOH.
Dilute both the sample and control to a suitable concentration for HPLC analysis.
Base Hydrolysis:
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH instead of 0.1 M HCl.
Neutralize the basic sample with an equivalent amount of 0.1 M HCl after incubation.
HPLC Analysis:
Analyze the prepared samples (acid-stressed, base-stressed, and controls) using a validated, stability-indicating HPLC method.
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent hydroxy-amide.
Data Interpretation:
Calculate the percentage of degradation.
If degradation is less than 5%, consider using more stringent conditions (e.g., 1.0 M acid/base, higher temperature, or longer incubation time).[4]
If degradation is more than 20%, consider using milder conditions.[4]
Protocol 2: HPLC Method Development for Stability Indicating Assay
Objective: To develop a robust HPLC method capable of separating the parent hydroxy-amide from its potential degradation products.
Procedure:
Initial Conditions:
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: Begin with a simple gradient of water (with 0.1% formic acid for acidic analytes or 0.1% ammonia for basic analytes) and acetonitrile (or methanol).
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength where the parent compound and expected degradation products have good absorbance.
Method Optimization:
Inject a mixture of the stressed samples (acid and base degraded) and the undegraded parent compound.
Gradient Optimization: Adjust the gradient slope and duration to achieve separation of all peaks.
pH Modification: If co-elution occurs, adjust the pH of the aqueous mobile phase to alter the ionization and retention of the analytes.[15]
Solvent Selection: If resolution is still poor, try a different organic modifier (e.g., methanol instead of acetonitrile).
Column Screening: If necessary, screen different column chemistries (e.g., C8, phenyl, polar-embedded) to find the optimal selectivity.[16]
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[17]
Data Presentation
Table 1: Representative Conditions for Forced Degradation Studies
Stress Condition
Reagent
Temperature
Duration
Target Degradation
Acid Hydrolysis
0.1 M - 1.0 M HCl
Room Temp to 60°C
24 - 168 hours
5 - 20%
Base Hydrolysis
0.1 M - 1.0 M NaOH
Room Temp to 60°C
24 - 168 hours
5 - 20%
Oxidation
3% H₂O₂
Room Temp
24 hours
5 - 20%
Thermal
60°C - 80°C
48 - 168 hours
5 - 20%
Photolytic
ICH Q1B specified
Room Temp
As per guidelines
5 - 20%
Visualizations
Acid-Catalyzed Hydrolysis of a Hydroxy-Amide
Caption: Mechanism of acid-catalyzed hydroxy-amide hydrolysis.
Base-Catalyzed Hydrolysis with Intramolecular Catalysis
Caption: Base-catalyzed hydrolysis pathways for a hydroxy-amide.
Experimental Workflow for a Stability Study
Caption: Workflow for a comprehensive drug stability study.
References
Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (2010). The Journal of Supercritical Fluids, 51(3), 362-368. Available from: [Link]
Morris, J., & Page, M. I. (1978). Intramolecular nucleophilic and general acid catalysis in the hydrolysis of an amide. Journal of the Chemical Society, Chemical Communications, (14), 591-592. Available from: [Link]
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]
Resolian. (2025, December 2). Overcoming the Challenge of Highly Polar Impurity Analysis in Drug Products. Available from: [Link]
Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. (2015). Industrial & Engineering Chemistry Research, 54(14), 3611-3617. Available from: [Link]
Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Available from: [Link]
Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque. Available from: [Link]
Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available from: [Link]
ACE. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]
SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification. Available from: [Link]
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Available from: [Link]
Filo. (2025, September 22). Kinetics of acid-base catalysis: general and specific, hydrolysis of este... Available from: [Link]
Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 391-402. Available from: [Link]
Sartorius. (n.d.). Sample Preparation. Available from: [Link]
Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025, February 7). International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]
Stability Indicating HPLC Method Development: A Review. (2023). International Research Journal of Pharmacy and Medical Sciences, 6(4), 1-10. Available from: [Link]
Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available from: [Link]
McMurry, J. (2018). Organic Chemistry (9th ed.). Cengage Learning. Available from: [Link]
Patsnap. (2025, September 19). HPLC Method Development: Steps for New Analytes. Available from: [Link]
LibreTexts Chemistry. (2023, October 30). 15.17 Chemical Properties of Amides: Hydrolysis. Available from: [Link]
Hplc method development and validation: an overview. (2017). International Journal of Pharmaceutical Sciences and Research, 8(7), 2821-2829. Available from: [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis, 3(3), 159-165. Available from: [Link]
NEET coaching. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Available from: [Link]
QualityHub. (2022, January 1). QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. Available from: [Link]
Save My Exams. (2025, January 4). Reactions of Amides - A Level Chemistry Revision Notes. Available from: [Link]
Chromatography Method Development For Impurity Analysis And Degradation. (2024, November 11). International Journal of Creative Research Thoughts, 12(11). Available from: [Link]
LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. Available from: [Link]
Axion Labs. (2024, January 25). HPLC problems with very polar molecules. Available from: [Link]
Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. (1998). Analytical Biochemistry, 259(2), 194-200. Available from: [Link]
PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Available from: [Link]
Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2007). ARKIVOC, 2007(16), 147-155. Available from: [Link]
On the hydrolysis mechanisms of amides and peptides. (2018). Computational and Theoretical Chemistry, 1132, 1-7. Available from: [Link]
World Health Organization. (2009). Draft regional guidelines on stability testing of active substances and pharmaceutical products. Available from: [Link]
Catalyzed hydrolysis of amide and peptide bonds in proteins. (1945). Journal of Research of the National Bureau of Standards, 35(5), 399-417. Available from: [Link]
AN ILLUSTRATIVE DIAGRAM SHOWING THE DIFFERENT FORCED DEGRADATION... (2015). World Journal of Pharmacy and Pharmaceutical Sciences, 4(8), 430-444. Available from: [Link]
Brette, F., & Mortensen, K. (2023). Hydrolysis of Polyamides: A Comparative Study. Polymers, 15(24), 4649. Available from: [Link]
Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. (2022). Polymer Chemistry, 13(1), 105-113. Available from: [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
Organic Synthesis. (n.d.). Hydrolysis of Amide. Available from: [Link]
Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Available from: [Link]
Guidelines on Stability Studies of Pharmaceutical Products and Shelf Life Estimation. (2020). Journal of Pharmaceutical Sciences and Research, 12(3), 424-430. Available from: [Link]
Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. (2021). GSC Biological and Pharmaceutical Sciences, 16(1), 163-174. Available from: [Link]
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]
DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. (2014). Journal of the American Chemical Society, 136(26), 9414-9423. Available from: [Link]
Technical Support Center: GBL Aminolysis & Pyrrolidone Synthesis
Executive Summary & Mechanistic Landscape[1][2] The Challenge: Researchers often encounter "low conversion" in GBL aminolysis. However, this term is ambiguous. It usually masks one of two distinct failures: Kinetic Stagn...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Landscape[1][2]
The Challenge:
Researchers often encounter "low conversion" in GBL aminolysis. However, this term is ambiguous. It usually masks one of two distinct failures:
Kinetic Stagnation: The GBL ring refuses to open (unreacted starting material).
Thermodynamic Equilibrium: The ring opens to the hydroxy-amide but fails to cyclize to the desired pyrrolidone (or reverts).
The Chemistry:
GBL aminolysis is a biphasic process. The first step is the nucleophilic attack of the amine on the carbonyl carbon (Ring Opening).[1] The second step (if desired) is a thermal dehydration to re-close the ring into a lactam (Pyrrolidone).
Visualizing the Pathway
The following diagram illustrates the reaction coordinate and potential pitfalls (Hydrolysis/Polymerization).
Figure 1: Reaction pathway showing the critical equilibrium between the open-chain amide and the cyclic lactam, alongside common parasitic side reactions.
Diagnostic Module: Why is Conversion Low?
Use this module to diagnose the root cause based on your observations.
Scenario A: "I have unreacted GBL and Amine left."
Diagnosis: Kinetic Barrier.
The amine is likely too sterically hindered or electronically poor to attack the GBL carbonyl, or the temperature is insufficient to overcome the activation energy.
Steric Hindrance: Secondary amines (e.g., diisopropylamine) struggle to approach the carbonyl compared to primary amines (e.g., methylamine).
Electronic Deactivation: Anilines or electron-deficient amines are weak nucleophiles.
Scenario B: "GBL is consumed, but I don't have my Pyrrolidone."
Diagnosis: Thermodynamic/Equilibrium Limit.
You likely formed the hydroxy-amide intermediate but failed to drive the dehydration step.
Water Trapping: If the reaction is closed, the water byproduct accumulates, pushing the equilibrium back toward the open chain (hydrolysis).
Temperature Ceiling: Cyclization typically requires
or a dehydrating catalyst.
Scenario C: "GBL is gone, but yield is low (Mass Balance Failure)."
Diagnosis: Parasitic Side Reactions.
Hydrolysis: If your solvent was "wet," GBL hydrolyzed to Gamma-Hydroxybutyric Acid (GHB).
Polymerization: GBL can undergo Ring-Opening Polymerization (ROP) to form polyesters, especially if initiated by trace metal alkoxides.
Troubleshooting Guide & FAQs
Category 1: Reactivity & Kinetics
Q: My amine is bulky (e.g., tert-butylamine). How do I force the ring open?A: Standard thermal methods often fail here. You need Lewis Acid Activation .[2]
Solution: Add 5-10 mol% of a Lewis acid like
, , or . These coordinate to the GBL carbonyl oxygen, increasing its electrophilicity and making it susceptible to attack even by weak nucleophiles.
Alternative: Use LiNTf2 (Lithium bis(trifluoromethanesulfonyl)imide).[2][3] It has been proven to catalyze aminolysis under mild conditions by activating the lactone carbonyl [1].[3]
Q: Can I use a solvent?A: Yes, but Neat (Solvent-free) is preferred for kinetics.
Why? Bimolecular reactions follow Rate
. Adding solvent dilutes the concentration, exponentially slowing the rate.
If you must use solvent: Use high-boiling, polar aprotic solvents like Sulfolane or DMSO to support the polar transition state without participating in the reaction.
Category 2: Equilibrium & Water Management
Q: I see the open-chain amide by LC-MS, but it won't cyclize to the pyrrolidone.A: You are fighting Le Chatelier’s Principle.
The Fix: You must remove water to drive the equilibrium to the right (Dehydration).
Method: Use a Dean-Stark trap (if using toluene/xylene) or molecular sieves (3Å or 4Å) in the reaction vessel.
Industrial Approach: Run the reaction in an autoclave at
. At these temperatures, the entropy term () favors the release of the water molecule.
Q: Is my catalyst deactivated?A: If you are using metal catalysts (Ti, Zn), water is a poison .
Check: Ensure your amine and GBL are dried (<500 ppm water). Pre-dry GBL over activated alumina or distill it.
Comparative Reactivity Data
The following table summarizes expected conversion issues based on amine class.
Amine Class
Nucleophilicity
Steric Bulk
Common Bottleneck
Recommended Fix
Primary Alkyl (e.g., Methylamine)
High
Low
Exotherm control
Cooling; Slow addition
Secondary Acyclic (e.g., Diethylamine)
Moderate
Moderate
Slow kinetics
Heat (>100°C); Excess amine
Secondary Cyclic (e.g., Morpholine)
Moderate
Low
Equilibrium
Water removal (Dean-Stark)
Bulky/Branched (e.g., t-Butylamine)
Low
High
No Reaction
Lewis Acid Cat. (, LiNTf2)
Anilines (Aromatic)
Very Low
Low
Electronic
High Temp (>180°C) + Acid Cat.
Validated Experimental Protocols
Protocol A: High-Pressure Synthesis (The Industrial Standard)
Best for: Synthesis of N-alkyl-2-pyrrolidones (Lactams).
Counter-intuitive Insight: While water hinders equilibrium, in high-pressure industrial processes, water can act as a proton-transfer agent (autocatalysis) to speed up the initial ring opening before high heat drives the cyclization [2].
Reaction: Seal and heat to 250°C for 4-6 hours. Pressure will rise (autogenous).
Workup: Distillation. The water and excess amine will distill off first, followed by the product.
Protocol B: Mild Catalytic Aminolysis (The Lab Standard)
Best for: Synthesis of Hydroxy-amides or sensitive substrates.
Figure 2: Decision support tree for diagnosing reaction failures.
References
LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines
Source: Organic Chemistry Portal / Synlett (2008)
URL:[Link]
Method for the production of 2-pyrrolidone (Industrial Synthesis)
A mild method for ring-opening aminolysis of lactones (NaEH Catalyst)
Source: ResearchGate (Sodium 2-ethylhexanoate methodology)
URL:[Link]
The chemical interconversion of GHB and GBL: forensic issues and implications
Source: PubMed / National Institutes of Health (Equilibrium Studies)
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Polymerization Side Reactions in Pyrrolidine Synthesis
Target Audience: Medicinal Chemists, Process Chemists, and R&D Scientists
Content Type: Technical Troubleshooting Guide & FAQ
Introduction: The Kinetic Battlefield
The synthesis of pyrrolidines—saturated 5-membered nitrogen heterocycles—is frequently plagued by the formation of tars, insoluble oligomers, and dimers. This is fundamentally a kinetic competition between intramolecular cyclization (
As a secondary amine, the pyrrolidine product (and its acyclic amine intermediates) are potent nucleophiles.[1] If the reaction conditions allow, these nucleophiles will attack electrophilic precursors (aldehydes, halides, activated alkenes) in a linear fashion rather than closing the ring.
This guide provides field-proven protocols to manipulate this kinetic ratio (
) in your favor.
Visualizing the Failure Mode
The following logic flow illustrates the critical decision points where polymerization occurs during a standard reductive amination or alkylation workflow.
Caption: Kinetic divergence in pyrrolidine synthesis. Success depends on maximizing the intramolecular pathway (Green) over the intermolecular pathway (Red).
Module 1: Reductive Amination (The Succinaldehyde Problem)
The Issue:
Synthesis of pyrrolidine often utilizes 1,4-dicarbonyls (like succinaldehyde) and primary amines. Succinaldehyde is notoriously unstable; it self-polymerizes upon storage and rapidly oligomerizes under basic conditions.[1]
The Fix: In Situ Generation from Masked Precursors
Do not attempt to isolate succinaldehyde.[1] Use 2,5-dimethoxytetrahydrofuran as a masked precursor.[1] It hydrolyzes to succinaldehyde only in the reaction vessel.[1]
Protocol: The "Masked" One-Pot Synthesis
Hydrolysis Phase:
Dissolve 2,5-dimethoxytetrahydrofuran (1.0 equiv) in water/HCl (pH ~1-2).[1]
Stir at 60°C for 30 minutes. The solution becomes homogeneous, indicating succinaldehyde formation.[1]
Critical Check: Ensure the solution is clear. Cloudiness suggests polymerization has already started.[1][2]
Slowly adjust pH to 4.5–5.0 using NaOAc or dilute NaOH.[1][2] Do not exceed pH 6 , or the succinaldehyde will self-condense (aldol-like polymerization).[1]
Amination & Reduction:
Add the primary amine (1.0–1.1 equiv) and Sodium Cyanoborohydride (NaCNBH3, 1.5 equiv).[1]
Maintain pH ~5.[1][2] At this pH, the imine forms, but the amine is partially protonated, reducing the rate of amine-amine coupling.
Reducing Agent Selection Guide
Agent
Activity
Polymerization Risk
Recommended Use Case
NaBH₄
High
High
Too aggressive; reduces aldehyde before imine forms.[1] Avoid.
NaBH(OAc)₃
Moderate
Low
Excellent for acid-sensitive substrates.[1] Self-buffers.[1][2]
NaCNBH₃
Low
Very Low
Standard.[1][2] Works at pH 4–5 (ideal for imine stability).[1][2]
H₂ / Pd/C
Variable
Medium
"Green" option.[1][2] Risk of poisoning catalyst with amine oligomers.[1][2]
Module 2: Azomethine Ylide [3+2] Cycloaddition
The Issue:
In [3+2] cycloadditions (e.g., reacting an amino acid with an aldehyde to trap an alkene), the intermediate azomethine ylide is a 1,3-dipole.[3][4] If the dipolarophile (alkene) concentration is too low, the dipole will react with itself, forming piperazine dimers or amorphous oligomers.
The Fix: Trap Saturation & Steric Control
Troubleshooting Checklist
Dipolarophile Stoichiometry: Always use the alkene (dipolarophile) in excess (2.0–5.0 equiv) relative to the dipole precursor.
Addition Order: Add the dipole precursor slowly to a refluxing solution of the alkene. This keeps the steady-state concentration of the dipole low (Pseudo-High Dilution).
Water Removal: Use Dean-Stark conditions or molecular sieves (4Å).[1] Water can hydrolyze the intermediate iminium, leading to side reactions.[1]
Diagram: Preventing Dimerization
Caption: High dipolarophile concentration forces the reaction toward the pyrrolidine cycle (Green) and suppresses dimerization (Red).[1]
The Issue:
This reaction converts N-haloamines to pyrrolidines via a radical mechanism. The nitrogen-centered radical is highly reactive.[1] If neutral, it can attack other amine molecules, leading to intermolecular chains.[1]
The Fix: Protonation as a Shield
The reaction must be performed in strongly acidic media (H₂SO₄ or TFA).
Mechanism: Protonation of the amine (
) prevents the lone pair from acting as a nucleophile or radical trap for another chain.[1]
Suarez Modification: For milder conditions, use Iodine (
) and PhI(OAc)₂.[1] This generates the N-radical via a hypoiodite intermediate, often requiring less rigorous acidity but strict light control (visible light irradiation).[1]
FAQ: Troubleshooting Specific Observations
Q: My reaction mixture turned into a black tar within 10 minutes. What happened?A: This is likely thermal polymerization of the aldehyde precursor.
Diagnosis: Did you add the amine to a hot aldehyde solution?
Fix: Mix reagents at 0°C or room temperature. Only heat after the imine has formed.[1] If using succinaldehyde, ensure it was generated in situ (see Module 1).[1]
Q: I see the product peak on LCMS, but isolation yields are <20%. Where is the rest?A: You likely formed linear oligomers that are not eluting or were lost in the aqueous wash.
Fix: Apply the Ruggli-Ziegler Dilution Principle .[1] Run the cyclization step at high dilution (0.01 M to 0.05 M).[1] If volume is a constraint, use Syringe Pump Addition of the substrate into the catalyst/reagent solution over 4–8 hours.
Q: My [3+2] cycloaddition yielded a solid precipitate that isn't my product.A: This is likely the piperazine dimer (from azomethine ylide dimerization).[1]
Fix: Increase the equivalents of your alkene (dipolarophile). If the alkene is valuable/expensive, use it as the solvent if liquid, or use 10 equivalents.
References
Verardo, G., et al. (1999).[1][5] "A fast reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran."[1][5] Synthesis, 74-79.[1][5]
Coldham, I., & Hufton, R. (2005).[1] "Intramolecular dipolar cycloaddition reactions of azomethine ylides." Chemical Reviews, 105(7), 2765-2810.[1]
Suárez, E., et al. (2009).[1] "Intramolecular Hydrogen Abstraction." European Journal of Organic Chemistry.[1][2] (Regarding the Suarez modification of HLF). [2]
Noureddini, H., & Timm, D. C. (1986).[1] "Kinetic Analysis of Competing Intramolecular and Intermolecular Polymerization Reactions." Macromolecules.
Pandey, G., et al. (2006).[1] "Photoinduced electron transfer (PET) in organic synthesis."[1][2] (Relevant for radical cyclization controls). Tetrahedron.
Handling hygroscopic nature of N-(4-hydroxybutyryl)pyrrolidine
Technical Support Center: N-(4-hydroxybutyryl)pyrrolidine Welcome to the technical support guide for N-(4-hydroxybutyryl)pyrrolidine. This resource is designed for researchers, chemists, and drug development professional...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: N-(4-hydroxybutyryl)pyrrolidine
Welcome to the technical support guide for N-(4-hydroxybutyryl)pyrrolidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the compound's hygroscopic nature. Proper handling is paramount to ensure experimental reproducibility, accuracy, and the integrity of your results. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to empower you in your research endeavors.
Understanding the Challenge: The Hygroscopic Nature of N-(4-hydroxybutyryl)pyrrolidine
N-(4-hydroxybutyryl)pyrrolidine possesses both hydroxyl (-OH) and amide functional groups, which can readily form hydrogen bonds with water molecules. The pyrrolidine ring itself is a cyclic secondary amine, a class of compounds known to be miscible with water.[1][2] This combination of structural features makes the compound highly hygroscopic , meaning it has a strong tendency to absorb moisture directly from the atmosphere.[3][4]
Failure to control moisture exposure can lead to a cascade of experimental problems, including:
Inaccurate Stoichiometry: The measured mass of the compound will be artificially inflated by an unknown amount of water, leading to incorrect molar calculations.
Reaction Failures: Absorbed water can act as an unintended nucleophile, proton source, or base, potentially quenching sensitive reagents or catalyzing side reactions.
Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising sample purity.
Physical State Changes: The compound may change from a free-flowing powder to a sticky, clumpy solid or even a viscous syrup (a phenomenon known as deliquescence), making it difficult to handle and weigh accurately.[3][5]
Analytical Inconsistencies: Water contamination can interfere with analytical techniques like NMR and XRD, leading to peak broadening or the appearance of extraneous signals.[6][7]
This guide provides the necessary framework to mitigate these risks effectively.
This section addresses common problems encountered when working with N-(4-hydroxybutyryl)pyrrolidine, presented in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected, or the reaction failed completely. Could moisture be the culprit?
A1: Absolutely. This is one of the most common consequences of improper handling.
Probable Cause: Undetected water in your N-(4-hydroxybutyryl)pyrrolidine starting material is acting as a reactive species. In many organometallic or base-catalyzed reactions, water can quench reagents like organolithiums or Grignards, or neutralize catalytic amounts of a base. The presence of water can also significantly influence the properties of solvents, affecting reaction selectivity and efficiency.[8]
Solution Pathway:
Verify Reagent Integrity: Before troubleshooting other parameters, confirm the anhydrous status of your compound. If it has been opened multiple times or stored improperly, assume it has absorbed moisture.
Implement Inert Atmosphere Techniques: For moisture-sensitive reactions, handle the compound exclusively under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).[9]
Dry the Compound: If you suspect moisture contamination, dry the compound in-situ or as a batch before use. (See Protocol 2: Drying Moisture-Contaminated N-(4-hydroxybutyryl)pyrrolidine ).
Use Anhydrous Solvents: Ensure all solvents used in the reaction have been rigorously dried. Standard "anhydrous" solvents from commercial suppliers should be used promptly after opening or further dried over activated molecular sieves.[10]
Q2: I'm trying to weigh the compound, but the mass on the analytical balance is constantly increasing. How can I get an accurate measurement?
A2: This is a classic sign of a hygroscopic substance rapidly absorbing atmospheric moisture.[11]
Probable Cause: The compound is actively pulling water vapor from the air onto its surface, causing the mass to climb. The rate of increase is often dependent on the ambient humidity of the lab.
Solution Pathway:
Work Quickly: The most straightforward approach is to minimize air exposure. Have all your vials, spatulas, and paperwork ready. Open the container, quickly remove the approximate amount needed, close the container, and record the mass that it first settles on. Accept that there may be a small margin of error.
Weighing by Difference: Tare a sealed vial containing the compound. Quickly dispense a small amount into your reaction vessel and re-seal the vial. Weigh the original vial again. The difference in mass is the amount you have dispensed. This method keeps the bulk material protected.
Use a Glove Box: The most accurate method is to perform the weighing inside a glove box with a low-humidity, inert atmosphere. This completely eliminates atmospheric moisture absorption.[11][12] An analytical balance can be placed inside the glove box for this purpose.
Q3: My N-(4-hydroxybutyryl)pyrrolidine, which was once a powder, has become a clumpy, sticky solid (or even a syrup). Is it still usable?
A3: The compound has absorbed a significant amount of water. While it may be salvageable, its purity is compromised and it cannot be used as-is.
Probable Cause: The compound has undergone deliquescence , where it absorbs so much moisture from the atmosphere that it dissolves into a liquid solution.[3] This indicates prolonged or high-humidity exposure.
Solution Pathway:
Do Not Use Directly: Using the material in this state will result in grossly inaccurate measurements and likely reaction failure.
Attempt to Dry: You can attempt to remove the water by placing the material under a high vacuum (using a Schlenk line or vacuum oven) for an extended period (12-24 hours). Gentle heating may be applied, but you must first verify the compound's thermal stability to avoid decomposition.
Re-evaluate Purity: After drying, the material must be re-analyzed (e.g., by NMR, Karl Fischer titration) to confirm that the water has been removed and that the compound has not degraded. Do not assume it is 100% pure after drying.
Visual Workflow: Initial Handling of N-(4-hydroxybutyryl)pyrrolidine
This decision tree outlines the critical steps from receiving a new container to its first use, ensuring material integrity from the start.
Caption: Workflow for handling a new container of the compound.
Frequently Asked Questions (FAQs)
Q: How should I store a newly received, sealed bottle of N-(4-hydroxybutyryl)pyrrolidine?A: Upon receipt, inspect the manufacturer's seal. If intact, the best practice is to store the container in a desiccator over an active desiccant like anhydrous calcium sulfate (Drierite) or silica gel.[3] For long-term storage, placing the sealed container inside a larger, airtight secondary container or a heat-sealed bag adds another layer of protection.[13] Store in a cool, dry, and well-ventilated area away from incompatible materials.[14]
Q: What is the best way to aliquot the compound for routine use?A: Aliquoting prevents the contamination of the entire stock bottle from repeated openings. The ideal method is to perform the initial aliquoting inside a glove box. Transfer small, usable quantities into several smaller vials (e.g., 20 mL scintillation vials with poly-seal caps). These "working vials" can then be stored in a desiccator for daily access, while the main stock bottle remains securely sealed and stored.
Q: What are the visible signs that my compound has been compromised by moisture?A: The most obvious signs are changes in the physical appearance of the solid. Look for:
Clumping: The powder no longer flows freely.
Caking: The material forms a solid mass at the bottom of the container.[5]
Wet or Syrupy Appearance: The solid appears damp or has turned into a viscous liquid (deliquescence).[3]
Q: What type of laboratory environment is best for handling this compound?A: The ideal environment is one with controlled, low humidity. A glove box with an inert atmosphere (nitrogen or argon) is the gold standard for preventing moisture contamination.[9][11] If a glove box is unavailable, working in a room with a dehumidifier can help. Always minimize the time the container is open to the ambient atmosphere.
Experimental Protocols
Protocol 1: Weighing and Preparing a Solution of N-(4-hydroxybutyryl)pyrrolidine (Open Bench Method)
This protocol is for applications where trace amounts of water are tolerable. The key principle is speed.
Preparation:
Place a clean, dry receiving flask or vial on the analytical balance.
Have a clean spatula ready.
Prepare the solvent for dissolution.
Have the cap for the receiving flask ready.
Weighing:
Remove the N-(4-hydroxybutyryl)pyrrolidine container from the desiccator. Allow it to equilibrate to room temperature before opening to prevent condensation.
Tare the balance with the receiving flask.
Briefly open the stock bottle, use the spatula to quickly transfer the desired amount of solid to the tared flask, and immediately seal the stock bottle.
Place the receiving flask back on the balance and record the mass. Do not wait for the reading to fully stabilize if it is continuously increasing; record the first stable reading.
Dissolution:
Immediately add the solvent to the receiving flask and cap it.
This protocol should be used if the compound is known or suspected to be "wet."
Apparatus Setup:
Place the contaminated compound in a round-bottom flask of appropriate size.
Connect the flask to a high-vacuum manifold (Schlenk line) equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone). The cold trap is crucial to protect the vacuum pump from water vapor.
Drying Procedure:
Slowly open the flask to the vacuum. The material may bubble or foam as water is removed; apply the vacuum gradually to prevent it from splashing out of the flask.
Once a stable high vacuum (<1 mmHg) is achieved, leave the sample to dry for at least 12-24 hours.
For more stubborn hydrates, gentle heating with a water bath (<40-50°C, confirm thermal stability first) can be applied while under vacuum.
Completion and Storage:
Once drying is complete, backfill the flask with an inert gas (nitrogen or argon) before removing it from the vacuum line.
Immediately cap the flask or transfer the dried compound to a new, dry vial inside a glove box.
Store the dried material in a desiccator or glove box.
Crucially, verify the water content via Karl Fischer titration or purity via NMR before use. [15]
Data Summary
Table 1: Comparison of Common Laboratory Drying Agents
When preparing solutions, residual water must often be removed. The choice of drying agent is critical and depends on the solvent and the compound in solution. N-(4-hydroxybutyryl)pyrrolidine contains alcohol and amide groups, making some drying agents incompatible.
Drying Agent
Capacity
Speed
Intensity
Suitability for N-(4-hydroxybutyryl)pyrrolidine Solutions
Sodium Sulfate (Na₂SO₄)
High
Slow
Low
Suitable. It is a neutral and mild drying agent, good for pre-drying.
Magnesium Sulfate (MgSO₄)
High
Fast
Medium-High
Suitable. Generally useful and more effective than Na₂SO₄.
Calcium Chloride (CaCl₂)
High
Medium
High
Not Recommended. Can form complexes with alcohols, amides, and amines.
Molecular Sieves (3Å or 4Å)
High
Fast
High
Highly Recommended. Very efficient and clean. Sieves should be activated before use.[10]
Potassium Carbonate (K₂CO₃)
Medium
Medium
Medium
Not Recommended. It is basic and should not be used with acidic compounds or functionalities.
Table adapted from common laboratory practices.
Consequences of Moisture Contamination
The following diagram illustrates how seemingly minor handling errors can propagate into significant experimental failure.
Caption: Cascade of failures from moisture contamination.
References
Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective.Google AI Grounding.
How do you handle hygroscopic solutes in the lab?TutorChase.
Interaction of N-methyl-2-pyrrolidone + Water: a NMR and Molecular Dynamics study.
The MSDS HyperGlossary: Hygroscopic.
Techniques for Handling Air- and Moisture-Sensitive Compounds.Wipf Group - University of Pittsburgh.
Pyrrolidine - Wikipedia.Wikipedia.
Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene.Reaction Chemistry & Engineering (RSC Publishing).
XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices.SCIRP.
Mixing & Drying Hygroscopic M
SAFETY D
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
Best practices for handling chemical reagents to prevent cross-contamin
How to Handle Hygroscopic Reference Standards?
How do you guys prepare solutions of hygroscopic chemicals?
The Role of Desiccants in Protecting Hygroscopic Chemicals.Ibis Scientific, LLC.
Using drying agents.University of Colorado Boulder, Department of Chemistry.
How To: Store Reagents.University of Rochester, Department of Chemistry.
How To Identify & Prevent Analytical Test Problems.SilcoTek.
Technical Support Center: Optimization of Molar Ratios for GBL and Amine Reactions
Welcome to the technical support center for the optimization of γ-butyrolactone (GBL) and amine reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the optimization of γ-butyrolactone (GBL) and amine reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of chemical transformations. The aminolysis of lactones is a fundamental reaction for the synthesis of γ-hydroxyamides, which are valuable intermediates in pharmaceuticals and materials science.
This document provides in-depth technical guidance, field-proven insights, and troubleshooting solutions to help you navigate the complexities of optimizing these reactions, with a specific focus on the critical role of molar ratios.
Section 1: The Core Mechanism - Understanding the "Why"
The reaction between GBL and an amine is a classic example of nucleophilic acyl substitution.[1] The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the GBL. This forms a tetrahedral intermediate which then collapses, breaking the C-O bond of the lactone ring to yield the final N-substituted-γ-hydroxybutyramide product.
Understanding this mechanism is crucial for optimization. The reaction is often an equilibrium process, and its rate and efficiency are highly dependent on several factors, including the nucleophilicity of the amine, steric hindrance, temperature, and, most critically, the stoichiometry of the reactants.[2]
Caption: Nucleophilic acyl substitution mechanism of GBL by an amine.
The Dual Role of the Amine
In many cases, particularly when no external base is added, the amine plays a dual role:
Nucleophile: It attacks the carbonyl carbon to initiate the ring-opening.
Base: A second molecule of the amine can deprotonate the ammonium ion formed in the tetrahedral intermediate, helping to drive the reaction forward. This is a key reason why using an excess of the amine is a common starting point for optimization.
Section 2: Optimizing the Molar Ratio - A Data-Driven Approach
The choice of molar ratio between the amine and GBL is a critical parameter that directly influences reaction rate, conversion, and selectivity. While a 1:1 stoichiometric ratio is the theoretical minimum, practical applications often require adjustments to this ratio to achieve optimal results.
Several factors dictate the ideal molar ratio:
Amine Reactivity: Less nucleophilic amines (e.g., anilines) or sterically hindered amines (e.g., diisopropylamine) may require a larger excess to achieve a reasonable reaction rate.[2]
Reaction Conditions: High-temperature or high-pressure conditions can sometimes allow for near-stoichiometric ratios, while milder conditions may necessitate an excess of the amine.
Cost and Availability: If the amine is expensive or a precious intermediate, using a minimal excess is desirable. In such cases, the addition of a catalyst or a non-nucleophilic base can be a more economical strategy.[3]
Recommended Starting Molar Ratios
The following table provides empirically derived starting points for various amine classes. These ratios should be considered a baseline for further optimization.
Amine Class
Example
Recommended Starting Amine:GBL Molar Ratio
Rationale & Key Considerations
Primary Aliphatic
Butylamine, Allylamine
1.1 : 1 to 2 : 1
Highly nucleophilic and basic. A slight excess is often sufficient to drive the reaction to completion.[4]
Secondary Aliphatic
Piperidine, Diethylamine
1.2 : 1 to 3 : 1
Good nucleophiles but can be more sterically hindered. A larger excess may be needed compared to primary amines.[2]
Primary Aromatic
Aniline, p-Anisidine
2 : 1 to 5 : 1 (or use of catalyst)
Less nucleophilic due to the delocalization of the lone pair into the aromatic ring. Often requires forcing conditions or a catalyst.[2]
Ammonia
Aqueous or gaseous NH₃
3 : 1 to 10 : 1
A large excess is typically required due to its volatility and to ensure the reaction goes to completion, producing pyrrolidone.[5]
Section 3: Troubleshooting & FAQ
This section addresses common challenges encountered during the optimization of GBL-amine reactions in a direct question-and-answer format.
Caption: A logical workflow for troubleshooting low-yield GBL-amine reactions.
Q1: My reaction is very slow or has stalled with low conversion of GBL. What are the primary causes?
A1: This is a common issue, often pointing to insufficient reactivity.
Causality: The activation energy for the reaction is not being overcome. This can be due to a poorly nucleophilic amine, excessive steric hindrance, or inadequate reaction temperature.[1][2]
Troubleshooting Steps:
Increase Amine Excess: The simplest first step is to increase the molar ratio of the amine to GBL. An excess of amine can increase the frequency of effective collisions and help drive the equilibrium towards the product. Try increasing the excess by 50-100% from your initial conditions.
Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction closely by TLC or GC-MS, as higher temperatures can also promote side reactions.[1]
Consider a Catalyst: For particularly unreactive amines, a catalyst can be highly effective. Lewis acids like lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) can activate the GBL carbonyl group, making it more electrophilic and facilitating the attack by the amine, even with stoichiometric amounts of the amine.[3][4]
Q2: I'm observing a significant amount of a side product, particularly when running the reaction at high temperatures. What is it and how can I prevent it?
A2: The most common side product is the corresponding N-substituted-2-pyrrolidone.
Causality: The desired γ-hydroxyamide product can undergo a subsequent intramolecular cyclization, eliminating a molecule of water to form the more thermodynamically stable five-membered pyrrolidone ring. This process is heavily favored by high temperatures and prolonged reaction times.[1]
Troubleshooting Steps:
Reduce Reaction Temperature: Find the minimum temperature that provides a reasonable reaction rate. A temperature optimization screen is highly recommended.
Monitor and Quench: Monitor the reaction progress diligently. Once the consumption of GBL is complete and the formation of the γ-hydroxyamide is maximized, cool and work up the reaction immediately to prevent its conversion to the pyrrolidone.
Use Anhydrous Conditions: The presence of water can hydrolyze GBL to γ-hydroxybutyric acid (GHB), which can lead to other side products. Ensure all reagents and glassware are thoroughly dried.[1]
Q3: My GBL is fully consumed, but my isolated yield of the γ-hydroxyamide is low. Where is my product going?
A3: This often points to issues during the workup and purification stages.
Causality: The γ-hydroxyamide product is often polar and can have significant water solubility. Furthermore, if a large excess of a non-volatile amine was used, it can be difficult to separate from the product.
Troubleshooting Steps:
Optimize Purification: If you used an excess of a basic amine, an acidic wash (e.g., with dilute HCl or NH₄Cl) during the aqueous workup can protonate the excess amine, making it water-soluble and easily removable in the aqueous layer.[1] Be cautious if your product is acid-sensitive.
Minimize Aqueous Extraction Volume: Use the minimum amount of water necessary during workup to avoid losing the polar product to the aqueous phase. Back-extracting the aqueous layer with a more polar organic solvent (like ethyl acetate) can help recover dissolved product.
Re-evaluate Molar Ratio: A very large excess of amine can sometimes complicate purification more than it helps the reaction. Consider reducing the amine excess and compensating with a longer reaction time or a catalyst.[3]
Q4: How does solvent choice impact the optimal molar ratio?
A4: The solvent plays a critical role in the reaction kinetics and can influence the required molar ratio.
Causality: Polar aprotic solvents (e.g., DMSO, DMF) can stabilize charged intermediates and accelerate the reaction, potentially allowing for lower amine excess. Protic solvents (e.g., ethanol) can participate in hydrogen bonding and may require different conditions.[6] In some cases, the reaction can be run "neat" (without solvent), where the excess amine itself acts as the solvent.
Troubleshooting Steps:
Solvent Screening: If yields are poor, screen a small set of solvents. Chloroform has been shown to be effective in some catalytic systems.[4]
Neat Conditions: For liquid amines, consider running the reaction neat. This maximizes the concentration of reactants and can often lead to faster reactions, though temperature control is more critical.
Stoichiometry in Catalysis: If using a catalyst like LiNTf₂, you can often achieve high conversion with a near 1:1 molar ratio, which is a significant advantage when working with valuable amines.[3]
Section 4: Experimental Protocols
General Protocol for the Synthesis of N-Butyl-γ-hydroxybutyramide
This protocol describes a representative procedure and should be adapted based on the specific reactivity of the amine and the scale of the reaction.
Materials:
γ-Butyrolactone (GBL), 1.0 eq.
n-Butylamine, 1.5 eq.
Round-bottom flask with reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Solvent (optional, e.g., Toluene)
Procedure:
Setup: Ensure all glassware is clean and dry.[7] To a 100 mL round-bottom flask equipped with a magnetic stir bar, add γ-butyrolactone (e.g., 8.61 g, 0.1 mol).
Reagent Addition: In a fume hood, add n-butylamine (e.g., 10.97 g, 0.15 mol) to the flask. If a solvent is used, add it at this stage (e.g., 20 mL Toluene).
Reaction: Attach a reflux condenser and begin stirring. Heat the mixture to a gentle reflux (approx. 80-100 °C).
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical mobile phase for TLC might be 10% Methanol in Dichloromethane. The product, being more polar, will have a lower Rf than GBL.
Workup: Once the GBL is consumed (typically 4-8 hours), cool the reaction mixture to room temperature. If the reaction was run neat, remove the excess volatile amine under reduced pressure using a rotary evaporator.
Purification: Dissolve the crude residue in ethyl acetate (50 mL). Wash the organic layer with a dilute acid solution (e.g., 1M NH₄Cl, 2 x 25 mL) to remove any remaining n-butylamine, followed by a brine wash (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Characterization: The product can be further purified by vacuum distillation or column chromatography if necessary. Confirm the identity and purity of the N-butyl-γ-hydroxybutyramide using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Section 5: References
BenchChem. (n.d.). Technical Support Center: Optimizing Gamma-Butyrolactone (GBL) Aminolysis. Retrieved from BenchChem website.
Lalli, C., Trabocchi, A., Menchi, G., & Guarna, A. (2008). LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines. Synlett, 2008(02), 189-192. DOI: 10.1055/s-2007-1000882.
Bil, A., Abdellahi, B., Pourceau, G., & Wadouachi, A. (2022). Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones. Sustainable Chemistry, 3(3), 295-306.
Guarna, A., et al. (2008). Reaction of Various Lactones with Amines. ResearchGate. [Table].
Lalli, C., Trabocchi, A., Menchi, G., & Guarna, A. (2008). LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines. ResearchGate.
Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]
Roth, H. J., & Mühlenbruch, B. (1970). Lactam Formation through Aminolysis of α-Amino-γ-butyrolactone. 2-Amino-4-hydroxybutyramides and 1-Aryl 3-Aminopyrrolidin-2-ones. The Journal of Organic Chemistry, 35(3), 719-724.
Decker, M., Nguyen, T. T. H., & Lehmann, J. (2004). Investigations into the mechanism of lactamization of lactones yielding in a novel route to biologically active tryptamine derivatives. Tetrahedron, 60(21), 4567-4578.
University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from [Link]
Lalli, C., et al. (2008). A mild method for ring-opening aminolysis of lactones. ResearchGate.
Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros.
Ramachandran, P. V., et al. (2013). Synthetic α-(aminomethyl)-γ-butyrolactones and their anti-pancreatic cancer activities. Bioorganic & Medicinal Chemistry Letters, 23(24), 6841-6845.
BenchChem. (n.d.). Optimizing Bioconjugation: A Guide to NHS Ester Reactions. Retrieved from BenchChem website.
WebMD. (n.d.). Gamma Butyrolactone (Gbl) - Uses, Side Effects, and More. Retrieved from [Link]
BenchChem. (n.d.). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes. Retrieved from BenchChem website.
Hovhannisyan, A., et al. (2023). A New, Convenient Way to Fully Substituted α,β-Unsaturated γ-Hydroxy Butyrolactams. MDPI.
Wang, Y., et al. (2022). A graphical approach for mixed ratio optimisation in the binary mixed amine solution. Journal of Environmental Management, 311, 114779.
ResearchGate. (n.d.). Metabolic pathway of GBL and 1,4-BD. [Scientific Diagram].
Jasperse, C. (n.d.). Reactions of Amines. Chem 360 Notes.
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization.
Glennon, D., et al. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. MDPI.
ResearchGate. (n.d.). Optimization of the reaction conditions. [Scientific Diagram].
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
TUS. (2004, November 15). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Research at TUS.
ResearchGate. (n.d.). Table 2. Synthesis of different structurally N-substituted amides in.... [Table].
ResearchGate. (n.d.). The chemical structures of gamma-butyrolactone, gammahydroxybutyric acid and 1, 4-butanediol. [Image].
Google Patents. (n.d.). EP1027343A1 - Process for the preparation of hydroxy substituted gamma butyrolactones.
ChemRxiv. (2023, August 2). Reinforcement learning prioritizes general applicability in reaction optimization.
Sharma, D. N., & Rajput, S. K. (2017). SYNTHESIS OF N-SUBSTITUTED HYDROXAMIC ACIDS. International Journal of Engineering, Science and Mathematics, 6(2).
H-NMR spectrum of 4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one
An in-depth comparative analysis of analytical platforms for the structural verification of 4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one (4-HPB) , a critical intermediate in the synthesis of pyrrolidone-based pharmaceuticals...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis of analytical platforms for the structural verification of 4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one (4-HPB) , a critical intermediate in the synthesis of pyrrolidone-based pharmaceuticals and neurotransmitter analogs.
Executive Summary: The Analytical Challenge of 4-HPB
The structural verification of 4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one presents a unique challenge in Nuclear Magnetic Resonance (NMR) spectroscopy. The molecule consists of a flexible aliphatic chain terminating in a primary alcohol, coupled to a pyrrolidine ring via a tertiary amide bond. The partial double-bond character of the C-N amide bond restricts rotation, creating distinct rotameric states that desymmetrize the pyrrolidine ring. Consequently, the
H-NMR spectrum is characterized by severe signal overlap in the 1.5–3.5 ppm aliphatic region.
As pharmaceutical manufacturing shifts toward Process Analytical Technology (PAT), laboratories must choose between traditional High-Field NMR (400+ MHz) for absolute structural elucidation and emerging Benchtop NMR (60 MHz) for at-line process optimization[1]. This guide objectively compares the performance of both systems, utilizing experimental data and chemometric modeling to demonstrate how each platform resolves the complex rotameric and multiplet signatures of 4-HPB.
Mechanistic Context & Workflow Visualization
To understand the performance differences between the two systems, we must first analyze the causality behind the molecule's spectral complexity:
Restricted Amide Rotation: The lone pair on the pyrrolidine nitrogen delocalizes into the carbonyl
-system. On the NMR timescale at room temperature, this locks the ring into a fixed conformation. The two -CH groups of the pyrrolidine ring (one cis to the oxygen, one trans) experience different magnetic shielding environments, splitting what would normally be a single signal into two distinct multiplets.
Aliphatic Congestion: The
-CH protons of the main chain and the -CH protons of the pyrrolidine ring both resonate between 1.70 and 1.95 ppm, creating a dense second-order multiplet that tests the dispersion limits of any magnet.
Workflow comparing High-Field and Benchtop NMR for 4-HPB structural validation and QC.
Experimental Protocols: A Self-Validating System
To objectively compare the instruments, the experimental protocol must eliminate solvent-induced artifacts. The following methodology establishes a self-validating system for 4-HPB analysis.
Step-by-Step Methodology:
Solvent Selection (DMSO-d
vs. CDCl): Select DMSO-d over CDCl.
Causality: In CDCl
, the hydroxyl proton undergoes rapid chemical exchange, resulting in a broad, unpredictable peak that often masks the pyrrolidine -protons at ~3.4 ppm. DMSO-d acts as a strong hydrogen-bond acceptor, drastically slowing this exchange. This shifts the -OH signal downfield to ~4.45 ppm and reveals scalar coupling () to the adjacent -CH protons. This coupling acts as an internal validation of the primary alcohol without requiring external DO exchange experiments.
Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS) to the DMSO-d
.
Causality: TMS provides an absolute zero-point reference (0.00 ppm). This ensures that any peak broadening or shifting observed between the 60 MHz and 400 MHz instruments is a true hardware-induced dispersion effect, not a solvent referencing error.
Sample Concentration: Dissolve 15 mg of 4-HPB in 0.6 mL of the prepared solvent.
Causality: 15 mg strikes the optimal balance: it is dilute enough to prevent viscosity-induced line broadening in the 400 MHz system, yet concentrated enough to achieve a sufficient Signal-to-Noise Ratio (SNR) on the less sensitive 60 MHz benchtop system.
Benchtop (60 MHz): Pulse angle 90°, relaxation delay (D1) 4 seconds, 64 scans. Causality: The lower sensitivity and broader T1 relaxation profiles of the permanent magnet require a longer D1 and more scans to achieve comparable quantitative accuracy[2].
Comparative Data Presentation
The performance of both systems is quantified by their ability to resolve the
H-NMR assignments of 4-HPB.
Table 1:
H-NMR Spectral Assignments of 4-HPB (DMSO-d)
Proton Environment
Chemical Shift (ppm)
Multiplicity (400 MHz)
Multiplicity (60 MHz)
Resolution Assessment
-OH (Hydroxyl)
4.45
t (=5.2 Hz)
br s
Baseline resolved on both; -coupling lost at 60 MHz.
High-Field NMR (400 MHz): The Gold Standard for Elucidation
The 400 MHz system provides superior chemical shift dispersion. The critical success of the high-field system lies in the 3.35–3.45 ppm region. Because the field strength is high, the chemical shift difference (in Hz) between the cis and trans N-CH
rotamers exceeds their -coupling constants. This allows for clear baseline separation of the rotamers and the adjacent -CH protons, making it the mandatory platform for initial structural characterization and impurity profiling.
Benchtop NMR (60 MHz): The Champion of Process Optimization
At 60 MHz, the chemical shift dispersion is compressed. The
-CH and both N-CH rotamers collapse into a single, unresolved multiplet between 3.30 and 3.50 ppm. Historically, this overlap rendered low-field NMR useless for complex amides.
However, modern benchtop NMR overcomes this hardware limitation through software. By applying Quantum Mechanical Modeling (QMM) and Partial Least Squares (PLS) regression, benchtop systems can mathematically deconvolute these overlapping signals. Recent studies have demonstrated that benchtop NMR coupled with QMM can accurately quantify complex mixtures—such as illicit drugs and their adulterants—with a Root Mean Square Error (RMSE) comparable to HPLC-UV[3]. Furthermore, chemometric analyses have proven that there is surprisingly no significant difference in quantitative performance between 60 MHz and 600 MHz devices when analyzing complex polymers like lignin[4].
Because benchtop systems are cryogen-free and can be equipped with flow cells[1], they are the superior choice for real-time pharmaceutical process optimization. They allow chemists to monitor the conversion of 4-HPB precursors directly in the fume hood without waiting for core-facility results. Interlaboratory studies have further validated the robustness of benchtop NMR for routine quality control of liquid pharmaceutical products[2].
Conclusion
For the structural verification of 4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one, the choice of instrument depends entirely on the phase of drug development. High-Field NMR (400+ MHz) is strictly required during the R&D phase to resolve the complex rotameric effects of the tertiary amide and definitively prove molecular connectivity. Conversely, once the spectral fingerprint is established, Benchtop NMR (60 MHz) —empowered by QMM chemometrics—is the superior, cost-effective alternative for at-line manufacturing QA/QC and continuous flow reaction monitoring.
References
Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin, ResearchG
Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures, PMC - NIH,
Benchtop NMR for Pharmaceutical Process Optimis
Multiplatform Benchtop NMR Interlaboratory Study of Model Liquid Dosage Forms of Pharmaceutical Products, Analytical Chemistry - ACS Public
Technical Guide: Distinguishing Amide vs. Ester Peaks in GBL Reaction Matrices
This guide is structured to serve as a definitive technical resource for distinguishing amide products from ester/lactone precursors in Gamma-Butyrolactone (GBL) aminolysis reactions. Executive Summary & Scientific Conte...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured to serve as a definitive technical resource for distinguishing amide products from ester/lactone precursors in Gamma-Butyrolactone (GBL) aminolysis reactions.
Executive Summary & Scientific Context
The aminolysis of Gamma-Butyrolactone (GBL) is a fundamental transformation in the synthesis of pyrrolidones and GABA-analogs. Ideally, a nucleophilic amine attacks the carbonyl carbon of the strained lactone ring, opening it to form a gamma-hydroxybutyramide .
However, this reaction is rarely chemically silent. Competing pathways—specifically hydrolysis (forming GHB) or transesterification (if alcoholic solvents are used)—create a complex matrix where the desired amide must be distinguished from the cyclic ester (starting material) and potential linear ester byproducts.
The Analytical Challenge:
GBL (Cyclic Ester): High ring strain shifts the carbonyl signal significantly.
Linear Ester (Impurity): Lacks ring strain; spectral signatures mimic standard esters.
Amide (Product): Exhibits distinct H-bonding and resonance effects.
This guide synthesizes FT-IR and NMR methodologies to provide a self-validating system for identifying these species with high confidence.
Reaction Mechanics & Spectral Causality
To interpret the peaks, one must understand the electronic environment changes during ring opening.
The Transformation[1]
Reactant (GBL): The 5-membered ring forces the carbonyl bond angle to compress (<120°). This increases the
-character of the C=O sigma bond, strengthening it and shifting the vibrational frequency higher (blue-shift) compared to acyclic esters.
Product (Amide): The ring opens. The carbonyl strain is released. Furthermore, the nitrogen atom donates electron density into the carbonyl (resonance), significantly weakening the C=O double bond character compared to an ester. This shifts the vibrational frequency lower (red-shift).
Visualizing the Pathway
The following diagram outlines the primary reaction and the competing "spectral impostors."
Figure 1: Reaction pathways showing the transformation of the strained cyclic ester (GBL) into the target amide and potential side products.
Method 1: In-Situ FT-IR Spectroscopy (The Kinetic Eye)
Infrared spectroscopy is the most efficient tool for real-time monitoring because the carbonyl shift is dramatic.
The "Shift" Phenomenon
In GBL, the ring strain pushes the carbonyl stretch to ~1775 cm⁻¹. As the reaction proceeds and the ring opens to form the amide, this peak disappears and is replaced by the Amide I band at ~1640–1660 cm⁻¹.
Critical Warning: If you see a new peak evolve around 1740 cm⁻¹ , you have likely formed a linear ester (reaction with solvent) or a protonated carboxylic acid, not your target amide.
Overlaps with N-H stretches; less diagnostic.[2][3]
Expert Insight: For rapid reaction monitoring, track the disappearance of 1775 cm⁻¹ . Do not rely solely on the appearance of the amide peak if the solvent has strong absorbances in the 1600 region (e.g., certain aromatic solvents).
Method 2: NMR Spectroscopy (The Structural Truth)
While IR is excellent for kinetics, NMR provides the definitive structural proof required for drug development files. The ring opening causes a massive shift in the electron density surrounding the gamma-carbons.
1H NMR: The "Gamma-Shift"
The protons on the carbon adjacent to the oxygen (the gamma-position) are the most diagnostic.
In GBL: These protons are part of an ester linkage (–COO–CH₂ –). They are deshielded.
In Amide: The ring opens, and this becomes a primary alcohol (–CH₂–OH ). These protons shift significantly upfield.
13C NMR: Carbonyl Differentiation
Carbon-13 NMR resolves the subtle difference between the ester and amide carbonyls, which can sometimes be ambiguous in proton NMR due to solvent effects.
Comparative NMR Data Table
Nucleus
Position
GBL (Cyclic Ester)
Amide (Open Chain)
Shift Direction
¹H
γ-CH₂ (next to O)
4.3 – 4.5 ppm
3.5 – 3.7 ppm
Upfield (Shielded)
¹H
α-CH₂ (next to C=O)
~2.5 ppm
~2.2 – 2.4 ppm
Slight Upfield
¹³C
C=O (Carbonyl)
~178 ppm
~172 – 174 ppm
Upfield
¹³C
γ-CH₂ (Carbon)
~69 ppm
~61 – 62 ppm
Upfield
Self-Validating Check: In the ¹H NMR of the product, look for the disappearance of the complex multiplet coupling pattern of the GBL ring. The open chain amide often simplifies the splitting of the internal methylene protons (though they remain multiplets, the rigidity is lost).
Fail: No change (Reaction stalled) or only 1740 cm⁻¹ grows.
Step 3: Endpoint Verification (NMR)
Once IR shows <5% GBL remaining, withdraw a sample.
Evaporate solvent (crucial to remove volatile amines that interfere).
Dissolve in
or .
Target Signal: Integrate the triplet at 3.6 ppm (Amide -CH₂OH) vs. the triplet at 4.4 ppm (GBL -CH₂OCO-).
Calculate conversion:
Decision Logic Diagram
Use this workflow to troubleshoot spectral anomalies during the reaction.
Figure 2: Analytical decision tree for interpreting carbonyl stretch frequencies in GBL aminolysis.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text on characteristic IR bands for lactones vs. amides).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for specific NMR shift predictions for esters vs. alcohols).
Ciolino, L. A., Mesmer, M. Z., & Satzger, R. D. (2001). "The chemical interconversion of GHB and GBL: forensic issues and implications." Journal of Forensic Sciences, 46(6), 1315-1323. Link (Validates the hydrolysis and equilibrium kinetics monitored by spectroscopy).
Del Signore, A. G., McGregor, M. A., & Cho, B. (2005). "1H NMR analysis of GHB and GBL: further findings on the interconversion." Journal of Forensic Sciences, 50(1), 81-86. Link (Provides specific proton NMR shifts for GBL and its open-chain derivatives).
High-Resolution IR Spectroscopy of Hydroxy-Pyrrolidine Amides: A Comparative Guide to ATR vs. Transmission FTIR
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving the structural conformations of proline-rich therapeutics, collagen mimetics, and pharmaceutical intermediates. Analyzing t...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving the structural conformations of proline-rich therapeutics, collagen mimetics, and pharmaceutical intermediates. Analyzing the infrared (IR) spectroscopy of hydroxy-pyrrolidine amides requires a nuanced understanding of both molecular stereochemistry and optical physics.
This guide objectively compares the two dominant FTIR sampling modalities—Attenuated Total Reflectance (ATR-FTIR) and Liquid Transmission FTIR—for the structural elucidation of hydroxy-pyrrolidine amides, providing self-validating experimental protocols to ensure absolute data integrity.
Mechanistic Insights: The Carbonyl Stretch (Amide I)
Hydroxy-pyrrolidine amides (such as 4-hydroxyproline derivatives) present a unique spectroscopic profile. Because the pyrrolidine ring forms a tertiary amide, the molecule lacks an N-H bond, meaning the Amide II band (typically found around 1550 cm⁻¹) is completely absent. Consequently, the Amide I band—arising primarily from the carbonyl (C=O) stretching vibration between 1600 and 1750 cm⁻¹—becomes the critical diagnostic feature[1].
The exact frequency of this carbonyl stretch is highly sensitive to the molecule's stereo-electronic environment:
Electron-Withdrawing Effects & Ring Puckering: The hydroxyl group at the C4 position exerts a strong electron-withdrawing effect, which alters the pyrrolidine ring's puckering. This directly impacts the n→π* charge-transfer interactions between adjacent carbonyls, shifting the stretching frequency[2].
Diastereomerism: Stereochemistry drastically shifts the Amide I band. Gas-phase Infrared Multiple Photon Dissociation (IRMPD) studies reveal that the protonated (2S,4R)-diastereomer exhibits a carbonyl stretch at 1750 cm⁻¹, whereas the (2S,4S)-diastereomer shifts to 1770 cm⁻¹[3].
Hydrogen Bonding: In aqueous environments, hydrogen bonding to the carbonyl oxygen weakens the C=O double bond, red-shifting the peak down to the 1607–1650 cm⁻¹ range[4],[1].
Technology Comparison: ATR-FTIR vs. Transmission FTIR
When analyzing these compounds in aqueous buffers or organic formulations, the choice of FTIR sampling accessory dictates the accuracy of your structural assignments.
Liquid Transmission FTIR: The Gold Standard for Dilute Quantitation
Transmission FTIR passes the infrared beam directly through the sample, adhering strictly to the Beer-Lambert law. This makes it the superior choice for the precise quantitation of dilute hydroxy-pyrrolidine amides[5]. However, liquid water exhibits a massive OH bending vibration at ~1640 cm⁻¹, which directly eclipses the Amide I band[5]. To circumvent this, the optical pathlength must be strictly minimized (<10 µm) to prevent total IR beam absorption.
Diamond ATR-FTIR: The High-Throughput Workhorse
ATR-FTIR relies on an evanescent wave that penetrates only 1–5 µm into the sample at the interface of a high-refractive-index crystal (e.g., Diamond)[6]. By drastically reducing the effective pathlength, water's spectral interference is naturally minimized without requiring ultra-thin flow cells[6]. However, ATR introduces anomalous dispersion—band shapes are distorted, and peak maxima are artificially shifted to lower wavenumbers compared to transmission spectra[7]. This necessitates mathematical ATR correction to align the data with transmission libraries[5].
Analytical workflow comparing ATR and Transmission FTIR for amide I resolution.
Quantitative Data: Amide I Frequency Shifts
The following table summarizes the expected Amide I (C=O) stretching frequencies for various hydroxy-pyrrolidine amide derivatives across different states and sampling modalities.
To guarantee the scientific integrity of your spectral data, every step in the sampling process must be governed by causality and self-validation.
Protocol A: Liquid Transmission FTIR for Dilute Aqueous Amides
Optical Pathlength Verification
Causality : Water's molar absorptivity at 1640 cm⁻¹ will cause total IR beam absorption if the pathlength exceeds 10 µm, rendering the Amide I band invisible[5].
Method : Assemble a CaF₂ liquid cell with a 6 µm PTFE spacer. Before loading the sample, record the spectrum of the empty cell.
Self-Validation : Calculate the exact pathlength (
) using the interference fringe equation: . If µm, the cell is improperly sealed and must be reassembled.
Buffer Baseline Acquisition
Causality : The matrix must be identical to the sample to mathematically subtract the 1640 cm⁻¹ water band.
Method : Inject the exact buffer used for the amide formulation and acquire 256 scans at 4 cm⁻¹ resolution.
Self-Validation : Subtract the buffer spectrum from a pure water spectrum. A perfectly flat baseline between 1700–1600 cm⁻¹ validates the subtraction algorithm.
Sample Acquisition & Subtraction
Causality : The hydroxy-pyrrolidine amide is introduced to probe the carbonyl stretch.
Method : Flush the cell with 5 volumes of the sample, acquire spectra, and perform a 1:1 buffer subtraction.
Self-Validation : Post-subtraction, the absence of the water association band at 2125 cm⁻¹ confirms that water has been mathematically eliminated without over-subtraction.
Protocol B: Diamond ATR-FTIR for Viscous/Concentrated Amides
Crystal Decontamination & Energy Check
Causality : The evanescent wave only penetrates ~1–2 µm; any microscopic residue on the diamond will dominate the spectrum[6].
Method : Clean the diamond crystal with isopropanol and dry with a lint-free tissue.
Self-Validation : Run a background scan. The energy throughput must be >95% of the factory baseline, and the C-H stretching region (2800–3000 cm⁻¹) must be completely flat.
Sample Application & Equilibration
Causality : Aqueous samples evaporate rapidly on an open crystal, changing the concentration and shifting the hydrogen-bond equilibrium of the carbonyl.
Method : Pipette 2 µL of the sample onto the crystal and immediately apply a sealed volatile cover.
Self-Validation : Monitor the O-H stretch (~3300 cm⁻¹) dynamically over 3 minutes. If the peak area decreases by >2%, evaporation is occurring, and the seal must be reapplied.
ATR Correction & Peak Picking
Causality : Anomalous dispersion causes the Amide I band to artificially shift to lower wavenumbers in ATR[7].
Method : Apply an Advanced ATR correction algorithm (e.g., Kramers-Kronig) to account for the refractive index of the sample (~1.33 for aqueous) and the diamond (2.4)[5].
Self-Validation : The corrected spectrum should show a +2 to +5 cm⁻¹ shift in the carbonyl peak, aligning it with transmission data for accurate structural assignment[5].
References
[7] Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics. PMC. URL:
[3] Application of Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy in Chiral Analysis. MDPI. URL:
[2] Molecular foundations of collagen triple helical assembly: the central role of prolyl-4-hydroxylation. PMC. URL:
[4] Solvent and conformation dependence of amide I vibrations in peptides and proteins containing proline. DSpace@MIT. URL:
[1] FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. PMC. URL:
[5] ATR-FTIR Spectroscopy: Its Advantages and Limitations. Acta Chim. Slov. URL:
[6] Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Specac Ltd. URL:
Technical Guide: Mass Spectrometry Characterization of N-(4-hydroxybutyryl)pyrrolidine
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of N-(4-hydroxybutyryl)pyrrolidine , a structural analog of the controlled substance Gamma-Hydroxybutyrate (GHB). This do...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of N-(4-hydroxybutyryl)pyrrolidine , a structural analog of the controlled substance Gamma-Hydroxybutyrate (GHB). This document is designed for analytical chemists and forensic toxicologists requiring precise differentiation strategies.
Executive Summary & Chemical Identity
N-(4-hydroxybutyryl)pyrrolidine (also known as 1-(4-hydroxybutyryl)pyrrolidine ) is a pyrrolidine amide derivative of GHB. In forensic and pharmaceutical contexts, it is analyzed either as a potential prodrug, a synthesis byproduct, or a "designer" analog intended to evade standard GHB screening protocols.
Unlike GHB, which is an aliphatic hydroxy-acid often requiring derivatization (e.g., TMS) for Gas Chromatography (GC) stability, N-(4-hydroxybutyryl)pyrrolidine possesses a stable amide linkage, allowing for distinct fragmentation behaviors in both Electron Ionization (EI) and Electrospray Ionization (ESI).
Property
Specification
IUPAC Name
1-(4-hydroxybutanoyl)pyrrolidine
Formula
CHNO
Molecular Weight
157.21 g/mol
CAS Number
73200-24-5
Key Structural Feature
Pyrrolidine ring amide-linked to a 4-hydroxybutyryl chain
Mass Spectrometry Fragmentation Mechanics
The identification of N-(4-hydroxybutyryl)pyrrolidine relies on detecting the stable pyrrolidine moiety and the specific cleavage of the amide linkage.
A. Electron Ionization (GC-MS) Pathways
In GC-MS analysis (typically 70 eV), the molecule exhibits a fragmentation pattern characteristic of N-acyl pyrrolidines . The presence of the pyrrolidine ring directs charge localization, resulting in diagnostic ions that distinguish it from linear amides.
McLafferty Rearrangement (m/z 113):
Mechanism: The carbonyl oxygen abstracts a
-hydrogen (from the terminal hydroxymethyl group). This is followed by cleavage of the - carbon bond.
Result: Formation of the enol-imidate radical cation [Pyrrolidine-C(OH)=CH
] .
Diagnostic Value: This is the "fingerprint" ion for N-acyl pyrrolidines.
m/z 70: Direct cleavage of the amide bond generates the pyrrolidine ring cation [C
HN].
m/z 98: Cleavage adjacent to the carbonyl retains the amide group [C
HN-CO].
Molecular Ion (m/z 157):
Typically weak due to the lability of the aliphatic chain and the favorable fragmentation pathways.
B. Electrospray Ionization (LC-MS/MS) Pathways
In LC-MS/MS (ESI+), the protonated molecule [M+H]
(m/z 158) serves as the precursor.
Dehydration (m/z 140):
Loss of water (18 Da) from the terminal hydroxyl group is the primary low-energy transition, forming a cyclic lactone-like or unsaturated amide species.
Transition: 158
140.
Protonated Pyrrolidine (m/z 72):
Amide hydrolysis in the collision cell yields the protonated pyrrolidine ring [C
HNH].
Transition: 158
72.
Butyrolactone Formation (m/z 87):
Loss of the neutral pyrrolidine moiety (71 Da) leaves the butyrolactone cation [C
HO].
Fragmentation Pathway Visualization
The following diagram illustrates the mechanistic causality between the parent molecule and its primary diagnostic ions.
Caption: Mechanistic fragmentation pathways for N-(4-hydroxybutyryl)pyrrolidine in EI (Red) and ESI (Green) modes.
Comparative Analysis: HBP vs. GHB & GBL
The table below objectively compares the analytical performance of N-(4-hydroxybutyryl)pyrrolidine (HBP) against its parent compounds.
Feature
N-(4-hydroxybutyryl)pyrrolidine (HBP)
Gamma-Hydroxybutyrate (GHB)
Gamma-Butyrolactone (GBL)
Precursor Mass
157 (EI) / 158 (ESI)
104 (Native) / 233 (2-TMS)
86 (Native)
Primary Identifier
m/z 113 (McLafferty Rearrangement)
m/z 233 (M-15, 2-TMS derivative)
m/z 86 (Molecular Ion)
Secondary Identifier
m/z 70/72 (Pyrrolidine Ring)
m/z 147 (TMS-O-TMS)
m/z 42 (Ring opening)
Derivatization
Not strictly required (Amide is stable)
Mandatory for GC-MS (BSTFA/TMCS)
Not required (Volatile liquid)
Chromatography
Retains well on C18 (RP-LC)
Poor retention on C18; requires HILIC or GC
Good GC retention; hydrolyzes in LC
False Positives
Low (Specific Pyrrolidine signature)
High (Endogenous presence)
High (Industrial solvent)
Key Insight: HBP is distinct from GHB due to the nitrogenous pyrrolidine ring. While GHB detection relies heavily on TMS derivatization to stabilize the carboxylic acid, HBP can be analyzed directly via LC-MS/MS, offering a streamlined workflow for high-throughput screening.
Experimental Protocol
To ensure reproducibility, the following protocol utilizes a "Dilute-and-Shoot" LC-MS/MS approach, which validates the stability of the amide bond.
Methodology: LC-MS/MS Characterization
Sample Preparation:
Matrix: Urine or Plasma (100 µL).
Internal Standard: Add 10 µL of GHB-d6 (100 µg/mL). Note: While GHB-d6 is not a perfect structural analog, it tracks the hydroxybutyryl moiety.
Extraction: Protein precipitation with cold Acetonitrile (400 µL). Vortex (30s), Centrifuge (10,000 x g, 5 min).
Supernatant: Transfer to autosampler vial.
LC Conditions:
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B (0-1 min)
95% B (5 min) Hold (1 min).
MS Parameters (ESI+):
Source Temp: 350°C.
Capillary Voltage: 3.0 kV.
MRM Transitions:
Quantifier: 158
72 (CE: 20 eV).
Qualifier: 158
140 (CE: 15 eV).
Workflow Diagram
Caption: Optimized "Dilute-and-Shoot" workflow for HBP analysis.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73200-24-5, 1-(4-Hydroxybutyryl)pyrrolidine. Retrieved from [Link]
Andersson, B. A., et al. (1974).Mass Spectrometry of Fatty Acid Pyrrolidides. Chem. Phys. Lipids. (Fundamental basis for m/z 113 mechanism).
National Institute of Standards and Technology (NIST). Mass Spectrum of Pyrrolidine. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Verstraete, A. et al. (2000). Determination of gamma-hydroxybutyrate (GHB) in serum or plasma with GC/MS. (Comparative method for GHB). Retrieved from [Link]
Validation
In-Depth Comparison Guide: Reactivity of Pyrrolidine vs. Piperidine with γ-Butyrolactone (GBL)
Executive Summary The aminolysis of γ-butyrolactone (GBL) with secondary cyclic amines is a fundamental transformation in the synthesis of γ-hydroxyamides, which serve as[1]. While pyrrolidine (a 5-membered ring) and pip...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The aminolysis of γ-butyrolactone (GBL) with secondary cyclic amines is a fundamental transformation in the synthesis of γ-hydroxyamides, which serve as[1]. While pyrrolidine (a 5-membered ring) and piperidine (a 6-membered ring) share nearly identical basicity profiles, their behavior as nucleophiles diverges significantly due to distinct [2]. This guide provides an objective, data-backed comparison of their reactivity with GBL, detailing the mechanistic causality, kinetic profiles, and validated experimental protocols for researchers optimizing lactone ring-opening workflows.
To understand the reactivity difference, we must look beyond basicity (
≈ 11.27 for pyrrolidine vs. 11.22 for piperidine) and examine the and molecular geometry[3].
C-N-C Bond Angle and Dipole Additivity: Pyrrolidine possesses a narrower C-N-C bond angle compared to the six-membered piperidine ring. This geometric constraint "ties back" the alkyl chains, increasing the additivity of the C→N bond dipoles and exposing the nitrogen lone pair, thereby significantly enhancing its nucleophilic character.
Transition State Strain Relief: The rate-determining step in the aminolysis of GBL is the formation and subsequent collapse of the tetrahedral intermediate. When piperidine (which exists in a highly stable chair conformation) attacks the lactone carbonyl, it undergoes significant conformational distortion, increasing the activation energy. Conversely, pyrrolidine experiences less steric hindrance and a much lower energy barrier during the transition from an
pyramidal ground state to the transition state[2].
Reversibility and Equilibrium: The ring-opening of GBL is an equilibrium-driven process. The superior nucleophilicity of pyrrolidine not only accelerates the forward reaction but also stabilizes the resulting γ-hydroxyamide product more effectively against reverse cyclization compared to the bulkier piperidine derivative[4].
Reaction Pathway Visualization
The following diagram illustrates the logical flow of the aminolysis reaction, highlighting the critical tetrahedral intermediate phase where steric factors dictate the reaction velocity.
Caption: Aminolysis pathway of γ-butyrolactone highlighting the rate-determining ring opening step.
Quantitative Data: Kinetic & Yield Comparison
The experimental data below synthesizes standard reaction profiles for the aminolysis of GBL (1.0 eq) with either pyrrolidine or piperidine (1.2 eq) under solvent-free conditions at elevated temperatures.
Parameter
Pyrrolidine (5-membered ring)
Piperidine (6-membered ring)
Mechanistic Rationale
Time to >95% Conversion (at 80°C)
4 Hours
12 Hours
Lower activation energy barrier for pyrrolidine nucleophilic attack.
Isolated Yield (N-(4-hydroxybutyryl)amine)
92%
74%
Piperidine's steric bulk increases the rate of the reverse transesterification/cyclization.
Byproduct Formation (Polymerization)
< 2%
~ 8%
Slower main-chain reaction with piperidine allows competing side reactions to occur.
Optimal Reaction Temperature
70 - 80 °C
90 - 100 °C
Higher thermal energy required to overcome piperidine's stable chair conformation.
Experimental Workflow & Self-Validating Protocol
To ensure high reproducibility and scientific integrity, the following protocol incorporates internal controls. The use of anhydrous conditions is critical, as trace water will hydrolyze GBL to γ-hydroxybutyric acid (GHB), [5].
Caption: Step-by-step experimental workflow for the controlled aminolysis of γ-butyrolactone.
Step-by-Step Methodology:
Preparation & Drying (Causality: Prevent Hydrolysis): Strictly dry γ-butyrolactone and the chosen amine (pyrrolidine or piperidine) over calcium hydride (
) and distill under reduced pressure prior to use. Water acts as a competing nucleophile, leading to rapid GBL hydrolysis[5].
Reaction Assembly: In an oven-dried, argon-purged 50 mL Schlenk flask, add 10 mmol of anhydrous GBL. Slowly add 12 mmol (1.2 equivalents) of the secondary amine. The slight excess of amine is a deliberate choice to drive the equilibrium toward the ring-opened product.
Thermal Activation:
For Pyrrolidine: Heat the mixture to 80°C using a precisely controlled oil bath.
For Piperidine: Heat to 100°C to compensate for the higher activation energy barrier inherent to the 6-membered ring.
Kinetic Monitoring (Self-Validating Step): Withdraw 50 µL aliquots at t = 1, 2, 4, and 8 hours. Quench immediately in cold anhydrous dichloromethane (DCM) containing biphenyl as an internal standard. Analyze via GC-MS to monitor the disappearance of the GBL peak and the emergence of the γ-hydroxyamide peak. Validation Check: If GBL persists beyond the expected timeframe, verify the anhydrous integrity of the setup.
Isolation: Upon reaching >95% conversion, cool the reaction to room temperature. Remove the unreacted excess amine under high vacuum (0.1 Torr) at 40°C. Avoiding high-temperature distillation during workup is crucial to prevent the reverse reaction (thermal re-cyclization to GBL).
Characterization: Confirm the structure of the resulting N-(4-hydroxybutyryl)pyrrolidine or N-(4-hydroxybutyryl)piperidine via
and NMR, specifically verifying the characteristic shift of the methylene protons adjacent to the newly formed hydroxyl group.
Conclusion
For researchers designing synthetic routes involving lactone ring-opening, pyrrolidine is the objectively superior nucleophile compared to piperidine. Its favorable stereoelectronic profile—driven by a constrained C-N-C bond angle and lower transition state strain—results in faster kinetics, higher yields, and fewer side reactions when reacting with γ-butyrolactone[2][3].
References
Title: Differing Behavior of Pyrrolidine and Piperidine as Nucleophiles toward 2,4-Dinitrophenyl and 2,4-Dinitro-6-methylphenyl Phenyl Ethers
Source: ACS Publications
URL: [Link]
Title: Ring-Opening of γ-Valerolactone with Amino Compounds
Source: ResearchGate
URL: [Link]
A Senior Application Scientist's Guide to TLC Visualization of Hydroxy-Amide Intermediates
In the landscape of modern drug discovery and development, the synthesis of novel molecular entities frequently involves the creation of intermediates possessing a hydroxy-amide scaffold. This bifunctional motif is a cor...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and development, the synthesis of novel molecular entities frequently involves the creation of intermediates possessing a hydroxy-amide scaffold. This bifunctional motif is a cornerstone in many pharmacologically active compounds. Consequently, the ability to rapidly and accurately monitor reaction progress, assess purity, and identify byproducts through Thin-Layer Chromatography (TLC) is paramount. While TLC is a workhorse technique, the visualization of these often-polar, UV-inactive intermediates presents a unique challenge.
This guide provides an in-depth comparison of common TLC visualization methods, moving beyond mere recipes to explain the underlying chemical principles. As a self-validating system, understanding why a particular stain works allows researchers to make informed decisions, troubleshoot effectively, and select the optimal method for their specific hydroxy-amide intermediate.
The Challenge: Visualizing Hydroxy-Amides
Hydroxy-amides combine a neutral, weakly-coordinating amide with a polar, hydrogen-bonding hydroxyl group. This duality can lead to streaking on silica plates if the mobile phase is not optimized. More critically, unless the molecule contains a chromophore (like an aromatic ring), it will be invisible under UV light, necessitating chemical staining for visualization.[1] The ideal stain should be sensitive, provide a clear contrast against the plate background, and ideally, offer some level of specificity to the functional groups of interest.
Workflow for Selecting a TLC Visualization Method
Before delving into specific reagents, it's crucial to have a logical approach to stain selection. The choice depends on the desired outcome: a quick check for any spots, visualization of specific functional groups, or a universal screen for all potential products and impurities.
Caption: A workflow to guide the selection of an appropriate TLC stain.
Comparison of Key Visualization Reagents
The following sections detail the most effective stains for hydroxy-amide intermediates, focusing on their mechanism, protocol, and performance characteristics.
Potassium Permanganate (KMnO₄) Stain: The Oxidative Workhorse
Expertise & Experience: The permanganate stain is one of the most common and universal destructive stains.[2] Its action relies on the strong oxidizing power of the permanganate ion (MnO₄⁻).[3] In an alkaline solution, it reacts with any functional group that can be oxidized, most notably the hydroxyl group of the intermediate. The purple MnO₄⁻ (Mn⁺⁷) is reduced to brown manganese dioxide (MnO₂) (Mn⁺⁴), which precipitates onto the TLC plate, appearing as yellow-brown spots against a pink or purple background.[2][3] Overheating will cause the background to turn brown as the silica gel itself is oxidized, obscuring the spots.
Trustworthiness: A positive result (a yellow-brown spot appearing before the background darkens) is a reliable indicator of an oxidizable compound. The absence of a spot, however, does not definitively mean no compound is present, only that it is resistant to oxidation under these conditions.[2]
Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH (w/v) in 200 mL of deionized water.[4] Store in a dark bottle.
Application: After developing and thoroughly drying the TLC plate, briefly dip it into the permanganate solution using forceps.
Visualization: Remove the plate and allow excess stain to drip off. Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots on a purple background.
Ceric Ammonium Molybdate (CAM) Stain: The Hydroxyl Specialist
Expertise & Experience: The CAM stain, also known as Hanessian's Stain, is a highly sensitive, general-purpose stain that is particularly effective for visualizing hydroxyl groups.[5][6][7] The mechanism involves the oxidation of the organic compound by Ce(IV) ions, which are reduced to Ce(III). This process is catalyzed by the molybdate, which complexes with the hydroxyl group of the analyte, facilitating the oxidation and leading to the formation of a dark blue spot (molybdenum blue) upon heating.[2][6]
Trustworthiness: CAM is extremely reliable for detecting a wide range of functional groups, making it an excellent choice for general screening.[6] Its high sensitivity for alcohols makes it a go-to stain for hydroxy-amide intermediates.
Reagent Preparation: In 235 mL of deionized water, dissolve 12 g of ammonium molybdate and 0.5 g of ceric ammonium molybdate. Carefully and slowly add 15 mL of concentrated sulfuric acid.[4] The solution should be a clear yellow. Store in a foil-wrapped jar as it can be light-sensitive.[6]
Application: Dip the dried TLC plate into the CAM solution.
Visualization: Wipe the back of the plate and heat strongly with a heat gun. Compounds will appear as blue, green, or black spots on a pale blue or green background.[6]
Caption: Simplified reaction of a hydroxyl group with potassium permanganate.
Vanillin-Sulfuric Acid Stain: The Chromophore Generator
Expertise & Experience: Vanillin stain is particularly useful for nucleophilic compounds like alcohols.[1] Under the strongly acidic conditions provided by sulfuric acid and with heating, the hydroxyl group of the intermediate can react with vanillin (an aldehyde) in a condensation or acetalization reaction.[1] This process generates a highly conjugated, and therefore colored, product that appears as a distinct spot. The color can vary widely depending on the structure of the analyte, which can sometimes be used for qualitative differentiation of spots.[8]
Trustworthiness: This stain is a reliable method for alcohols and phenols. It is less universal than CAM or KMnO₄, meaning an absence of a spot is less conclusive for ruling out the presence of a compound entirely.[2]
Reagent Preparation: Dissolve 15 g of vanillin in 250 mL of ethanol. Carefully add 2.5 mL of concentrated sulfuric acid.[4]
Application: Dip the dried TLC plate in the vanillin solution.[9]
Visualization: Heat the plate gently with a heat gun until colored spots appear against a faint background.[9] Colors can range from blue and green to red and brown.
Ninhydrin Stain: A Test for the Amide Moiety
Expertise & Experience: Ninhydrin is famously used to detect primary and secondary amines, with which it reacts to form a deep purple product known as Ruhemann's purple.[10] While amides are significantly less reactive, they can be visualized with ninhydrin, though it often requires vigorous and prolonged heating.[11][12] The harsh conditions likely facilitate the hydrolysis of the amide to a primary or secondary amine, which then reacts with the ninhydrin.
Trustworthiness: This method is less sensitive for amides than for amines.[11] A positive result (typically a faint yellow to orange spot for secondary amides) is a good indicator, but a negative result is common even if the amide is present.[12][13] It is most useful for confirming the disappearance of a starting material amine.
Reagent Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3.0 mL of acetic acid.[4][5]
Application: Dip or spray the dried TLC plate with the ninhydrin solution.[14]
Visualization: Heat the plate strongly with a heat gun. Primary amines will give a vibrant purple color quickly. Amides, if they appear, will require more intense heat and may show up as yellow, orange, or faint purple spots.[12][13]
Non-destructive in that another stain can be used after. Not all compounds are visualized.[1][16]
Troubleshooting Common Issues
Streaking: Often caused by overloading the sample on the baseline or using a spotting solvent that is too strong.[18] Dilute the sample and re-spot. For highly polar hydroxy-amides, adding a small amount of acetic acid or ammonia to the mobile phase can improve spot shape.
No Spots Visible: The compound may be too dilute, may have evaporated if volatile, or the chosen stain may not react with it.[1] First, try a more universal and sensitive stain like CAM. If that fails, re-run the TLC with a more concentrated sample.
Background Stains Immediately: This usually indicates the TLC plate was not fully dried and residual developing solvent is reacting with the stain. Ensure the plate is completely free of solvent before dipping. For KMnO₄, this can also happen if the eluent contained an amine (e.g., triethylamine).[2]
This guide provides the foundational knowledge to select and apply TLC visualization methods with confidence. By understanding the chemical principles at play, researchers can transform TLC from a simple qualitative check into a powerful diagnostic tool in the synthesis of hydroxy-amide intermediates.
References
The Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains. University of California, Berkeley. [Link]
University of Colorado Boulder, Department of Chemistry. (n.d.). Iodine Staining. [Link]
Curly Arrow. (2006, November 20). Let's talk about TLCs Part 1 - Vanillin Stain. [Link]
LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
University of Toronto, Department of Chemistry. (n.d.). TLC Stains. [Link]
Chemistry Stack Exchange. (2016, February 14). What test can be used to differ amide and amine?[Link]
University of Washington, Department of Chemistry. (n.d.). TLC Stains. [Link]
Reisman, S. (n.d.). TLC Stains/Dips. California Institute of Technology. [Link]
Filterbio. (2025, December 19). How to detect compounds on TLC plates?[Link]
Curly Arrow. (2011, November 21). Let's Talk About TLCs Part 5 - Iodine Stain. [Link]
University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). [Link]
Johnsson, R., et al. (2007). Evaluation of quantitative thin layer chromatography using staining reagents. [Link]
Johnsson, R., et al. (2007). Evaluation of quantitative thin layer chromatography using staining reagents. Journal of Chromatography A, 1164(1-2), 298-305. [Link]
ResearchGate. (2012, January 17). What is the best charring solution for amides TLC?[Link]
University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. [Link]
The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. University of California, Berkeley. [Link]
ChemicalDesk.Com. (2011, September 4). TLC stains for amines. [Link]
Songthit, N., et al. (2010). A Comparison of Image Analysis Software for Quantitative TLC of Ceftriaxone Sodium. Thai Journal of Pharmaceutical Sciences, 34, 101-109. [Link]
University of Colorado Boulder, Organic Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Link]
Reddit. (2023, January 4). Sensitivity of TLC and UPLC. [Link]
Wright, J. R., et al. (1977). Potassium permanganate reaction in amyloidosis. A histologic method to assist in differentiating forms of this disease. Laboratory Investigation, 36(3), 274-281. [Link]
ResearchGate. (n.d.). The Reduction of Potassium Permanganate by Potassium Amide and Disproportion of Potassium Manganate to Potassium Permanganate and Manganese Dioxide. [Link]
A Comparative Guide to Validating the Ring-Opening Efficiency of 2-Pyrrolidone
For researchers, scientists, and professionals in drug development, the efficient ring-opening of 2-pyrrolidone is a critical step in the synthesis of Polyamide-4 (Nylon-4). This biocompatible and biodegradable polymer h...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the efficient ring-opening of 2-pyrrolidone is a critical step in the synthesis of Polyamide-4 (Nylon-4). This biocompatible and biodegradable polymer has significant potential in applications ranging from advanced textiles to novel drug delivery systems.[1] Validating the efficiency of this ring-opening reaction is paramount to controlling the final polymer's properties, such as molecular weight and thermal stability, which in turn dictate its performance.[2][3]
This guide provides an in-depth comparison of common methodologies for the ring-opening of 2-pyrrolidone, supported by experimental data and detailed protocols for validation. We will explore the underlying mechanisms, compare the efficacy of different catalytic systems, and provide step-by-step instructions for quantifying reaction efficiency.
Mechanistic Underpinnings of 2-Pyrrolidone Ring-Opening
The conversion of the cyclic 2-pyrrolidone monomer into a linear polymer is a form of chain-growth polymerization known as ring-opening polymerization (ROP).[4][5] This reaction is primarily driven by the relief of strain within the five-membered lactam ring. The polymerization can proceed through several mechanisms, with anionic and cationic pathways being the most prevalent.
Anionic Ring-Opening Polymerization (AROP)
AROP is a widely used and efficient method for polymerizing 2-pyrrolidone.[6] It typically involves a strong base as a catalyst and an initiator. The process can be summarized in two main stages:
Initiation: A strong base abstracts the acidic proton from the nitrogen atom of a 2-pyrrolidone monomer, creating a lactamate anion. This anion then reacts with another monomer or a co-initiator (like an N-acyl lactam) to form a growing chain end.[6]
Propagation: The propagation step involves the nucleophilic attack of the lactamate anion on the carbonyl group of another monomer, leading to the opening of the ring and the extension of the polymer chain.[6]
Common catalysts for AROP include alkali metals, metal hydrides, and alkoxides. The choice of catalyst and initiator significantly influences the reaction rate and the molecular weight of the resulting polymer.[7]
Cationic Ring-Opening Polymerization (CROP)
In CROP, the polymerization is initiated by a cationic species, such as a strong protic acid or a Lewis acid.[5] The mechanism involves the activation of the monomer by the cationic initiator, followed by nucleophilic attack by another monomer. While feasible, CROP of lactams can be more complex to control than AROP and may lead to side reactions.[8][9]
Hydrolytic Ring-Opening
Under strongly acidic or basic conditions, 2-pyrrolidone can undergo hydrolysis, where the lactam ring is opened by the addition of a water molecule to form 4-aminobutanoic acid (GABA).[10] While not a polymerization reaction, understanding the conditions that favor hydrolysis is crucial to prevent unwanted side reactions and ensure the stability of 2-pyrrolidone solutions.[10][11]
Comparative Analysis of Ring-Opening Methodologies
The efficiency of 2-pyrrolidone ring-opening is highly dependent on the chosen methodology. Anionic ring-opening polymerization is often favored for its ability to produce high molecular weight polymers with good control over the polymerization process.
Results in the formation of 4-aminobutanoic acid.[10]
Not a polymerization method.
This table presents a summary of typical performance data. Actual results may vary based on specific experimental conditions.
Experimental Protocols for Efficiency Validation
To accurately assess the ring-opening efficiency of 2-pyrrolidone, a systematic experimental approach is required. The following protocols outline a typical anionic ring-opening polymerization and the subsequent analytical methods for validation.
Protocol 1: Anionic Ring-Opening Polymerization of 2-Pyrrolidone
This protocol describes a common method for the synthesis of Polyamide-4 via AROP.
Materials:
2-Pyrrolidone (anhydrous)
Potassium tert-butoxide (t-BuOK)
Benzoyl chloride
Anhydrous toluene
Methanol
Procedure:
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 2-pyrrolidone to a dry reaction vessel.
Dissolve the 2-pyrrolidone in anhydrous toluene.
Add the catalyst, potassium tert-butoxide, to the solution and stir until dissolved.
Introduce the initiator, benzoyl chloride, to the reaction mixture.
Heat the reaction to the desired temperature (e.g., 60°C) and maintain for the specified reaction time (e.g., 4 hours).
After the reaction is complete, precipitate the polymer by slowly adding the reaction mixture to a non-solvent like methanol.
Filter the precipitated Polyamide-4 and wash it with fresh methanol to remove any unreacted monomer and residual catalyst.
Dry the polymer under vacuum at an elevated temperature (e.g., 50°C) to a constant weight.
Protocol 2: Quantification of Monomer Conversion using Gas Chromatography (GC)
Gas chromatography is a powerful technique for determining the amount of unreacted 2-pyrrolidone, allowing for the calculation of monomer conversion.
Instrumentation:
Gas chromatograph with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD).[15][16]
Capillary column suitable for the analysis of polar compounds.
Procedure:
Sample Preparation: Before precipitation of the polymer, carefully take an aliquot of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., methylene chloride:methanol 95:5) to a known concentration.[15]
Standard Preparation: Prepare a series of standard solutions of 2-pyrrolidone of known concentrations in the same solvent.
GC Analysis: Inject the prepared samples and standards into the GC.
Data Analysis: Construct a calibration curve by plotting the peak area of the 2-pyrrolidone standards against their concentrations. Use the calibration curve to determine the concentration of unreacted 2-pyrrolidone in the reaction sample.
Calculate Conversion:
Conversion (%) = [(Initial moles of 2-pyrrolidone - Moles of unreacted 2-pyrrolidone) / Initial moles of 2-pyrrolidone] x 100
Protocol 3: Characterization of Polyamide-4 by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of the resulting polymer and can also be used for quantitative analysis.[17]
Procedure:
Sample Preparation: Dissolve a small amount of the dried Polyamide-4 in a suitable deuterated solvent (e.g., trifluoroacetic acid-d or a mixture of deuterated chloroform and trifluoroethanol).
NMR Acquisition: Acquire the ¹H NMR spectrum.
Spectral Analysis: The characteristic peaks for Polyamide-4 will be present, while the peaks corresponding to the 2-pyrrolidone monomer will be absent or significantly reduced.[3] The composition of copolymers can also be determined from ¹H NMR spectra.[18]
Protocol 4: Determination of Molecular Weight by Gel Permeation Chromatography (GPC/SEC)
GPC (also known as Size Exclusion Chromatography - SEC) is a crucial technique for determining the molecular weight and molecular weight distribution of the synthesized polymer, which are critical indicators of polymerization efficiency.[19][20]
Instrumentation:
GPC/SEC system equipped with a refractive index (RI) detector and/or a viscometer.[21]
Columns suitable for the analysis of polyamides.
Procedure:
Sample Preparation: Dissolve the dried Polyamide-4 in a suitable mobile phase (e.g., dimethylformamide (DMF) with LiCl or hexafluoroisopropanol (HFIP)) at a known concentration.[21][22]
Calibration: Calibrate the GPC system using polymer standards with known molecular weights (e.g., polyvinylpyrrolidone or polymethylmethacrylate standards).[21][23]
Analysis: Inject the polymer solution into the GPC system.
Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized Polyamide-4 using the calibration curve.
Visualizing the Workflow
Caption: Workflow for the synthesis of Polyamide-4 and validation of ring-opening efficiency.
Data Interpretation and Troubleshooting
Low Monomer Conversion: This could be due to impure or wet reagents, insufficient catalyst/initiator concentration, or inadequate reaction time/temperature. Ensure all reagents and solvents are anhydrous and optimize reaction conditions.
Low Polymer Yield: Poor precipitation or loss of polymer during washing can lead to low yields. Ensure complete precipitation and careful handling during filtration.
Broad Polydispersity Index (PDI): A high PDI (>2) suggests poor control over the polymerization, possibly due to side reactions or chain transfer events. Re-evaluate the catalyst/initiator system and reaction conditions.
Unexpected NMR Spectrum: The presence of unexpected peaks may indicate side reactions or impurities. Compare the spectrum with literature data for Polyamide-4 and analyze for any residual monomer or byproducts.
By following these guidelines and protocols, researchers can effectively validate the ring-opening efficiency of 2-pyrrolidone, enabling the synthesis of Polyamide-4 with tailored properties for a wide range of advanced applications.
References
Benchchem. (n.d.). Managing Hydrolysis of 2-Pyrrolidinone in Aqueous Solutions.
ResearchGate. (2006). Amide and lactam hydrolysis of N-(2-hydroxyacetyl)-2-pyrrolidone: Effective catalysis.
Royal Society of Chemistry. (n.d.). The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one.
Wiley Online Library. (n.d.). Preparation and some properties of nylon-4,2.
Benchchem. (n.d.). Preventing Ring-Opening Polymerization of 2-Pyrrolidinone.
Ataman Kimya. (n.d.). 2-PYRROLIDONE.
ResearchGate. (n.d.). Preparation of Nylon 4 Microspheres via Heterogeneous Polymerization of 2-Pyrrolidone in a Paraffin Oil Continuous Phase.
Agilent. (2015). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS.
ResearchGate. (n.d.). Preparation, Chemical, and Thermal Characterization of Nylon 4/6 Copolymers by Anionic Ring Opening Polymerization of 2-Pyrrolidone and epsilon-Caprolactam.
ResearchGate. (n.d.). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver.
Benchchem. (n.d.). Application Notes and Protocols for the Use of 2-Pyrrolidinone as a Reaction Medium in Polymerization.
U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
Royal Society of Chemistry. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications.
National Center for Biotechnology Information. (2020). Physicochemical Characterization of Polyvinyl Pyrrolidone.
ChemicalBook. (2024). Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone.
Lab Manager. (2025). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution.
Assay Depot. (n.d.). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method.
Wikipedia. (n.d.). Ring-opening polymerization.
National Center for Biotechnology Information. (2007). Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in Drugs Using Polypyrrole-Based Headspace Solid-Phase Microextraction and Gas Chromatography-Nitrogen-Phosphorous Detection.
Benchchem. (n.d.). A Comparative Guide to the Synthesis and NMR Validation of 2-Pyrrolidinone.
KTH Royal Institute of Technology. (n.d.). Ring-Opening polymerization.
University of Twente. (n.d.). The synthesis and some properties of nylon 4,T. Retrieved from [Link]
Agilent. (n.d.). ANALYSIS OF POLYMERS BY GPC/SEC ENERGY & CHEMICAL APPLICATIONS.
Diva-Portal.org. (n.d.). Controlled Ring-Opening Polymerization: Polymers with designed Macromolecular Architecture.
Patsnap. (2025). NMR Spectroscopy Applications in Polymer Analysis.
LabRulez LCMS. (n.d.). GPC/SEC Analysis of Poly(2-vinylpyridine)s.
MDPI. (n.d.). Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties.
YouTube. (2025). Ring Opening Polymerization | Cationic and Anionic ROP.
ADEPT. (n.d.). Examples of reaction and application of cationic initiators.
National Center for Biotechnology Information. (2025). Cationic-anionic synchronous ring-opening polymerization.
National Center for Biotechnology Information. (2023). Crystallization and Performance of Polyamide Blends Comprising Polyamide 4, Polyamide 6, and Their Copolymers.
SpringerLink. (2023). Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability.
ACS Publications. (2018). Computational Characterization of Nylon 4, a Biobased and Biodegradable Polyamide Superior to Nylon 6.
Defense Technical Information Center. (n.d.). Molecular Weight Measurement of Biobased Furan Polyamides via Non-Aqueous Potentiometric Titration.
Spectroscopic Characterization of GBL-Pyrrolidine Adducts: A Comparative Methodological Guide
Executive Summary The aminolysis of -butyrolactone (GBL) with secondary amines such as pyrrolidine yields -(4-hydroxybutyryl)pyrrolidine. This ring-opening reaction represents a critical transformation in both pharmaceut...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The aminolysis of
-butyrolactone (GBL) with secondary amines such as pyrrolidine yields -(4-hydroxybutyryl)pyrrolidine. This ring-opening reaction represents a critical transformation in both pharmaceutical intermediate synthesis and forensic analysis of illicit precursors. Characterizing the resulting adduct requires distinguishing the open-chain hydroxy-amide from the cyclic lactone precursor and potential hydrolysis byproducts (GHB).
This guide objectively compares the three primary spectroscopic modalities—NMR, FTIR, and MS —for the unequivocal identification of GBL-pyrrolidine adducts. Unlike generic protocols, this document focuses on the causality of spectral shifts and provides self-validating workflows to ensure data integrity.
Understanding the chemical transformation is prerequisite to interpreting the spectral data. The reaction involves the nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of GBL, resulting in ring opening.
Key Structural Change: Transformation of a cyclic ester (lactone) into a linear tertiary amide with a terminal hydroxyl group.
Figure 1: Reaction Mechanism and Structural Evolution
Caption: The aminolysis pathway converting the strained lactone ring into a stable linear hydroxy-amide. This structural shift drives the spectroscopic changes described below.
Comparative Analysis of Spectroscopic Methods
Method A: Nuclear Magnetic Resonance (NMR)
Status: The Gold Standard for Structural Elucidation.
NMR provides the most detailed structural information, specifically regarding the electronic environment of the methylene protons.
Mechanistic Insight: The ring opening relieves the conformational strain of the lactone. The most diagnostic shift occurs at the
-methylene group (adjacent to oxygen). In GBL, this group is part of an ester (), resonating downfield (~4.35 ppm). In the adduct, it becomes a primary alcohol (), shifting upfield (~3.60 ppm).
Expert Note (Rotamers): Because the product is a tertiary amide, rotation around the
bond is restricted. This often results in signal doubling or broadening for the pyrrolidine ring protons in and NMR at room temperature—a phenomenon often mistaken for impurities by novice analysts.
Self-Validating Check:
Confirm the disappearance of the GBL
-proton triplet at 4.35 ppm.
Verify the integration ratio of the new hydroxymethylene triplet (3.60 ppm) to the amide
Status: Best for Rapid Screening and Process Monitoring.
FTIR utilizes the distinct vibrational frequencies of carbonyl groups to track the reaction progress.
Mechanistic Insight: Lactones possess significant ring strain, which increases the bond order of the carbonyl group, driving the stretching frequency higher (~1770
). Amides, stabilized by resonance from the nitrogen lone pair, exhibit a much lower carbonyl frequency (Band I, ~1635 ).
Diagnostic Markers:
GBL: Sharp peak at 1760–1780
(Lactone ).
Adduct: Strong peak at 1620–1640
(Amide ) and a broad band at 3300–3500 ( stretch).
Method C: Gas Chromatography-Mass Spectrometry (GC-MS)
Status: Best for Trace Analysis and Complex Mixtures.
GC-MS is preferred when detecting low levels of adduct in biological matrices or reaction mixtures. Note that derivatization (e.g., silylation with BSTFA) is often recommended to improve the peak shape of the hydroxylated adduct, though the native compound can be analyzed on polar columns.
Fragmentation Logic:
Molecular Ion (
): m/z 157.
Base Peak: Typically m/z 70 (pyrrolidine ring cation,
) or m/z 113 (loss of the hydroxyethyl tail depending on ionization energy).
Differentiation: GBL (MW 86) fragments to m/z 42 and 86. The presence of m/z 157 is unequivocal proof of adduct formation.
Performance Comparison Summary
Feature
NMR ()
FTIR (ATR)
GC-MS (EI)
Primary Utility
Absolute structural proof, purity assay
Real-time reaction monitoring (PAT)
Trace detection, mixture analysis
Key Marker
4.35 3.60 ppm shift
1770 1635 shift
m/z 157 () & m/z 70
Sample Prep
Dissolution in or
None (Neat oil/solid)
Dilution or Derivatization (TMS)
Limit of Detection
~1 mM
~0.1% w/w
< 1 ppm
Throughput
Low (5-10 mins/sample)
High (< 1 min/sample)
Medium (15-30 mins/sample)
Cost per Analysis
High
Low
Medium
Experimental Protocols
Preparation of Analytical Standard
Safety Warning: GBL is a controlled substance precursor in many jurisdictions. Ensure compliance with local regulations (e.g., DEA List I) before handling.
Stoichiometry: Charge a reaction vial with GBL (10 mmol, 0.86 g) and Pyrrolidine (11 mmol, 0.78 g).
Reaction: Stir neat (solvent-free) at 60°C for 4 hours. The reaction is exothermic; monitor temperature.[1]
Work-up: Remove excess pyrrolidine under high vacuum (rotary evaporator). The resulting viscous oil is
-(4-hydroxybutyryl)pyrrolidine.
Validation: Analyze by FTIR immediately. Disappearance of the 1770
peak confirms conversion.
Analytical Workflow Decision Tree
Caption: Decision matrix for selecting the appropriate spectroscopic method based on sample concentration and analytical goals.
References
National Institute of Standards and Technology (NIST). Pyrrolidine - Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Gamma-Butyrolactone (GBL) Monograph. SWGDRUG.org. Available at: [Link]
Zhu, Y., et al. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation.[3] Journal of the American Society for Mass Spectrometry, 2026.[3] Available at: [Link]
Executive Summary & Operational Directive Immediate Action Required: Treat 4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one as a High-Risk Bioactive Organic . While often used as a pharmaceutical intermediate, its structural hom...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Operational Directive
Immediate Action Required: Treat 4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one as a High-Risk Bioactive Organic . While often used as a pharmaceutical intermediate, its structural homology to Gamma-Hydroxybutyric Acid (GHB) necessitates a disposal strategy that prioritizes irretrievability alongside environmental compliance.
The Core Directive: Do not dispose of this compound via municipal sewer systems or standard trash. The only acceptable disposal method for the pure substance is high-temperature incineration through a licensed hazardous waste handler. This ensures the complete mineralization of the pyrrolidine ring and prevents potential downstream diversion or environmental accumulation.
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material against the following profile to ensure accurate waste stream characterization.
Parameter
Specification
Operational Implication
Chemical Name
4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one
Primary identifier for waste manifests.
CAS Number
73200-24-5
Use for inventory reconciliation.
Molecular Formula
C₈H₁₅NO₂
Nitrogen-containing organic (NOx potential).
Functional Class
Pyrrolidine Amide / Alcohol
High polarity; likely water-soluble.
Regulatory Status
GHB Analog (Watch List)
Critical: While often exempt for R&D, it is a structural analog of a Schedule I substance. Disposal must prevent diversion.[1][2]
RCRA Code (US)
Not Listed (P/U list)
Classify as D001 (Ignitable) if in solvent, or General Organic Waste.
Waste Segregation & Decision Logic
Proper segregation is the first line of defense against incompatible reactions in the waste drum. Use the following logic flow to determine the correct waste stream.
Figure 1: Decision matrix for segregating 4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one waste streams. Note that "Stream B" is the preferred route for pure liquid material to ensure high-temperature destruction.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired shelf stocks, lyophilized powders, or contaminated solid media.
Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If dust is present, use an N95 respirator or work within a fume hood.
Containment: Transfer the solid material into a clear, sealable polyethylene bag.
Labeling: Label the inner bag clearly with the full chemical name and "For Incineration Only."
Secondary Containment: Place the sealed bag into a wide-mouth HDPE waste jar designated for Solid Organic Waste .
Manifesting: Ensure the waste manifest explicitly lists "Pyrrolidine derivative" to alert the disposal facility of nitrogen content.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Material dissolved in solvents like Methanol, DMSO, or Ethyl Acetate.
Compatibility Check: Ensure the receiving waste drum does not contain strong oxidizers (e.g., Nitric Acid) or reactive metals. Amides are generally stable, but uncontrolled oxidation can be hazardous.
pH Verification: Check the pH of the waste solution.
Requirement: pH should be between 5 and 9.
Action: If highly acidic or basic, neutralize carefully before adding to the solvent drum to prevent drum corrosion or exothermic polymerization.
Transfer: Pour slowly into the Non-Halogenated Organic Waste carboy (unless halogenated solvents are present). Use a funnel to prevent spills.
Rinsing: Triple rinse the original container with a compatible solvent (e.g., acetone) and add the rinsate to the same waste container. Deface the label of the original container and discard it as standard glass trash.
Protocol C: Spill Cleanup (Emergency Response)
Applicability: Accidental benchtop spills.
Isolate: Evacuate the immediate area and alert nearby personnel.
Absorb: For liquids, use a universal absorbent (vermiculite or clay-based pads). For solids, cover with a wet paper towel to prevent dust generation, then wipe up.
Deactivate (Surface): After bulk removal, wipe the surface with a 10% bleach solution followed by water. This helps degrade trace amide residues.
Disposal: Collect all absorbent materials as Solid Hazardous Waste (Protocol A). Do not throw spill cleanup materials in the regular trash.
Regulatory & Compliance Context
Why Incineration is Non-Negotiable:
From a chemical structure perspective, this compound contains a pyrrolidine ring. Standard wastewater treatment plants (WWTP) are not designed to degrade complex heterocyclic amides efficiently. Release into the sewer system risks:
Environmental Persistence: Amides can be hydrolytically stable in neutral waters.
Bioaccumulation: Nitrogen-heterocycles can accumulate in aquatic ecosystems.
Regulatory Flags: As a structural analog to GHB, "cradle-to-grave" tracking is essential to prove the material was destroyed and not diverted for illicit use [1].
US EPA Considerations:
Under RCRA (Resource Conservation and Recovery Act), this material must be characterized. If the flash point of the waste mixture is <60°C (140°F), it is a D001 hazardous waste. Even if not ignitable, the "General Duty Clause" requires it to be managed to prevent harm [2].[1]
References
Drug Enforcement Administration (DEA). (n.d.). Controlled Substances and Exempt Chemical Preparations. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Comprehensive Operational and Safety Guide: Handling 4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a self-validating system of risk mitigation. 4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one is a bifunctional org...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a self-validating system of risk mitigation. 4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one is a bifunctional organic intermediate featuring both a nucleophilic primary hydroxyl group and a tertiary pyrrolidine amide. In drug development, it frequently serves as a critical precursor for neuroactive compounds, prodrugs, and functionalized pyrrolidone derivatives.
Understanding the physicochemical behavior of this compound is the first step in safe operational design. Because of the strong intermolecular hydrogen bonding between the hydroxyl donor and the amide carbonyl acceptor, this compound presents as a highly viscous liquid at room temperature. This physical state dictates our specific handling protocols: viscous liquids are prone to forming persistent droplets that adhere to PPE, glassware, and lab surfaces, significantly increasing the risk of prolonged dermal or ocular exposure.
Physicochemical & Hazard Profile
Before initiating any workflow, we must quantify the operational parameters and intrinsic hazards of the material.
Property / Hazard Category
Data / Classification
Operational Implication
Molecular Weight
157.21 g/mol
Standard stoichiometric calculations apply.
Physical State
Viscous Liquid
Requires wide-bore needles for syringe transfer to prevent pressure blowouts.
Skin Irritation
Category 2
Direct contact causes localized erythema; requires impermeable barrier protection.
Eye Irritation
Category 2A
High risk of severe irritation; droplets resist rapid dilution by eyewash stations.
STOT-SE
Category 3 (Respiratory)
Vapors/aerosols irritate the respiratory tract; must be handled under active ventilation.
Volatility
Low at 25°C
Inhalation risk is minimal unless heated, aerosolized, or dissolved in volatile solvents.
Causality-Driven Personal Protective Equipment (PPE) Matrix
Do not merely equip PPE; understand why it is required. The selection of PPE must be treated as a logical system tailored to the physical properties of the chemical and the solvents used to manipulate it, adhering strictly to [1].
Hand Protection: The neat compound is a viscous amide. Standard nitrile gloves (≥0.11 mm thickness) provide adequate protection against the neat liquid. However, because this compound is often dissolved in aggressive halogenated solvents like dichloromethane (DCM) for reactions, nitrile is insufficient. DCM permeates nitrile in seconds. When handling DCM solutions of this compound, you must upgrade to butyl rubber or fluorinated (Silver Shield) gloves, as mandated by the[2].
Eye Protection: Viscous liquids do not splash like water; they eject as cohesive droplets that stick to surfaces. Standard safety glasses with side shields are inadequate. ANSI Z87.1-compliant indirectly vented chemical splash goggles are mandatory to prevent capillary wicking of the chemical into the eyes[1].
Body Protection: A 100% cotton, flame-resistant lab coat is required. Synthetic blends (e.g., polyester) are prohibited because, in the event of a secondary solvent fire, synthetic fabrics will melt and fuse to the skin.
Respiratory Protection: Due to its low volatility, respiratory hazards are minimal at room temperature. All handling must occur within a certified chemical fume hood with a face velocity of 100–120 feet per minute (fpm), negating the need for an N95 or elastomeric respirator[2].
Caption: Logical decision tree for PPE selection based on the specific hazards of the viscous amide.
To utilize 4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one in downstream API synthesis, the primary hydroxyl group is typically protected to prevent unwanted side reactions (e.g., lactamization or competitive nucleophilic attack). The following is a field-proven, step-by-step protocol for the tert-butyldimethylsilyl (TBS) protection of the hydroxyl group.
Step-by-Step Protocol:
Preparation: Flame-dry a 100 mL Schlenk flask and purge with inert nitrogen gas to prevent moisture from hydrolyzing the silyl chloride reagent.
Material Transfer: Due to the compound's high viscosity, use a wide-bore needle (18-gauge) and a glass gas-tight syringe to transfer 10 mmol of 4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one into the flask. Causality: Narrow-bore needles will cause excessive backpressure, risking a blowout of the syringe plunger and subsequent chemical exposure.
Dissolution: Add 20 mL of anhydrous dichloromethane (DCM) to the flask, followed by 25 mmol of imidazole. Stir until completely dissolved.
Reaction Execution: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 12 mmol of TBS-Cl (tert-butyldimethylsilyl chloride) dissolved in 10 mL of DCM dropwise over 15 minutes. Causality: The silylation reaction is exothermic; controlled addition prevents solvent boil-off and pressure buildup.
Quenching & Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench by adding 20 mL of saturated aqueous ammonium chloride (
). Transfer to a separatory funnel, extract the aqueous layer with DCM (2 x 15 mL), and wash the combined organic layers with brine.
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure to yield the protected intermediate.
Caption: Step-by-step experimental workflow for the TBS protection of the primary hydroxyl group.
Spill Response and Waste Disposal Plan
A robust safety culture requires anticipating failures and implementing proactive risk assessments, a core tenet of the [3].
Spill Response Protocol:
Containment: Do not use water. Because the compound is an organic amide, water will only spread the viscous liquid. Cover the spill with an inert, absorbent material such as vermiculite or dry sand.
Collection: Using a non-sparking scoop, transfer the absorbed material into a compatible hazardous waste bag or high-density polyethylene (HDPE) bucket.
Decontamination: Wipe the affected area with a solvent that effectively solubilizes the amide, such as ethanol or isopropanol, followed by a final wash with soapy water to remove residual slickness.
Waste Segregation:
Organic Waste: If the compound was handled in DCM (as in the protocol above), all liquid waste must be disposed of in a clearly labeled Halogenated Organic Waste carboy.
Aqueous Waste: The aqueous washes from the reaction workup (containing imidazole hydrochloride and ammonium chloride) must be collected in a separate Aqueous Waste container. Never mix halogenated solvents with general aqueous waste due to the risk of over-pressurization and environmental toxicity[2].
References
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). Available at:[Link]
Personal Protective Equipment. Occupational Safety and Health Administration (OSHA), United States Department of Labor. Available at: [Link]
ACS Center for Lab Safety. American Chemical Society (ACS). Available at: [Link]